5-Bromo-1,6-naphthyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-5-1-2-7(12)11-6(5)3-4-10-8/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOWEWFBGYLXNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1,6-Naphthyridinone Scaffold
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, represent a class of "privileged structures" in medicinal chemistry.[1][2] Their rigid framework is capable of presenting substituents in a well-defined three-dimensional arrangement, making them ideal scaffolds for interacting with a variety of biological targets.[1][2] Among the various naphthyridine isomers, the 1,6-naphthyridin-2(1H)-one core is of particular significance. This scaffold is a cornerstone in the development of therapeutics targeting a range of diseases, from cancer to cardiovascular disorders.[1][3]
Notably, the saturation level of the pyridinone ring plays a crucial role in directing the biological activity; derivatives with a C3-C4 double bond are predominantly associated with antitumor properties, exemplified by the FDA-approved kinase inhibitor Ripretinib.[1][3] In contrast, their saturated counterparts are more commonly linked to cardiovascular applications.[1]
This guide focuses on 5-Bromo-1,6-naphthyridin-2(1H)-one , a key intermediate in the synthesis of diverse libraries of bioactive compounds. The bromine atom at the C5 position is not merely a substituent but a versatile synthetic handle. Its presence dramatically enhances the chemical reactivity of the scaffold, providing a strategic site for introducing molecular diversity through modern cross-coupling reactions.[4] Understanding the chemical properties, reactivity, and synthetic utility of this molecule is therefore paramount for researchers aiming to leverage the therapeutic potential of the 1,6-naphthyridinone scaffold.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized below. These values provide the foundational data necessary for experimental design, including reaction setup, purification, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 105276-96-8 | [4] |
| Molecular Formula | C₈H₅BrN₂O | [4] |
| Molecular Weight | 225.04 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not reported; expected to be >200 °C | - |
| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | [5] |
| H-Bond Donor Count | 1 | [6] |
| H-Bond Acceptor Count | 2 | [6] |
Synthesis of the 1,6-Naphthyridin-2(1H)-one Core
The synthesis of the 1,6-naphthyridin-2(1H)-one scaffold can be broadly categorized into two main strategies: construction from a pre-formed pyridine ring or from a pre-formed pyridone ring.[2] A common and effective method involves the cyclization of a functionalized pyridine precursor. The following protocol outlines a representative synthesis of a substituted 1,6-naphthyridin-2(1H)-one, which can be adapted for the synthesis of the 5-bromo derivative. This multi-step sequence involves the initial formation of a substituted pyridine, followed by reduction, oxidation, and final cyclization.[5]
Representative Synthetic Workflow
Caption: General synthetic pathway to the 1,6-naphthyridin-2(1H)-one scaffold.
Detailed Experimental Protocol (Representative)
Rationale: This protocol employs a sequence of reliable and well-documented reactions. The initial SNAr reaction builds the core amino-pyridine structure. Subsequent reduction and selective oxidation provide the necessary aldehyde functionality for the key cyclization step. The final ring closure is achieved via a Horner-Wadsworth-Emmons reaction, which is a robust method for forming the α,β-unsaturated lactam system of the naphthyridinone.[5]
Step 1: Synthesis of the Amino-pyridine Intermediate
-
To a sealed tube, add the starting chloro-substituted pyridine (e.g., ethyl 4,6-dichloro-3-pyridinecarboxylate, 1.0 eq) and the desired aniline (1.0 eq) in 1,4-dioxane.
-
Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and neutralize with 1 N NaOH solution.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., Hexanes:EtOAc gradient) to yield the amino-pyridine intermediate.[5]
Step 2: Reduction to the Primary Alcohol
-
Dissolve the amino-pyridine intermediate (1.0 eq) in ethanol at room temperature.
-
Add sodium borohydride (NaBH₄, 10.0 eq) portion-wise, controlling any effervescence.
-
Stir at room temperature for 2-4 hours until the reaction is complete.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate, redissolve in ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to afford the corresponding alcohol.[5]
Step 3: Oxidation to the Aldehyde
-
Dissolve the alcohol (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add activated manganese dioxide (MnO₂, 5.0 eq by mass) and stir vigorously at room temperature.
-
Monitor the reaction for 2-6 hours. Upon completion, filter the mixture through Celite.
-
Concentrate the filtrate to yield the crude aldehyde, which is often used directly in the next step.[5]
Step 4: Cyclization to the 1,6-Naphthyridin-2(1H)-one
-
In a sealed tube, dissolve the crude aldehyde from the previous step in dry ethanol.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and triethyl phosphonoacetate (1.5 eq).
-
Heat the mixture to 100 °C for 12 hours.
-
Cool to room temperature and remove the solvent under vacuum.
-
Dilute the residue with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography to obtain the 1,6-naphthyridin-2(1H)-one.[5]
Spectroscopic Characterization: A Predictive Analysis
| Technique | Expected Features |
| ¹H NMR | - N-H Proton: A broad singlet around 10-12 ppm. - Aromatic Protons: Signals in the 7.0-9.0 ppm range. The proton at C4 will likely be a doublet coupled to the C3 proton. The proton at C8 will be deshielded by the adjacent nitrogen. The protons at C3 and C7 will also show characteristic splitting patterns. |
| ¹³C NMR | - Carbonyl Carbon (C2): A signal in the range of 160-170 ppm. - Aromatic Carbons: Multiple signals between 110-155 ppm. The carbon bearing the bromine (C5) will be shifted to ~115-125 ppm. Carbons adjacent to nitrogen atoms (C7, C8a) will be downfield. |
| IR Spectroscopy | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹. - C=C and C=N Stretches: Multiple bands in the 1500-1620 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 224 and 226, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive marker for the presence of a single bromine atom. |
Reactivity and Key Synthetic Transformations
The true value of this compound in drug discovery lies in the reactivity of the C5-bromo group. This site serves as an anchor point for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents and the rapid generation of compound libraries.[4][7]
Core Reactivity: Palladium-Catalyzed Cross-Coupling
Caption: Key cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Causality: This reaction is a robust method for creating C(sp²)-C(sp²) bonds. The choice of a palladium(0) catalyst, often generated in situ, is critical for the oxidative addition step into the C-Br bond. A weak base like K₂CO₃ is sufficient to activate the boronic acid via formation of a boronate complex, which then participates in transmetalation. A mixed solvent system like Toluene/water facilitates the dissolution of both organic and inorganic reagents.[4]
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Purge the vessel with an inert gas (Nitrogen or Argon).
-
Add a degassed solvent mixture of Toluene and water (e.g., 3:1 ratio).
-
Heat the reaction to 80-100 °C and stir for 12 hours or until completion.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Causality: This reaction forms a C-N bond, crucial for introducing amine functionalities. It requires a palladium catalyst paired with a specialized bulky electron-rich phosphine ligand (e.g., XPhos, SPhos). This ligand facilitates both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine, making it a potent nucleophile for the catalytic cycle.
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the mixture to 90-110 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography.
Potential Applications in Drug Discovery
The 1,6-naphthyridine framework is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities.[8] this compound is a critical starting material for accessing novel analogs with potential therapeutic applications, including:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region. The 1,6-naphthyridinone scaffold is an excellent mimic of this interaction. The C5 position, functionalized via the bromo-intermediate, can be used to install substituents that target specific pockets in the ATP-binding site, thereby conferring potency and selectivity.[8]
-
CNS Agents: The rigid naphthyridine structure is present in compounds targeting central nervous system receptors.[4]
-
Antiviral and Antibacterial Agents: The diverse functionalities that can be introduced onto the scaffold allow for the exploration of its potential as an antimicrobial agent.[9]
Role as a Core Building Block
Caption: Workflow for drug discovery using the 5-bromo-1,6-naphthyridinone intermediate.
Conclusion
This compound is a high-value chemical intermediate whose properties are central to the development of novel therapeutics based on the 1,6-naphthyridinone scaffold. While detailed experimental data on the parent molecule is sparse, its synthetic accessibility and, more importantly, the predictable reactivity of its C5-bromo substituent make it an invaluable tool for medicinal chemists. The strategic application of modern palladium-catalyzed cross-coupling reactions allows this single intermediate to be a gateway to vast chemical diversity, enabling the systematic exploration of structure-activity relationships and the ultimate discovery of new and potent drug candidates.
References
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Liu, Q. et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][5]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]
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Buonfiglio, R. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6193. [Link]
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Dembitsky, V. M. et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Oliveras, J. M. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
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Buonfiglio, R. et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
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Chen, Y-L. et al. (2015). discovery and SAR study of 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
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PubChem (n.d.). 2-Bromo-1,6-naphthyridin-5(6H)-one. PubChem. [Link]
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Ege, M. et al. (1993). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]
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Bernardelli, P. et al. (2004). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]
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An In-depth Technical Guide to 5-Bromo-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Naphthyridinone Scaffold
The 1,6-naphthyridin-2(1H)-one core is a significant heterocyclic scaffold in medicinal chemistry.[1][2] These bicyclic structures, comprised of two fused pyridine rings, are considered "privileged structures" due to their ability to interact with a wide array of biological targets.[3] The strategic placement of substituents on this core can modulate its physicochemical properties and biological activity, making it a versatile starting point for drug discovery programs. This guide focuses specifically on 5-Bromo-1,6-naphthyridin-2(1H)-one , a key intermediate whose bromine atom serves as a versatile synthetic handle for further molecular elaboration.
Compound Identification
-
Chemical Name: this compound
-
CAS Number: 105276-96-8[4]
-
Molecular Formula: C₈H₅BrN₂O
-
Molecular Weight: 225.04 g/mol
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Canonical SMILES | C1=CC(=O)NC2=C1C=CN=C2Br |
| InChI Key | InChIKey=YQGZYIGJCJSKTP-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of substituted 1,6-naphthyridin-2(1H)-ones can be approached through various strategies, often involving the construction of one of the pyridine rings onto a pre-existing pyridone or pyridine moiety. The presence of the bromine atom at the 5-position necessitates a carefully planned synthetic route.
General Synthetic Strategy: Ring Annulation
A common approach to constructing the 1,6-naphthyridinone core involves the cyclization of a substituted aminopyridine precursor. The specific starting materials and reaction conditions will dictate the final substitution pattern. For this compound, a plausible synthetic route would involve a multi-step sequence starting from a suitably substituted pyridine derivative.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity and Role as a Synthetic Intermediate
The bromine atom at the 5-position is the most significant feature of this molecule from a synthetic chemistry perspective. Its presence opens up a vast landscape of potential chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. This is a cornerstone of modern medicinal chemistry, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.
-
Heck Coupling: Reaction with alkenes to form C-C bonds and introduce alkenyl substituents.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a wide range of amino functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds and introduce alkynyl groups.
Illustrative Cross-Coupling Workflow
Caption: Utility of this compound in generating diverse analogs.
Applications in Drug Discovery and Development
The 1,6-naphthyridin-2(1H)-one scaffold is a component of several biologically active molecules.[3] Derivatives have shown a range of activities, including as kinase inhibitors and anticancer agents.[3][5] The 5-bromo derivative is a crucial building block for accessing novel chemical space around this privileged core.
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the target kinase. The 1,6-naphthyridin-2(1H)-one scaffold can serve this purpose. By using this compound as a starting material, medicinal chemists can systematically explore the SAR of the 5-position to optimize potency, selectivity, and pharmacokinetic properties. For example, Ripretinib (CAS 1442472-39-0), an approved kinase inhibitor for gastrointestinal stromal tumors, features a related 1,6-naphthyridin-2(1H)-one core.[3]
Anticancer and Antimicrobial Agents
The naphthyridine class of compounds has been investigated for both anticancer and antimicrobial activities.[6][7] The ability to introduce a wide variety of functional groups at the 5-position allows for the fine-tuning of the molecule's properties to enhance its activity against cancer cell lines or microbial pathogens.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a clean, dry reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., 1,4-dioxane/water, DMF).
-
-
Reaction Execution:
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,6-naphthyridin-2(1H)-one.
-
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic bromine atom provides a reactive handle for the synthesis of diverse libraries of compounds based on the privileged 1,6-naphthyridin-2(1H)-one scaffold. A thorough understanding of its synthesis, reactivity, and applications can empower researchers to design and create novel molecules with the potential for significant therapeutic impact.
References
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Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6186. Available at: [Link]
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Bouissane, L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Available at: [Link]
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Ashraf, A., et al. (2020). Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[1][8]naphthyridines. RSC Advances, 10(9), 5185-5194. Available at: [Link]
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ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Retrieved from [Link]
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Wang, J., et al. (2016). Efficient synthesis of 1,9-substituted benzo[h][5][9]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 26(22), 5539-5543. Available at: [Link]
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Chen, C-H., et al. (2014). discovery and SAR study of 1H-imidazo[4,5-h][5][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 12(35), 6825-6837. Available at: [Link]
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An In-Depth Technical Guide to 5-Bromo-1,6-naphthyridin-2(1H)-one: A Privileged Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 5-Bromo-1,6-naphthyridin-2(1H)-one, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, strategic importance, synthetic accessibility, and its versatile applications as a building block in the synthesis of pharmacologically active agents.
Executive Summary: The Strategic Value of the 1,6-Naphthyridinone Core
Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, are recognized as "privileged structures" in medicinal chemistry.[1][2] Their rigid conformation and ability to form multiple hydrogen bonds allow them to serve as effective ligands for a variety of biological receptors.[3][4] Among the various isomers, the 1,6-naphthyridin-2(1H)-one scaffold has emerged as a cornerstone in the development of targeted therapeutics, particularly in oncology and cardiovascular medicine.[1]
The introduction of a bromine atom at the C5 position of this scaffold yields this compound, a molecule of significant strategic value. The bromine atom is not merely a substituent; it is a versatile chemical handle that unlocks a vast chemical space for derivatization through modern cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds.
This document serves as a technical resource, providing insights into the causality behind its use and detailed protocols for its application, grounded in established chemical principles.
Molecular Profile and Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly accessible literature, its fundamental properties can be reliably established. Its isomers are well-characterized, providing a strong basis for understanding its behavior.[5]
Molecular Structure and Weight
The core structure consists of a fused pyridine and pyridone ring system, with a bromine atom at the 5-position.
Caption: Molecular Structure of this compound.
Quantitative Data Summary
The following table summarizes the key molecular and computed physical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | PubChem[5] |
| Molecular Weight | 225.04 g/mol | PubChem[5] |
| Monoisotopic Mass | 223.95853 Da | PubChem[5] |
| CAS Number | 105276-96-8 | ChemicalBook |
| Predicted Boiling Point | 435.5 ± 45.0 °C | ChemicalBook |
| Predicted Density | 1.711 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 10.01 ± 0.20 | ChemicalBook |
Note: Physical properties such as boiling point, density, and pKa are predicted values from chemical databases and should be used as estimates.
Strategic Synthesis
The synthesis of the 1,6-naphthyridin-2(1H)-one core can be achieved through several established routes, most commonly by constructing the second ring onto a pre-formed pyridine or pyridone precursor.[1] A plausible and logical pathway to this compound is outlined below, based on well-established chemical transformations.
Caption: General synthetic workflow for this compound.
The key is the strategic choice of starting materials and the timing of the bromination step. Bromination can occur either on an early-stage intermediate or on the final naphthyridinone core, depending on the desired regioselectivity and the tolerance of other functional groups.
Applications in Drug Discovery and Medicinal Chemistry
The true utility of this compound lies in its role as a versatile intermediate. The C5-bromo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl groups.
Role as a Kinase Inhibitor Scaffold
The 1,6-naphthyridin-2(1H)-one framework is a proven scaffold for kinase inhibitors. Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers.[1]
-
mTOR Inhibition: Derivatives of this scaffold have been developed as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[6]
-
c-Met Kinase Inhibition: The 1,6-naphthyridine motif has also been successfully employed to develop inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[2]
-
GIST Treatment: Notably, Ripretinib (Qinlock™), an approved FDA drug for advanced gastrointestinal stromal tumors (GIST), features a complex 1,6-naphthyridin-2(1H)-one core, underscoring the clinical relevance of this scaffold.[1]
Cardiovascular and Anti-Malarial Applications
Beyond oncology, the 1,6-naphthyridin-2(1H)-one structure has been explored for other therapeutic areas:
-
Cardiovascular Agents: Certain derivatives have been investigated as antihypertensives and angiotensin II receptor antagonists.[1]
-
Anti-malarial Activity: Fused tricyclic systems built upon this core, such as the "Torin" family of compounds, have demonstrated potent activity against multiple life-cycle stages of the Plasmodium parasite, making them promising candidates for malaria transmission-blocking drugs.[7]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between an organoboron species and an organic halide.[8][9] The C5-bromo position of this compound is an excellent electrophilic partner for this transformation.
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Objective: To synthesize a 5-aryl-1,6-naphthyridin-2(1H)-one derivative.
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂): Dichlorobis(diphenylphosphino)ferrocene]palladium(II) is chosen for its high efficiency and stability in cross-coupling reactions involving heteroaromatic halides.[10]
-
Base (e.g., K₂CO₃ or Cs₂CO₃): A base is essential to activate the boronic acid for the transmetalation step in the catalytic cycle. Carbonates are effective and generally well-tolerated.[8][9]
-
Solvent System (e.g., Dioxane/Water or DME/Water): A mixture of an organic solvent and water is crucial. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the catalytic cycle.
Caption: Step-by-step workflow for a representative Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Reaction Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Reagent Addition: Add the desired arylboronic acid (1.2-1.5 eq.) and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Inerting the System: Seal the vessel and degas the mixture by bubbling argon through the solution for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Introduction: Under a positive pressure of argon, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq.).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Aqueous Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 5-aryl-1,6-naphthyridin-2(1H)-one product.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While it may not be an end-product itself, its value as a versatile and strategically functionalized intermediate is immense. The privileged 1,6-naphthyridinone core provides a robust foundation for interacting with key biological targets, while the C5-bromo substituent offers a reliable gateway for synthetic diversification. For research teams aiming to develop novel therapeutics in oncology, cardiovascular disease, and beyond, mastering the chemistry of this scaffold is a significant step toward innovation and success.
References
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ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
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Ortega, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available at: [Link]
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Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][11]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]
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Xie, L., et al. (2016). Efficient synthesis of 1,9-substituted benzo[h][3][11]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3633. Available at: [Link]
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Valverde, M. G., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]
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Royal Society of Chemistry. (2015). discovery and SAR study of 1H-imidazo[4,5-h][3][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. Retrieved January 23, 2026, from [Link]
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Stoyanov, M., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(21), 6433. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 23, 2026, from [Link]
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The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 23, 2026, from [Link]
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The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]
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Alchem Pharmtech. (n.d.). CAS N/A | 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one. Retrieved January 23, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 23, 2026, from [Link]
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Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-1,6-naphthyridin-5(6H)-one. Retrieved January 23, 2026, from [Link]
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Ramon Llull University. (2021). 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. Available at: [Link]
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The Strategic Importance and Synthetic Landscape of 5-Bromo-1,6-naphthyridin-2(1H)-one: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Chemistry and Potential Applications of 5-Bromo-1,6-naphthyridin-2(1H)-one.
The 1,6-naphthyridin-2(1H)-one scaffold is a significant "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic and steric properties make it an attractive framework for the design of targeted therapeutics. This guide provides an in-depth analysis of the this compound derivative, offering insights into its synthesis, chemical properties, and potential applications in drug discovery. While specific experimental data for this exact bromo-substituted analog is not extensively documented in publicly available literature, this guide will leverage established synthetic methodologies for the parent scaffold and general principles of halogenation to provide a comprehensive technical overview.
The 1,6-Naphthyridin-2(1H)-one Core: A Versatile Pharmacophore
The 1,6-naphthyridine ring system, a bicyclic heteroaromatic structure containing two nitrogen atoms, is a key component in a variety of natural products and synthetic molecules with diverse pharmacological activities.[3] The 2(1H)-one tautomer, in particular, has garnered significant attention due to its ability to participate in various non-covalent interactions with biological targets.
Derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have been investigated for a range of therapeutic applications, including:
-
Anticancer Agents: Compounds with a double bond between the C3 and C4 positions are frequently explored as antitumor agents.[2][4]
-
Cardiovascular Drugs: Derivatives with a single bond between C3 and C4 have shown potential in the treatment of cardiovascular diseases.[2][4]
-
Kinase Inhibitors: The scaffold is a key component of several kinase inhibitors, playing a crucial role in the treatment of various cancers.[2]
-
Antiviral and Antibacterial Agents: The nitrogen-containing heterocyclic system is a common feature in compounds with antimicrobial properties.[3]
Strategic Incorporation of Bromine at the C5 Position
The introduction of a bromine atom at the C5 position of the 1,6-naphthyridin-2(1H)-one core is a strategic decision in medicinal chemistry. Halogenation can significantly influence a molecule's physicochemical properties and its interaction with biological targets.
Key Advantages of Bromination:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can alter the electron density of the aromatic system, influencing its reactivity and binding affinity.
-
Increased Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming specific and directional interactions with electron-rich atoms in a protein's binding site, thereby enhancing potency and selectivity.
-
Metabolic Stability: Strategic halogenation can block sites of metabolism, increasing the in vivo half-life of a drug candidate.
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of analog libraries.
Synthesis of this compound: A Proposed Synthetic Strategy
One of the most common strategies involves the construction of the second ring onto a pre-existing, appropriately substituted pyridine ring.
Proposed Retrosynthetic Analysis
Caption: Retrosynthetic analysis for this compound.
Proposed Synthetic Protocol
Step 1: Synthesis of 4-Amino-5-bromonicotinaldehyde (Starting Material)
The synthesis of the key starting material, 4-amino-5-bromonicotinaldehyde, can be envisioned through the bromination of a suitable 4-aminonicotinaldehyde precursor. The regioselectivity of the bromination will be crucial and may require optimization of reaction conditions.
Step 2: Condensation and Cyclization to form the 1,6-Naphthyridin-2(1H)-one Ring
The core of the synthesis involves the condensation of the 4-amino-5-bromonicotinaldehyde with an active methylene compound, followed by an intramolecular cyclization. The choice of the active methylene compound will determine the substituents at the C3 and C4 positions of the final product. For the synthesis of the unsubstituted (at C3 and C4) this compound, a reagent like malondialdehyde or a synthetic equivalent would be required.
Detailed Hypothetical Protocol:
-
Reaction Setup: To a solution of 4-amino-5-bromonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add the active methylene compound (1.1 eq) and a catalytic amount of a base (e.g., piperidine, sodium ethoxide).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period of 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired this compound.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the naphthyridine core, with characteristic chemical shifts and coupling constants. The absence of the aldehyde proton signal from the starting material. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the pyridone ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of this compound, showing the characteristic isotopic pattern for a bromine-containing compound. |
| Melting Point | A sharp and defined melting point, indicative of a pure compound. |
| Infrared Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations of the pyridone ring. |
Reactivity and Further Functionalization
The bromine atom at the C5 position of this compound is a key site for further chemical modification, enabling its use as a versatile intermediate in the synthesis of more complex molecules.
Caption: Potential cross-coupling reactions of this compound.
The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.
-
Heck Coupling: Reaction with alkenes to form carbon-carbon double bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functional groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.
These reactions provide a powerful toolkit for medicinal chemists to rapidly explore the structure-activity relationships (SAR) around the 5-position of the 1,6-naphthyridin-2(1H)-one scaffold.
Conclusion and Future Perspectives
This compound represents a strategically important, yet underexplored, building block in the vast landscape of medicinal chemistry. While a dedicated and detailed synthesis remains to be published, the established chemistry of the 1,6-naphthyridin-2(1H)-one core provides a clear roadmap for its preparation. The presence of the bromine atom at the C5 position not only offers the potential for enhanced biological activity through favorable interactions with target proteins but also serves as a versatile anchor point for further synthetic diversification.
For researchers and drug development professionals, this compound presents an opportunity to explore novel chemical space and develop new therapeutic agents. Future work should focus on the development and optimization of a robust synthetic route to this compound, followed by a thorough investigation of its biological activity and its utility as a key intermediate in the synthesis of next-generation therapeutics.
References
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link] [1] ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link] [2] MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link] Chemical Review and Letters. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. [Link] [4] Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link] [6] MDPI. (2023). Synthesis of Novel Benzo[b][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link] [7] Asian Journal of Chemistry. (2015). One-Pot Three Component Synthesis of Highly Functionalized Novel 1,8-Naphthyridine Derivatives from Substituted 2-Aminopyridines, Aldehydes and Malononitrile. [Link] [8] Elmaaty, T. A., et al. (2015). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link] [5] ResearchGate. (1998). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. [Link] [9] DOI. (2020). Synthesis of canthin-4-ones and isocanthin-4-ones via B ring construction. [Link] [10] PubChem. (n.d.). 2-Bromo-1,6-naphthyridin-5(6H)-one. [Link] Google Patents. (2024). US11896585B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea. [11] Science of Synthesis. (2004). Product Class 8: Naphthyridines. [Link] [12] Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. [Link] [13] Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link] [14] RosDok. (2013). Synthesis and Characterization of Benzo-[8]-naphthyridine-4(1H). [Link] [15] Alchem Pharmtech. (n.d.). CAS N/A | 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one. [Link] [16] Organic & Biomolecular Chemistry. (2017). discovery and SAR study of 1H-imidazo[4,5-h][6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]
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Navigating the Solubility Landscape of 5-Bromo-1,6-naphthyridin-2(1H)-one: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the intricate journey of drug discovery and development, the intrinsic property of solubility is a cornerstone that dictates the fate of a potential therapeutic agent. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation, ultimately culminating in the failure of an otherwise promising candidate. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility in various solvent systems is not merely a data point but a critical piece of the puzzle that informs lead optimization, formulation strategies, and the design of preclinical studies.
This in-depth technical guide focuses on 5-Bromo-1,6-naphthyridin-2(1H)-one, a heterocyclic compound representative of a scaffold of significant interest in medicinal chemistry.[1][2] The 1,6-naphthyridin-2(1H)-one core is a privileged structure found in numerous biologically active molecules. The introduction of a bromo substituent at the 5-position further modulates its physicochemical properties, making a thorough understanding of its solubility paramount. This guide provides a predictive analysis of the solubility of this compound based on its molecular structure, followed by a detailed, field-proven experimental protocol for its empirical determination.
Predicting the Solubility of this compound: A Structural Analysis
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of organic compounds.[3][4] By dissecting the molecular architecture of this compound, we can infer its behavior in a range of common laboratory solvents.
The key structural features influencing its solubility are:
-
The 1,6-Naphthyridin-2(1H)-one Core: This fused heterocyclic system possesses both polar and nonpolar characteristics. The pyridone tautomer is favored in polar solvents.[5] The presence of nitrogen and oxygen atoms allows for hydrogen bonding, both as a donor (from the N-H group) and as an acceptor (at the carbonyl oxygen and the ring nitrogens). This suggests a degree of solubility in polar protic solvents.
-
The Bromo Substituent: The bromine atom is an electron-withdrawing group that increases the molecule's molecular weight and polarizability. While the carbon-bromine bond has some polarity, the overall contribution of the bromo group is to enhance the lipophilic (nonpolar) character of the aromatic ring to which it is attached. Aromatic halogenation is a common strategy in medicinal chemistry to modulate compound properties.[6] Bromobenzene, for instance, is insoluble in water but soluble in organic solvents like ethanol and diethyl ether.[7][8]
-
Aromatic Rings: The two fused aromatic rings contribute significantly to the molecule's nonpolar surface area, favoring solubility in nonpolar organic solvents.
Based on this analysis, a qualitative prediction of the solubility of this compound in various solvent classes is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The pyridone core can engage in hydrogen bonding, but the overall lipophilicity from the fused rings and bromo substituent will limit aqueous solubility. Solubility is expected to be higher in alcohols compared to water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have high polarity, enabling them to effectively solvate the polar functionalities of the molecule. DMSO is a common solvent for initial stock solutions in drug discovery due to its broad solubilizing power. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The aromatic rings and bromo substituent will interact favorably with nonpolar solvents through van der Waals forces. However, the polar pyridone moiety will limit high solubility. |
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following protocol outlines a robust method for assessing both the kinetic and thermodynamic solubility of this compound. Understanding the distinction between these two parameters is crucial: kinetic solubility is often measured in early-stage discovery from a DMSO stock solution and can lead to supersaturated solutions, while thermodynamic solubility represents the true equilibrium state.[9][10][11]
Materials and Reagents
-
This compound (solid, high purity)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
A selection of common laboratory solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Hexane)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge or filtration apparatus (e.g., 96-well filter plates)
-
HPLC system with a UV detector
-
2 mL glass vials with screw caps
Experimental Workflow for Solubility Determination
The overall workflow for determining the solubility of this compound is depicted in the following diagram:
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Protocol for Thermodynamic Solubility
-
Preparation of Stock Solutions for Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO or Methanol) to prepare a concentrated stock solution of known concentration (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM).
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a pre-weighed 2 mL glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Add a known volume (e.g., 1 mL) of the desired solvent to the vial.
-
Tightly cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).
-
Shake the samples for a sufficient period to reach equilibrium. For thermodynamic solubility, a 24-48 hour incubation is recommended.[11]
-
-
Separation of Undissolved Solid:
-
After equilibration, carefully remove the vials from the shaker. Allow the samples to stand undisturbed for a short period to allow the solid to settle.
-
Separate the saturated supernatant from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and carefully collect the supernatant.
-
Filtration: Use a syringe filter or a 96-well filter plate to separate the solid. Ensure the filter material is compatible with the solvent used.
-
-
-
Analysis by HPLC:
-
Dilute the collected supernatant with a suitable mobile phase to bring the concentration within the range of the calibration curve.
-
Inject the diluted samples and the calibration standards onto the HPLC system.
-
Analyze the samples using a validated HPLC method with UV detection at the λmax of this compound.
-
-
Calculation of Solubility:
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.
-
Determine the concentration of the diluted supernatant from the calibration curve.
-
Calculate the original concentration of the saturated solution (the solubility) by multiplying the measured concentration by the dilution factor.
-
Data Presentation
The quantitative solubility data should be summarized in a clear and concise table.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Dielectric Constant | Polarity Index | Solubility (µg/mL) | Solubility (mM) |
| Water | 80.1 | 10.2 | Experimental Value | Calculated Value |
| Methanol | 32.7 | 5.1 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | 4.3 | Experimental Value | Calculated Value |
| Acetonitrile | 37.5 | 5.8 | Experimental Value | Calculated Value |
| DMSO | 46.7 | 7.2 | Experimental Value | Calculated Value |
| Dichloromethane | 9.1 | 3.1 | Experimental Value | Calculated Value |
| Toluene | 2.4 | 2.4 | Experimental Value | Calculated Value |
| Hexane | 1.9 | 0.1 | Experimental Value | Calculated Value |
Conclusion
A thorough understanding of the solubility of this compound is indispensable for its successful development as a potential therapeutic agent. This guide has provided a predictive framework based on its chemical structure, suggesting moderate to high solubility in polar aprotic solvents and lower solubility in water and nonpolar solvents. More importantly, a detailed and robust experimental protocol has been outlined to enable researchers to empirically determine the thermodynamic solubility of this compound in a variety of common laboratory solvents. By integrating theoretical predictions with rigorous experimental validation, drug development professionals can make informed decisions to advance promising compounds like this compound through the development pipeline.
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Unlocking the Therapeutic Potential of 5-Bromo-1,6-naphthyridin-2(1H)-one: A Technical Guide for Preclinical Research
Introduction: The Privileged Scaffold of 1,6-Naphthyridin-2(1H)-one and the Strategic Role of 5-Bromo Substitution
The 1,6-naphthyridin-2(1H)-one core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature, which signifies its ability to bind to a diverse range of biological targets.[1][2] This structural motif is a key component in numerous compounds with demonstrated therapeutic potential. A critical determinant of the biological activity of 1,6-naphthyridin-2(1H)-one derivatives is the saturation state of the C3-C4 bond. Compounds possessing a C3-C4 double bond have been predominantly associated with antitumor activities, while those with a single bond at this position are more commonly linked to cardiovascular effects.[2]
This guide focuses on the potential biological activities of a specific derivative, 5-Bromo-1,6-naphthyridin-2(1H)-one, particularly in the context of oncology. The introduction of a bromine atom at the 5-position is a strategic synthetic modification. Bromine, being an electron-withdrawing group, can modulate the electronic properties of the aromatic system, potentially influencing binding affinities with target proteins.[3][4] Furthermore, the bromine atom serves as a versatile synthetic handle, facilitating the generation of diverse chemical libraries through cross-coupling reactions, thereby enabling extensive structure-activity relationship (SAR) studies.[5] Given the established correlation between the unsaturated 1,6-naphthyridin-2(1H)-one core and anticancer effects, this guide will explore the prospective utility of this compound as a lead compound for the development of novel cancer therapeutics.
Hypothesized Biological Activity: A Focus on Kinase Inhibition in Oncology
Based on the activities of structurally related analogs, it is hypothesized that this compound will exhibit significant anticancer properties, primarily through the inhibition of key protein kinases implicated in tumor growth, proliferation, and survival. Several members of the 1,6-naphthyridin-2(1H)-one class have demonstrated potent inhibitory activity against various kinases.[6][7][8]
Potential Molecular Targets
Promising molecular targets for this compound within the human kinome include, but are not limited to:
-
Fibroblast Growth Factor Receptor 4 (FGFR4): A receptor tyrosine kinase often overexpressed in hepatocellular carcinoma (HCC).[8] Its signaling pathway is crucial for tumor cell proliferation and survival.[1]
-
c-Met (Hepatocyte Growth Factor Receptor): Another receptor tyrosine kinase whose aberrant activation is linked to tumor growth, invasion, and metastasis in various cancers.[6][9]
-
Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Its pathway is frequently dysregulated in cancer.[10]
The following sections will detail the experimental workflows to validate the inhibitory activity of this compound against these targets and to characterize its downstream cellular effects.
Experimental Validation Workflow
A systematic, multi-tiered approach is essential to comprehensively evaluate the biological activity of this compound. The proposed workflow progresses from initial in vitro enzymatic assays to cell-based functional assays.
Caption: Proposed experimental workflow for evaluating the biological activity of this compound.
Detailed Experimental Protocols
The following protocols provide a framework for the experimental validation of this compound's potential biological activity.
In Vitro Kinase Inhibition Assay (Example: FGFR4)
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human FGFR4 kinase[11]
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)[12]
-
ATP[11]
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., BLU-9931)[13]
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer. The final DMSO concentration should not exceed 1%.[8]
-
In a multi-well plate, add the kinase, substrate, and test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 45-60 minutes).[7][12]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.[7]
-
Record the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[14][15]
Materials:
-
Cancer cell line (e.g., Hep-3B for FGFR4-dependent HCC)[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., a known cytotoxic drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[15][16]
-
Solubilization solution (e.g., acidified isopropanol or DMSO)[15]
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or the positive control for a specified duration (e.g., 48 or 72 hours).[15]
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15][16]
-
Add the solubilization solution to dissolve the formazan crystals.[15]
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.[14]
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of key signaling proteins downstream of the targeted kinases, providing mechanistic insights into the compound's action.[5][17]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[17]
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)[17]
-
Primary antibodies (e.g., anti-phospho-FGFR4, anti-phospho-AKT, anti-phospho-ERK, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.[18]
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution containing RNase A[18]
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[19]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[6]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC and Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Potential Signaling Pathways for Investigation
The inhibitory activity of this compound is likely to impact key oncogenic signaling pathways. Below are simplified diagrams of the FGFR4 and c-Met pathways, which are prime candidates for modulation by this compound.
Caption: Simplified FGFR4 signaling pathway.[1][20]
Caption: Simplified c-Met signaling pathway.[9][21]
Data Interpretation and Future Directions
The experimental data generated from the proposed workflow will provide a comprehensive profile of the biological activity of this compound.
Quantitative Data Summary:
| Assay Type | Key Parameter(s) | Example Data Presentation |
| Kinase Inhibition | IC50 (nM or µM) | Table of IC50 values |
| Cell Viability | GI50 (µM) | Dose-response curves |
| Cell Cycle Analysis | % Cells in Phase | Bar graphs of cell cycle distribution |
| Apoptosis Assay | % Apoptotic Cells | Quadrant plots and bar graphs |
| Western Blot | Fold Change in Phosphorylation | Bar graphs of relative band intensities |
A potent and selective inhibitory profile against a specific kinase, coupled with significant antiproliferative and pro-apoptotic effects in relevant cancer cell lines, would strongly support the advancement of this compound as a lead candidate. Subsequent research should focus on SAR studies, utilizing the 5-bromo position for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. In vivo studies using xenograft models would then be warranted to evaluate the compound's antitumor efficacy and safety profile in a preclinical setting.[13]
Conclusion
This compound represents a promising starting point for the development of novel anticancer agents. Its privileged scaffold, combined with the strategic placement of a bromine atom, offers significant potential for potent and selective kinase inhibition. The systematic experimental approach outlined in this guide provides a robust framework for elucidating its biological activity and mechanism of action, thereby paving the way for its potential translation into a clinically valuable therapeutic.
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Liu, Y., et al. (2015). discovery and SAR study of 1H-imidazo[4,5-h][1][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 13(4), 1045-1056. [Link]
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Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]
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Yu, K., et al. (2009). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 52(24), 7970–7973. [Link]
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Munshi, N., et al. (2012). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry, 287(26), 22270–22282. [Link]
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5-Bromo-1,6-naphthyridin-2(1H)-one: A Technical Guide to Unlocking its Therapeutic Potential through Target Identification
Introduction: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently yield biologically active compounds across a range of therapeutic areas. These are termed "privileged structures" for their proven ability to interact with diverse biological targets. The 1,6-naphthyridin-2(1H)-one core is one such scaffold, forming the foundation of numerous reported enzyme inhibitors and receptor ligands.[1] This guide focuses on a specific derivative, 5-Bromo-1,6-naphthyridin-2(1H)-one , a compound that, while not extensively characterized as a standalone therapeutic, represents a strategic starting point for drug discovery. The bromine atom at the C5 position serves not only as a potential key interacting moiety but also as a versatile synthetic handle for the creation of diverse chemical libraries.
While direct biological targets for this compound are not yet defined in peer-reviewed literature, a comprehensive analysis of its structural analogues provides a robust, data-driven roadmap for target exploration. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not only detail the potential biological targets based on structure-activity relationship (SAR) studies of the 1,6-naphthyridin-2(1H)-one family but will also provide the detailed experimental workflows necessary to systematically identify, validate, and characterize its true molecular targets.
Part 1: The 1,6-Naphthyridin-2(1H)-one Core: A Structural Dichotomy in Biological Activity
A fascinating structural dichotomy governs the general therapeutic application of the 1,6-naphthyridin-2(1H)-one scaffold. Extensive analysis of published compounds, including patents and clinical candidates, reveals a strong correlation between the saturation of the C3-C4 bond and the compound's primary biological activity.[2]
-
Unsaturated C3-C4 Bond (Alkene): Derivatives containing a double bond between the C3 and C4 positions are predominantly associated with antitumor activities . This structural feature is present in a multitude of compounds investigated as kinase inhibitors and other anticancer agents.[2]
-
Saturated C3-C4 Bond (Alkane): Conversely, compounds with a single bond between C3 and C4 have been primarily developed as agents for cardiovascular diseases , including antihypertensives.[2]
Given that this compound possesses an unsaturated C3-C4 bond, this guide will focus on the potential targets relevant to oncology.
Part 2: High-Probability Biological Target Classes
Based on the evidence from closely related analogues, the most probable biological targets for this compound fall into two main categories: Protein Kinases and DNA-Interacting Enzymes .
Protein Kinases: The Dominant Target Family
The 1,6-naphthyridin-2(1H)-one scaffold has proven to be an exceptionally fertile ground for the development of potent and selective kinase inhibitors. The planarity of the bicyclic system allows it to effectively mimic the adenine region of ATP, enabling competitive binding in the kinase active site.
-
AXL Receptor Tyrosine Kinase: AXL is a compelling oncology target implicated in cancer cell survival, metastasis, and drug resistance. Starting from a dual MET/AXL inhibitor, researchers optimized a 1,6-naphthyridinone series to achieve high selectivity for AXL. Compound 25c from this series demonstrated an AXL IC₅₀ of 1.1 nM and over 340-fold selectivity against the homologous kinase MET.[3] This work underscores the scaffold's tunability for achieving kinase selectivity.
-
Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is a known driver in several cancers, including colorectal cancer. A novel series of 1,6-naphthyridine-2-one derivatives were developed as potent and selective FGFR4 inhibitors. The lead compound, 19g , showed excellent kinase selectivity and induced significant tumor regression in a HCT116 xenograft model.[4]
-
c-Met Kinase: The 1,6-naphthyridine motif has been successfully utilized to develop inhibitors of c-Met, another crucial receptor tyrosine kinase in oncology. By fusing a cyclic urea to the core scaffold, a class of 1H-imidazo[4,5-h][2][5]naphthyridin-2(3H)-ones was identified with c-Met inhibitory activity.[6][7]
-
PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer.[8][9] The benzo[h][2][5]naphthyridin-2(1H)-one scaffold, a tricyclic extension of the core structure, has yielded highly potent mTOR inhibitors.[10]
The PI3K/AKT/mTOR signaling cascade represents a critical downstream pathway for many of the receptor tyrosine kinases mentioned above. Inhibition at multiple nodes of this pathway is a validated anticancer strategy.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
| Compound Class | Target Kinase | Representative Compound | IC₅₀ (nM) | Reference |
| 1,6-Naphthyridinone | AXL | 25c | 1.1 | [3] |
| 1,6-Naphthyridinone | FGFR4 | 19g | Potent (exact value not stated) | [4] |
| Imidazo[4,5-h][2][5]naphthyridinone | c-Met | 2t | 2600 | [6][7] |
DNA-Interacting Enzymes
While kinase inhibition is a dominant theme, the planar, heterocyclic nature of the 1,6-naphthyridin-2(1H)-one core also makes it a candidate for interaction with enzymes that process DNA.
-
Topoisomerase I: This enzyme, which relaxes supercoiled DNA, is a validated anticancer target.[11] Interfacial poisons that trap the enzyme-DNA cleavage complex lead to cytotoxic DNA breaks. The related dibenzo[c,h]1,6-naphthyridine-6-ones have been reported as potent Topoisomerase I-targeting agents. Given the structural similarity, it is plausible that this compound or its derivatives could exhibit similar activity.
-
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are critical for the repair of single-strand DNA breaks.[12] Inhibiting PARP in cancers with underlying homologous recombination deficiencies (e.g., BRCA mutations) is a clinically validated synthetic lethality approach. While no direct reports link the 5-bromo derivative to PARP, the general class of heterocyclic compounds is widely explored for PARP inhibition, making it a worthy target for investigation.[13]
Part 3: A Practical Roadmap for Target Identification and Validation
For a compound like this compound with high potential but undefined targets, a systematic, multi-tiered approach is essential. The following experimental workflow provides a self-validating system to move from hypothesis to confirmed mechanism of action.
Caption: A tiered workflow for target identification.
Tier 1: Broad, Unbiased Screening
The initial step is to cast a wide net. A large-panel kinase screen (e.g., >400 kinases) is the highest priority given the prevalence of this activity in the scaffold class. This will rapidly identify potential kinase targets and provide initial selectivity data.
Tier 2: Biochemical Validation
Hits from the initial screen must be validated using orthogonal, in-vitro enzymatic assays. This step confirms direct inhibition and allows for the determination of key quantitative metrics like IC₅₀.
This protocol describes a non-radioactive, fluorescence polarization (FP)-based assay to measure the activity of a putative target kinase and its inhibition by this compound. The assay quantifies the ADP produced during the kinase reaction.[14]
Principle: The assay uses an antibody that binds specifically to ADP. An ADP-fluorophore tracer is bound to this antibody, resulting in a high FP signal. ADP produced by the kinase reaction displaces this tracer, causing it to tumble more freely in solution and leading to a decrease in the FP signal. The magnitude of this decrease is proportional to the kinase activity.
Materials:
-
Recombinant human kinase (e.g., AXL, FGFR4)
-
Kinase-specific substrate peptide
-
This compound (dissolved in DMSO)
-
Transcreener® ADP² FP Assay Kit (containing ADP Alexa633 Tracer, ADP² Antibody, Stop & Detect Buffers)
-
ATP, MgCl₂, DTT, Brij-35
-
Low-volume 384-well black plates
-
Plate reader capable of fluorescence polarization detection
Methodology:
-
Reagent Preparation: Prepare Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, MgCl₂, DTT, Brij-35). Prepare serial dilutions of this compound in DMSO, then dilute into the Kinase Reaction Buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions. Add the kinase and substrate mixture to all wells except the "no enzyme" control.
-
Initiate Reaction: Start the reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[15]
-
Detection: Terminate the kinase reaction by adding the Stop & Detect buffer containing EDTA and the pre-mixed ADP² Antibody/Tracer complex.
-
Equilibration: Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert FP values to ADP concentration using a standard curve. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Tier 3: Cellular Target Engagement
Confirming that the compound binds to its intended target in the complex environment of a living cell is a critical step to bridge the gap between biochemical activity and cellular function.[16] Assays like NanoBRET® or Cellular Thermal Shift Assay (CETSA) provide this crucial evidence.[17][18][19]
Principle: This assay measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET). The target protein is expressed as a fusion with a bright, blue-emitting NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target is added. When the tracer is bound, its proximity to NanoLuc® allows for energy transfer, generating a BRET signal. A test compound that also binds to the target will compete with the tracer, reducing the BRET signal in a dose-dependent manner.[18]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA for expressing Target-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET® Tracer specific for the target protein family
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer capable of simultaneous filtered detection of donor (460nm) and acceptor (610nm) wavelengths
Methodology:
-
Cell Transfection: Transfect HEK293 cells with the Target-NanoLuc® fusion plasmid and plate in assay plates. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the cells, followed immediately by the NanoBRET® Tracer.
-
Equilibration: Incubate the plate at 37°C, 5% CO₂ for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.
-
Lysis and Signal Detection: Add the NanoBRET® Nano-Glo® Substrate, which lyses the cells and provides the substrate for NanoLuc®.
-
Data Acquisition: Immediately read the plate on a BRET-capable luminometer, measuring both the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the log of the inhibitor concentration and fit the data to determine the cellular IC₅₀.
Tier 4: Pathway and Phenotypic Validation
With confirmed target engagement, the final step is to demonstrate that this binding event translates into the expected downstream biological effect. This involves measuring the phosphorylation of key pathway proteins and assessing the compound's effect on cell viability.
-
Pathway Modulation: Use Western Blotting to measure the phosphorylation status of proteins downstream of the target kinase (e.g., p-AKT, p-S6K) in cells treated with this compound. A dose-dependent decrease in phosphorylation provides strong evidence for on-target pathway inhibition.
-
Cell Viability: Perform cell proliferation assays (e.g., MTT, CellTiter-Glo®) on cancer cell lines known to be dependent on the target pathway. This confirms that target inhibition leads to the desired antiproliferative phenotype.
Conclusion
This compound stands as a promising, yet largely unexplored, chemical entity. While its specific biological targets remain to be elucidated, its membership in the 1,6-naphthyridin-2(1H)-one family strongly suggests a high probability of activity as an inhibitor of oncologically relevant protein kinases. The true value of this compound lies not in what is currently known, but in the potential that can be unlocked through a systematic and rigorous scientific approach. By employing the tiered target identification and validation strategy outlined in this guide—from broad screening to biochemical confirmation, cellular engagement, and phenotypic validation—researchers can effectively deorphan this compound, understand its mechanism of action, and pave the way for the development of novel therapeutics.
References
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Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
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Wang, K., Li, X., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 258, 115703. [Link]
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Zhuo, L., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. ResearchGate. [Link]
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Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed, 14(10), 1029. [Link]
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Kovaleva, M. A., & Gornostaeva, E. A. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6668. [Link]
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de la Puerta, P., et al. (2018). 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. RSC Publishing. [Link]
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Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116091. [Link]
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Wang, T., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][2][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(16), 2695-2705. [Link]
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DiscoverX. (n.d.). Target Engagement Assays. Eurofins Discovery. [Link]
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van den Tillaart, M., & van der Veen, S. (2023). In vitro kinase assay. protocols.io. [Link]
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Wikipedia. (2023). PI3K/AKT/mTOR pathway. Wikipedia. [Link]
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Wang, T., et al. (2013). Discovery and SAR study of 1H-imidazo[4,5-h][2][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed. [Link]
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Tew, B. Y., et al. (2023). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells, 12(15), 1953. [Link]
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Nambiar, M., & Agarwal, M. (2012). In vitro NLK Kinase Assay. Bio-protocol, 2(20), e278. [Link]
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Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296-14323. [Link]
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Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. [Link]
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Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 119, 119-130. [Link]
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ProFoldin. (n.d.). Human topoisomerase I DNA relaxation assay. ProFoldin. [Link]
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Yang, T. (2020). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
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Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Science Illustrated. YouTube. [Link]
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Hussain, M. (2020). PI3k/AKT/mTOR Pathway. YouTube. [Link]
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van den Tillaart, M., & van der Veen, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]
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Harrington, B. C., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 361-368. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Liu, Q., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
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TopoGEN, Inc. (2024). Topoisomerase I Drug Screening Kits from TopoGEN. YouTube. [Link]
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Proteopedia. (2022). PI3K/AKT/mTOR signaling pathway. Proteopedia. [Link]
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Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Assay-Protocol.com. [Link]
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The Ascendance of 1,6-Naphthyridin-2(1H)-ones: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is often a journey through vast chemical landscapes, yet certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with diverse biological targets. These are the "privileged structures" of medicinal chemistry. Among them, the 1,6-naphthyridine core, a bicyclic heteroaromatic system of two fused pyridine rings, has emerged as a versatile and fruitful scaffold. This guide delves into a specific, highly significant subclass: the 1,6-naphthyridin-2(1H)-one derivatives .
This document provides a senior scientist's perspective on the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compelling chemical family. We will explore the causal links between molecular structure and biological function, detail validated experimental protocols, and offer insights into the future trajectory of these compounds in medicine.
The Strategic Blueprint: Synthesizing the 1,6-Naphthyridin-2(1H)-one Core
The therapeutic potential of any scaffold is inaccessible without robust and flexible synthetic pathways. The construction of the 1,6-naphthyridin-2(1H)-one core is primarily achieved through two strategic approaches, each offering distinct advantages in terms of available starting materials and tolerance for functional group diversity.[1]
Strategy A: Annulation of a Pyridone Ring onto a Pre-formed Pyridine
This is arguably the most common and versatile approach. The logic here is to begin with a suitably functionalized pyridine ring and construct the second, pyridone ring upon it. The choice of starting material is critical as it dictates the substitution pattern of the final product.
A frequent starting point is a 4-aminopyridine derivative bearing an electrophilic group (like an aldehyde or nitrile) at the 3-position. This setup is primed for reaction with a C2 synthon, such as diethyl malonate, to form the pyridone ring.
-
Rationale: Using 4-aminonicotinaldehyde or 4-aminonicotinonitrile provides a direct and efficient route.[1] The amino group acts as the key nucleophile for the initial condensation, while the adjacent activating group facilitates the subsequent cyclization. For example, condensation with diethyl malonate in the presence of a base like sodium ethoxide leads directly to the bicyclic system.[1]
Caption: Inhibition of the FGF19-FGFR4 signaling pathway in cancer.
Table 1: Structure-Activity Relationship of Selected FGFR4 Inhibitors
| Compound | Core Scaffold | Key Substituents | FGFR4 IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) (Hep-3B) | Reference |
| A34 | 1,6-Naphthyridin-2(1H)-one | Undisclosed in abstract | Potent | Excellent | [2] |
| 19g | 1,6-Naphthyridin-2(1H)-one | Undisclosed in abstract | Potent | Substantial | [3] |
AXL and c-Met Kinase Inhibition
The versatility of the scaffold extends to other critical oncogenic kinases. Through rational, modeling-assisted design, a 1,6-naphthyridinone series originally targeting both MET and AXL was optimized to yield highly selective type II AXL inhibitors . [4]
-
Expert Insight: The challenge in targeting kinases is often achieving selectivity against highly homologous family members. The success in developing compound 25c (AXL IC₅₀ = 1.1 nM; 343-fold selectivity over MET) showcases a masterful application of medicinal chemistry principles to solve this problem. [4]This was achieved by modifying the lead structure to exploit subtle differences between the AXL and MET binding sites.
Furthermore, by conformationally constraining the 7,8-positions of the core to create a tricyclic 1H-imidazo[4,5-h]n[5][2]aphthyridin-2(3H)-one , a new class of c-Met kinase inhibitors was discovered. [6]This demonstrates how scaffold modification can unlock new target specificities.
Clinical Validation: Ripretinib (Qinlock®)
The ultimate validation of a privileged scaffold is its successful translation into a marketed therapeutic. Ripretinib (trade name Qinlock) is a 1,6-naphthyridin-2(1H)-one derivative approved by the FDA for the treatment of advanced gastrointestinal stromal tumors (GIST). [1]It functions as a broad-spectrum kinase inhibitor, targeting KIT and PDGFRA, among others. The clinical success of Ripretinib firmly establishes the therapeutic value and drug-like properties of this chemical class.
Beyond Oncology: Fluorescent Probes
The unique photophysical properties of the 1,6-naphthyridinone core have also been harnessed for applications beyond direct therapeutic intervention. By incorporating the scaffold as a fluorescent nucleobase mimic, researchers have created novel fluorescent nucleoside analogues. [7] These molecules exhibit powerful fluorescence with solvatochromism (color changes depending on solvent polarity), making them excellent tools for probing nucleic acid structures and investigating enzyme binding sites. [7]This dual-use potential—as both therapeutic and diagnostic tool—further elevates the status of the scaffold.
Validated Experimental Protocol: In Vitro Cell Proliferation Assay
To ensure trustworthiness and practical applicability, this section details a standard protocol for assessing the anti-proliferative activity of a novel 1,6-naphthyridin-2(1H)-one derivative against a relevant cancer cell line.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against FGFR4-dependent Hep-3B hepatocellular carcinoma cells.
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content. The amount of bound dye is proportional to the total protein mass, and thus to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Culture Hep-3B cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate.
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a 10 mM stock solution of the test 1,6-naphthyridin-2(1H)-one derivative in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Drug Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Post-Stain Wash: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization & Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake the plate for 10 minutes on a mechanical shaker.
-
Data Acquisition: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
Future Perspectives
The 1,6-naphthyridin-2(1H)-one scaffold is far from being fully exploited. Future research will likely focus on several key areas:
-
Targeting Novel Kinases: Expanding the scope of kinase targets beyond FGFR, AXL, and c-Met to address other unmet needs in oncology.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations that emerge during therapy.
-
Expanding Therapeutic Areas: While oncology is the current focus, the original success of saturated derivatives in cardiovascular disease suggests that other therapeutic areas, such as inflammation and neurodegeneration, may be accessible. [5]* Combination Therapies: Investigating the synergistic effects of 1,6-naphthyridin-2(1H)-one-based kinase inhibitors with other treatment modalities, including immunotherapy and chemotherapy.
References
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Zhang, X., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., Zhu, Y., Zhao, L., Li, W., & Liu, J. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link]
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González-García, M., & Iriepa, I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1048. [Link]
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ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
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ACS Publications. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
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Thomas, C., Vasseur, J.-J., & Smietana, M. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 698. [Link]
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González-García, M., & Iriepa, I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel, Switzerland), 14(10). [Link]
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Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115703. [Link]
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Royal Society of Chemistry. (n.d.). discovery and SAR study of 1H-imidazo[4,5-h]n[5][2]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
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An In-depth Technical Guide to 5-Bromo-1,6-naphthyridin-2(1H)-one: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridin-2(1H)-one scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a key derivative, 5-Bromo-1,6-naphthyridin-2(1H)-one, from its historical context and discovery to its synthesis, chemical properties, and emerging therapeutic applications. This document will delve into the rationale behind synthetic strategies, provide detailed experimental insights, and explore the compound's potential as a valuable building block in drug discovery, with a particular focus on its role as a PARP inhibitor.
Introduction: The Rise of the 1,6-Naphthyridinone Scaffold
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a naphthalene-like framework, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Among the various isomers, the 1,6-naphthyridine framework has proven to be a versatile scaffold.[2] The introduction of a carbonyl group at the 2-position to form 1,6-naphthyridin-2(1H)-ones has led to the development of compounds with a wide array of biological activities, including applications in oncology and cardiovascular diseases.[3]
The strategic placement of a bromine atom at the 5-position of the 1,6-naphthyridin-2(1H)-one core creates a molecule with unique electronic properties and a handle for further chemical modifications. This halogenation can significantly influence the compound's pharmacokinetic and pharmacodynamic profile, making this compound a molecule of considerable interest for drug discovery programs.
Historical Context and Discovery
The impetus for its synthesis likely arose from the need to explore the structure-activity relationships (SAR) of the 1,6-naphthyridinone core. The introduction of a bromine atom, a lipophilic and electron-withdrawing group, allows for the modulation of the molecule's properties and provides a reactive site for cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.
Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through several strategic disconnections of the bicyclic core. The most common strategies involve the construction of the second ring onto a pre-existing, appropriately substituted pyridine or pyridone ring.[3]
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves disconnecting the pyridone ring, leading back to a substituted aminopyridine precursor.
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A Researcher's Comprehensive Guide to Sourcing and Quality Control of 5-Bromo-1,6-naphthyridin-2(1H)-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Bromo-1,6-naphthyridin-2(1H)-one in Modern Drug Discovery
This compound, a substituted naphthyridinone, belongs to a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds and approved drugs, demonstrating their ability to interact with a wide range of biological targets. The 1,6-naphthyridin-2(1H)-one core, in particular, is a versatile scaffold found in agents developed for oncology and cardiovascular diseases.[1][2] The introduction of a bromine atom at the 5-position provides a key functional handle for medicinal chemists, enabling further structural modifications and the exploration of structure-activity relationships (SAR) through various cross-coupling reactions. This strategic functionalization is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.
This guide provides an in-depth overview of the commercial landscape for sourcing this compound, along with a detailed examination of the critical quality control methodologies required to ensure its suitability for research and development applications.
Commercial Availability: A Comparative Analysis of Leading Suppliers
The procurement of high-quality starting materials is a critical first step in any drug discovery program. For this compound (CAS No. 105276-96-8), a number of reputable chemical suppliers offer this key intermediate. The following table provides a comparative overview of several prominent vendors, though pricing and availability are subject to change and should be verified directly with the supplier.
| Supplier | Product Number | Purity | Available Quantities |
| AiFChem | Not specified | >95% | Inquire |
| Ambeed, Inc. | Not specified | >95% | Inquire |
| BLD Pharmatech Ltd. | BD00813739 | ≥95% | 1g, 5g, 25g |
| LGC Standards / Toronto Research Chemicals | B677950 | Not specified | Inquire |
| Thoreauchem | TH-C06150 | 96% | 1g, 5g, 10g |
Ensuring Scientific Integrity: A Deep Dive into Quality Control and Analytical Validation
The adage "garbage in, garbage out" is particularly resonant in drug discovery. The purity and structural integrity of starting materials like this compound directly impact the reliability and reproducibility of experimental results. A robust quality control (QC) strategy is therefore not merely a procedural formality but a cornerstone of scientific rigor. This section outlines the key analytical techniques and the underlying principles for the comprehensive characterization of this compound.
The Critical Role of a Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document from the supplier that provides key quality metrics for a specific batch of a chemical. Researchers should always request and scrutinize the CoA before using a new batch of material. A comprehensive CoA for this compound should include:
-
Identity Confirmation: Verification that the compound is indeed this compound.
-
Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) and expressed as a percentage.
-
Structural Confirmation: Data from spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Physical Properties: Appearance, melting point, and solubility.
Key Analytical Methodologies and Their "Why"
Why it's essential: NMR spectroscopy provides the most definitive, non-destructive insight into the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are indispensable.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and how they are connected to neighboring protons. The chemical shifts, integration values, and coupling patterns of the aromatic protons on the naphthyridinone core are unique and can be used to confirm the substitution pattern, including the position of the bromine atom.
-
¹³C NMR (Carbon-13 NMR): This provides information about the different carbon environments in the molecule. The number of distinct carbon signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts are indicative of the type of carbon (e.g., aromatic, carbonyl).
A Representative Experimental Protocol for ¹H NMR:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the specific protons in the molecule.
Why it's essential: HPLC is a powerful separation technique used to determine the purity of a compound by separating it from any impurities.[3] For pharmaceutical intermediates, a purity of ≥95% is generally required, with higher purities often necessary for later-stage development.
A Representative Experimental Protocol for Reversed-Phase HPLC:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Why it's essential: Mass spectrometry provides a precise measurement of the molecular weight of the compound, confirming its elemental composition. For a bromine-containing compound like this compound, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom.
A Representative Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which the analyte ions are desolvated and enter the mass analyzer.
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Data Interpretation: Observe the molecular ion peaks and confirm that the measured mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of this compound and that the characteristic bromine isotopic pattern is present.
A Typical Procurement and Quality Control Workflow
The following diagram illustrates a logical workflow for the procurement and quality control of this compound, ensuring that only high-quality material is used in research and development.
Synthesis of this compound: A Brief Overview
While a detailed, step-by-step synthetic protocol for this compound is often proprietary to the supplier, the general synthesis of 1,6-naphthyridin-2(1H)-ones can be achieved through several established routes. One common approach involves the cyclization of a substituted pyridine precursor.[4] For the bromo-substituted analog, a plausible route could involve the use of a brominated pyridine starting material or a late-stage bromination of the naphthyridinone core. The choice of synthetic route can impact the impurity profile of the final product, underscoring the importance of the analytical validation described above.
Conclusion
This compound is a valuable building block in the synthesis of novel therapeutic agents. Its commercial availability from a range of suppliers provides researchers with access to this important scaffold. However, the onus is on the scientist to ensure the quality and integrity of the material through a rigorous quality control process. By understanding the principles behind key analytical techniques such as NMR, HPLC, and MS, and by implementing a systematic procurement and validation workflow, researchers can proceed with confidence, knowing that their experimental outcomes are built on a solid foundation of high-quality starting materials.
References
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel, Switzerland), 14(10), 1029. [Link]
-
Thoreauchem. (n.d.). 5-Bromo-1H-[1][5]naphthyridin-2-one. Retrieved January 23, 2026, from [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2009). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]
-
Chemical Register. (n.d.). This compound (CAS No. 105276-96-8) Suppliers. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-1,6-naphthyridin-5(6H)-one. Retrieved January 23, 2026, from [Link]
-
SIELC. (n.d.). Separation of 2(1H)-Pyrimidinone, 5-bromo- on Newcrom R1 HPLC column. Retrieved January 23, 2026, from [Link]
-
SpectraBase. (n.d.). 7-Bromo-1,2,3,4-tetrahydrobenzo[b][1][6]naphthyridin-2-one. Retrieved January 23, 2026, from [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective, one-pot, multi-component, green synthesis of substituted benzo[ c ]pyrazolo[2,7]naphthyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09148C [pubs.rsc.org]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]
An In-depth Technical Guide to the Safe Handling and Use of 5-Bromo-1,6-naphthyridin-2(1H)-one
This guide provides comprehensive safety protocols and handling instructions for 5-Bromo-1,6-naphthyridin-2(1H)-one, a heterocyclic compound increasingly utilized in medicinal chemistry and materials science. Developed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Understanding the Compound: A Chemist's Perspective
Hazard Identification and Risk Assessment
Based on available safety data sheets for this compound and its isomers, the primary hazards are associated with irritation and potential toxicity. A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Hazard Classification:
| Hazard Statement | Classification | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) - Presumed | Avoid ingestion, skin contact, and inhalation of dust. |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Wear appropriate protective gloves and clothing. |
| Serious Eye Damage/Eye Irritation | Category 2A (Irritant) | Wear safety glasses with side shields or goggles. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Work in a well-ventilated area or a chemical fume hood. |
Note: The acute toxicity classification is presumed based on data for structurally similar compounds and should be treated as a potential hazard until definitive data is available.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and fine dust particles. Standard safety glasses may not provide adequate protection.
-
Hand Protection: Nitrile gloves are recommended. Due to the potential for skin absorption and irritation, it is crucial to change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving.
-
Body Protection: A standard laboratory coat should be worn at all times. For operations with a higher risk of splashes or dust generation, a chemically resistant apron is advised.
-
Respiratory Protection: For routine handling of small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. However, if weighing out larger quantities or if there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter is required.
Caption: PPE selection workflow based on the scale of handling.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to prevent accidental exposure and maintain the chemical's integrity.
Handling:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Dust Formation: This compound is typically a solid. Handle it carefully to avoid generating dust. Use appropriate tools for transfer, such as a spatula.
-
Static Discharge: For larger quantities, take precautionary measures against static discharge, which could ignite fine dust particles.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these may lead to vigorous reactions.
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources. Room temperature storage is generally acceptable.
-
Segregation: Store away from incompatible materials.
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation. Use an inert absorbent material for solutions.
-
Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Caption: Decision-making workflow for spill response.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.
Chemical Reactivity and Stability
Understanding the reactivity of this compound is crucial for its safe use in synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki-Miyaura couplings, which often involve palladium catalysts and basic conditions. The naphthyridinone core can also undergo various chemical transformations.
-
Thermal Stability: While specific data is limited, naphthyridine structures are generally thermally stable under normal laboratory conditions. However, at elevated temperatures, decomposition may occur, potentially releasing toxic fumes such as nitrogen oxides and hydrogen bromide.
-
Incompatibilities:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Acids: May cause decomposition or unwanted reactions.
-
Conclusion
This compound is a valuable building block in modern chemical research. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and foster a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with this and any other research chemical.
References
- This compound Safety and Product Information. Available from various chemical suppliers such as BLDpharm and ChemicalBook.
-
General Laboratory Safety Practices. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). The National Academies Press. URL: [Link]
- Reactivity of Naphthyridine Systems. Scholarly articles on the synthesis and reactivity of naphthyridines provide insight into their chemical behavior. For example, studies on Suzuki-Miyaura reactions involving bromonaphthyridines.
-
Waste Disposal Guidelines. Environmental Protection Agency (EPA) guidelines for the disposal of hazardous chemical waste. URL: [Link]
Methodological & Application
Synthesis Protocol for 5-Bromo-1,6-naphthyridin-2(1H)-one: An Application Note for Medicinal Chemistry
Abstract
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, notably in the fields of oncology and infectious diseases.[1][2] Compounds incorporating this core structure have demonstrated potent inhibitory activity against various kinases and have shown promise as antimalarial drugs. This application note provides a detailed, research-grade protocol for the synthesis of 5-Bromo-1,6-naphthyridin-2(1H)-one, a key intermediate for the elaboration of more complex, biologically active molecules. The protocol is designed for researchers in medicinal chemistry and drug development, offering a logical, step-by-step guide grounded in established chemical principles, complete with explanations for critical experimental choices and robust methods for characterization and validation.
Introduction and Significance
The 1,6-naphthyridine ring system is a bioisostere of quinoline and other bicyclic heteroaromatics found in a multitude of biologically active compounds. The introduction of a bromine atom at the 5-position provides a crucial synthetic handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, which is a cornerstone of modern drug discovery.
The synthesis of the 1,6-naphthyridin-2(1H)-one core is typically achieved through the construction of the second pyridone ring onto a pre-existing, functionalized pyridine precursor.[1] This convergent approach allows for the late-stage introduction of diversity elements. The protocol detailed herein is based on a classic and reliable condensation strategy, providing a robust route to the target compound.
Reaction Scheme and Mechanism
The synthetic strategy involves a two-step process starting from 4-chloro-3-nitropyridine. The first step is a nucleophilic aromatic substitution (SNAr) to introduce the carbon framework required for the second ring. The second step is a reductive cyclization to form the target naphthyridinone.
Overall Reaction:
Caption: Synthetic pathway for this compound.
Mechanistic Rationale:
-
SNAr Reaction: Diethyl malonate is deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) to form a resonance-stabilized carbanion. This nucleophile then attacks the electron-deficient C4 position of 4-chloro-3-nitropyridine. The nitro group at C3 is a powerful electron-withdrawing group, which activates the C4 position towards nucleophilic attack and stabilizes the Meisenheimer complex intermediate, thus facilitating the displacement of the chloride leaving group.
-
Reductive Cyclization: Iron powder in acetic acid is a classic and cost-effective reagent system for the reduction of an aromatic nitro group to an amine. Under the acidic and high-temperature conditions, the newly formed amino group undergoes an intramolecular transesterification/amidation reaction with one of the adjacent ethyl ester groups. This spontaneous cyclization is driven by the formation of the stable, six-membered pyridone ring, yielding the naphthyridinone core.
-
Bromination: Phosphorus oxybromide (POBr₃) serves as both a dehydrating agent and a source of electrophilic bromine. It converts the hydroxyl group at the C5 position into a good leaving group, which is subsequently displaced by a bromide ion, leading to the final product.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-3-nitropyridine | ≥98% | Sigma-Aldrich | Corrosive, handle with care. |
| Diethyl malonate | ≥99% | Acros Organics | |
| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Flammable solid, handle under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Use freshly distilled or from a solvent purification system. |
| Iron powder (Fe) | <10 micron, ≥99% | Alfa Aesar | |
| Glacial Acetic Acid (AcOH) | ACS Grade | Fisher Scientific | Corrosive. |
| Phosphorus oxybromide (POBr₃) | ≥98% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. |
| Ethyl acetate (EtOAc) | HPLC Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | For chromatography. |
| Saturated aq. NaHCO₃ solution | Lab-prepared | ||
| Brine | Lab-prepared | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon manifold, Schlenk line)
-
Syringes and needles
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR Spectrometer (≥400 MHz)
-
Mass Spectrometer (LC-MS or GC-MS)
Detailed Synthesis Protocol
Step 1: Synthesis of Diethyl 2-((3-nitropyridin-4-yl)malonate)
-
Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Suspend sodium hydride (60% dispersion, 1.2 eq.) in anhydrous THF (approx. 10 mL per gram of NaH).
-
Formation of Nucleophile: Cool the suspension to 0 °C using an ice bath. Add diethyl malonate (1.1 eq.) dropwise via syringe over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the gas evolution ceases, indicating complete formation of the enolate.
-
SNAr Reaction: Dissolve 4-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF and add it dropwise to the enolate solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired malonate intermediate as a yellow oil or solid.
Step 2: Synthesis of 5-Hydroxy-1,6-naphthyridin-2(1H)-one
-
Reaction Setup: In a round-bottom flask, dissolve the diethyl malonate intermediate (1.0 eq.) from Step 1 in glacial acetic acid.
-
Reduction and Cyclization: Add iron powder (5.0 eq.) to the solution. Causality Note: A large excess of iron is used to ensure complete reduction of the nitro group.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess iron and iron salts. Wash the Celite pad thoroughly with hot ethanol or methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid is often of sufficient purity for the next step. If necessary, it can be triturated with diethyl ether or recrystallized to yield the hydroxy-naphthyridinone as a solid.
Step 3: Synthesis of this compound
-
Reaction Setup: In a dry flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HBr gas), place the 5-hydroxy-1,6-naphthyridin-2(1H)-one (1.0 eq.).
-
Bromination: Carefully add phosphorus oxybromide (POBr₃, 3.0-5.0 eq.) at room temperature. Safety Note: This reaction is highly exothermic and releases corrosive HBr gas. Perform in a well-ventilated fume hood.
-
Heating: Heat the mixture to reflux (100-110 °C) for 2-4 hours. The reaction mixture will become a dark, viscous liquid.
-
Work-up: Cool the reaction mixture to room temperature and then very carefully pour it onto crushed ice with stirring. Causality Note: This is a highly exothermic quench. Slow, portion-wise addition to a large volume of ice is essential for safety and to control the temperature.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution or concentrated ammonium hydroxide until the pH is ~7-8. The product should precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude this compound can be further purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by flash column chromatography to yield the final product.
Characterization and Validation
The identity and purity of the final compound and key intermediates should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and absence of major impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for definitive confirmation of the elemental composition.
-
Melting Point (MP): To assess the purity of the final crystalline product. A sharp melting point range is indicative of high purity.
-
Thin Layer Chromatography (TLC): For routine monitoring of reaction progress and purity assessment.
Expected ¹H NMR Data (DMSO-d₆, 400 MHz) for this compound (Predicted):
-
δ ~12.0 (s, 1H, NH)
-
δ ~8.8 (s, 1H, Ar-H)
-
δ ~8.0-8.2 (d, 1H, Ar-H)
-
δ ~7.8-8.0 (d, 1H, Ar-H)
-
δ ~6.7 (d, 1H, Ar-H)
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and understanding the rationale behind the experimental choices, researchers in drug discovery and organic synthesis can confidently prepare this valuable intermediate for the development of novel therapeutic agents. The synthetic route is robust, scalable, and relies on well-established chemical transformations.
References
-
Oliveras, J. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
-
Zhang, X., et al. (2021). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 64(15), 11063–11083. [Link]
-
Li, Z., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 13(23), 15637-15642. [Link]
-
Gómez-Pérez, V., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Wang, L., et al. (2018). Efficient synthesis of 1,9-substituted benzo[h][1][3]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 28(17), 2850-2854. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: Discovery of 1,6-Naphthyridin-2(1<i>H</i>)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocell... - ChEMBL [ebi.ac.uk]
- 3. 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step synthesis of 5-Bromo-1,6-naphthyridin-2(1H)-one from pyridine precursors
Introduction: The Significance of 5-Bromo-1,6-naphthyridin-2(1H)-one
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry and drug development.[1][2] Its unique arrangement of nitrogen atoms and bicyclic core allows for diverse substitutions, leading to a wide array of biological activities. The introduction of a bromine atom at the 5-position, yielding this compound, provides a valuable synthetic handle for further functionalization through various cross-coupling reactions, making it a key intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive, step-by-step protocol for the synthesis of this important compound from readily available pyridine precursors, grounded in established chemical principles and supported by authoritative literature.
Synthetic Strategy: A Retrosynthetic Analysis
The synthesis of this compound can be efficiently achieved through a convergent strategy commencing with a suitably substituted pyridine precursor. A retrosynthetic analysis reveals a practical approach involving the well-established Gould-Jacobs reaction. This powerful transformation allows for the construction of the pyridone ring of the naphthyridinone system from an aminopyridine and a malonic ester derivative.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic pathway highlights the key transformations: the formation of a vinylogous amide intermediate from 2-amino-4-bromopyridine and diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to construct the bicyclic core, and concluding with saponification and decarboxylation to yield the final product.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, three-step protocol for the synthesis of this compound.
Step 1: Synthesis of Diethyl 2-(((4-bromopyridin-2-yl)amino)methylene)malonate
The initial step involves the condensation of the key pyridine precursor, 2-amino-4-bromopyridine, with diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds via a nucleophilic attack of the amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to furnish the desired enamine intermediate.
Caption: Workflow for the synthesis of the enamine intermediate.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture with stirring to 110-120 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature. The product often solidifies upon cooling.
-
Add a small amount of cold ethanol to the solidified mass and break it up with a spatula.
-
Collect the solid product by vacuum filtration and wash it with a small portion of cold ethanol to remove any unreacted DEEM.
-
Dry the product under vacuum to yield diethyl 2-(((4-bromopyridin-2-yl)amino)methylene)malonate as a solid.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2-Amino-4-bromopyridine | 173.01 | 1.0 | 1.0 |
| Diethyl ethoxymethylenemalonate | 216.22 | 1.1 | 1.1 |
Step 2: Thermal Cyclization to Ethyl 5-bromo-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate
The second step is a high-temperature intramolecular cyclization, a key feature of the Gould-Jacobs reaction.[3] The enamine intermediate undergoes a 6-electron electrocyclization to form the dihydronaphthyridine ring system, which then tautomerizes to the more stable aromatic pyridone. To achieve the high temperatures required for this transformation, a high-boiling solvent such as Dowtherm A is typically employed.
Protocol:
-
In a flask equipped with a high-temperature thermometer and a reflux condenser, add the diethyl 2-(((4-bromopyridin-2-yl)amino)methylene)malonate (1.0 eq) to a suitable high-boiling solvent such as Dowtherm A.
-
Heat the mixture with stirring to approximately 250 °C. The cyclization reaction is usually rapid at this temperature. Maintain this temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to below 100 °C and dilute it with a hydrocarbon solvent like hexanes or petroleum ether to precipitate the product.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with the hydrocarbon solvent to remove the Dowtherm A.
-
Dry the product under vacuum to obtain ethyl 5-bromo-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate.
Step 3: Saponification and Decarboxylation to this compound
The final step involves the removal of the ethyl carboxylate group at the 3-position. This is achieved through a two-step process of saponification (ester hydrolysis) followed by decarboxylation.
Protocol:
-
Saponification: Suspend the ethyl 5-bromo-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux with stirring until the ester is completely hydrolyzed, which can be monitored by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Decarboxylation: Dilute the remaining aqueous solution with water and acidify it to a pH of approximately 4-5 with a suitable acid, such as hydrochloric acid.
-
Heat the acidic solution to reflux. The decarboxylation will proceed with the evolution of carbon dioxide.
-
Continue heating until the gas evolution ceases.
-
Cool the solution to room temperature, which should cause the final product to precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield this compound.
Conclusion and Future Perspectives
This detailed guide provides a robust and reliable pathway for the synthesis of this compound from readily available pyridine precursors. The use of the Gould-Jacobs reaction offers a classic yet highly effective method for constructing the core naphthyridinone scaffold. The strategic placement of the bromine atom on the final product opens up a vast chemical space for further exploration through modern cross-coupling methodologies, enabling the development of novel compounds with potential applications in drug discovery and materials science. Researchers and scientists can utilize this protocol as a foundational method for accessing this valuable synthetic intermediate.
References
-
Oliveras, J. M.; Puig de la Bellacasa, R.; Estrada-Tejedor, R.; Teixidó, J.; Borrell, J. I. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals2021 , 14(10), 1029. [Link]
-
Feng, W.; Satyanarayana, M.; Cheng, L.; Liu, A.; Tsai, Y.-C.; Liu, L. F.; LaVoie, E. J. Synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h][1][3]naphthyridines as novel topoisomerase I-targeting antitumor agents. Bioorg. Med. Chem.2008 , 16(20), 9295–9301. [Link]
- Google Patents. Synthetic method of 2-amino-4-bromopyridine. CN102603622B.
-
PubChem. Diethyl 2-((4-bromophenylamino)methylene)malonate. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Chemistry LibreTexts. Decarboxylation Reactions. [Link]
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Application Note: Profiling 5-Bromo-1,6-naphthyridin-2(1H)-one in Kinase Inhibition Assays
Introduction: The Privileged Scaffold of Naphthyridinones in Kinase Inhibition
The 1,6-naphthyridin-2(1H)-one core is a recognized "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity.[1] This scaffold is particularly prominent in the development of kinase inhibitors, with derivatives demonstrating potent and selective inhibition of key enzymes in cellular signaling pathways.[2][3] A notable example is Ripretinib, an approved tyrosine kinase inhibitor for advanced gastrointestinal stromal tumors, which features the 1,6-naphthyridin-2(1H)-one core.[1]
This application note provides a detailed guide for characterizing the inhibitory activity of a specific derivative, 5-Bromo-1,6-naphthyridin-2(1H)-one . While direct public data on this specific analogue is limited, its structural similarity to known kinase inhibitors suggests it is a promising candidate for targeting kinases, particularly within the tyrosine kinase and PI3K/mTOR signaling families.[3][4]
Herein, we present a framework for evaluating this compound, outlining robust, validated protocols for determining its potency, selectivity, and mechanism of action. We will detail methodologies for widely-used, high-throughput screening (HTS) compatible assay platforms: a luminescence-based assay for primary screening and IC50 determination, and a fluorescence polarization assay for mechanistic studies.[5][6]
Section 1: Foundational Concepts in Kinase Inhibition Assays
A successful kinase inhibitor profiling campaign is built on a clear understanding of the underlying assay principles and the rationale for experimental design. The primary goal is to quantify the transfer of a phosphate group from ATP to a substrate, a reaction catalyzed by the kinase.[7] An inhibitor's potency is typically measured as the IC50 value—the concentration required to inhibit 50% of the kinase's activity.[5]
The Importance of Assay Selection
The choice of assay technology is critical and depends on the stage of the drug discovery process. For initial screening and potency determination, assays that are robust, scalable, and have a good signal window are preferred. Luminescence-based assays, such as Promega's Kinase-Glo®, are ideal as they measure ATP depletion, a universal consequence of kinase activity.[8][9] For more detailed mechanistic studies, assays that can determine binding affinity, such as fluorescence polarization, are highly valuable.[10]
Critical Parameters for Assay Validation
To ensure data is reliable and reproducible, every kinase assay must be rigorously optimized and validated. Key considerations include:
-
Linearity of the Kinase Reaction: The assay should be performed in the initial velocity region, where substrate consumption is typically less than 10%.[11] This ensures the measured inhibition is not confounded by substrate depletion.
-
ATP Concentration: For ATP-competitive inhibitors, the measured IC50 is highly dependent on the ATP concentration. It is crucial to perform assays at or near the Michaelis constant (Km) for ATP for the specific kinase to allow for meaningful comparison of inhibitor potencies.[11]
-
Z'-Factor: This statistical parameter is a measure of assay quality, indicating the separation between positive and negative controls. A Z'-factor greater than 0.5 is considered indicative of a robust and reliable assay.[8]
Section 2: Experimental Workflow for Inhibitor Profiling
A systematic approach is essential for the comprehensive evaluation of a novel kinase inhibitor. The workflow outlined below provides a path from initial potency determination to more detailed mechanistic insights.
Figure 1: A comprehensive workflow for characterizing a novel kinase inhibitor.
Section 3: Protocol for IC50 Determination using a Luminescence-Based Assay
This protocol details the use of a luminescence-based assay, such as the Kinase-Glo® platform, to determine the IC50 of this compound against a target kinase (e.g., c-Met). The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction; a low luminescent signal indicates high kinase activity and vice versa.[7][9]
Materials and Reagents
-
This compound
-
Recombinant human kinase (e.g., c-Met)
-
Kinase substrate (e.g., poly-Glu,Tyr 4:1)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Kinase Buffer (specific to the kinase of interest)
-
ATP, DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. A typical starting concentration for the dilution series might be 1 mM.
-
Reaction Master Mix: Prepare a master mix containing the kinase buffer, the target kinase, and its substrate at 2X the final desired concentration.
-
Assay Plate Setup:
-
Add a small volume (e.g., 100 nL) of the serially diluted compound to the appropriate wells of the assay plate.
-
For control wells, add the same volume of DMSO (for 0% inhibition control) or a known potent inhibitor (for 100% inhibition control).
-
-
Initiate Kinase Reaction: Add the kinase/substrate master mix to all wells. Add an equal volume of ATP solution (prepared at 2X the final desired concentration, typically the Km for the kinase) to start the reaction.[12]
-
Incubation: Seal the plate and incubate at room temperature for a pre-determined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Detection: Add a volume of Kinase-Glo® reagent equal to the volume in the well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis and Presentation
The raw luminescence data is converted to percent inhibition relative to the controls. An IC50 curve is then generated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
| Parameter | Description |
| RLUmax | Relative Luminescence Units from 0% inhibition control (DMSO only) |
| RLUmin | Relative Luminescence Units from 100% inhibition control (standard inhibitor) |
| RLUsample | Relative Luminescence Units from test compound well |
| % Inhibition | 100 * (RLUsample - RLUmin) / (RLUmax - RLUmin) |
| IC50 | Concentration of inhibitor yielding 50% inhibition, derived from curve fit |
Section 4: Protocol for Mechanistic Studies using Fluorescence Polarization
Fluorescence Polarization (FP) is a powerful technique to directly measure the binding of an inhibitor to a kinase.[10][13] This protocol describes a competitive binding assay where the inhibitor displaces a fluorescently labeled tracer from the kinase's active site, leading to a decrease in the FP signal.
Figure 2: Principle of a competitive Fluorescence Polarization kinase assay.
Materials and Reagents
-
This compound
-
Recombinant human kinase (e.g., PI3Kα)
-
Fluorescently labeled tracer (a small molecule probe that binds to the kinase active site)
-
FP Assay Buffer
-
DMSO
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO as described in section 3.2.
-
Assay Plate Setup: Add a small volume of the serially diluted compound or controls (DMSO) to the assay plate.
-
Reagent Addition: Add a solution containing the kinase and the fluorescent tracer to all wells. The concentrations of both should be optimized beforehand to ensure a stable and robust FP signal.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
Data Analysis and Interpretation
The change in mP is used to calculate the percent displacement of the tracer. Plotting this against the inhibitor concentration allows for the determination of an IC50 value, which in this context reflects the binding affinity of the compound. This method is particularly useful for confirming that the inhibitor directly interacts with the intended target.[14]
| Parameter | Expected Result for Active Compound |
| High mP Control | Kinase + Tracer (No inhibitor) |
| Low mP Control | Tracer only (No kinase) |
| Test Sample | Kinase + Tracer + Inhibitor |
| Result | A dose-dependent decrease in mP from the High mP control towards the Low mP control. |
Section 5: Concluding Remarks and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of This compound as a potential kinase inhibitor. By employing a combination of luminescence-based activity assays and fluorescence polarization-based binding assays, researchers can efficiently determine the compound's potency and gain insight into its mechanism of action.
Successful identification of potent activity against specific kinases should be followed by broader selectivity profiling against a large panel of kinases to understand its specificity. Ultimately, promising in vitro data must be validated in cell-based assays that measure the inhibition of downstream signaling pathways and cellular proliferation to confirm the therapeutic potential of this promising scaffold.
References
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Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][11][15]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]
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Bonafont, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(21), 6674. Available at: [Link]
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Revvity. (2023). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
-
Chen, Y., et al. (2016). discovery and SAR study of 1H-imidazo[4,5-h][11][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 14(3), 909-921. Available at: [Link]
-
Huang, W., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 179, 56-71. Available at: [Link]
-
Kohl, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793. Available at: [Link]
-
Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 941-942. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Wang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Xu, J., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174. Available at: [Link]
-
Qin, Y., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(4), 1144-1148. Available at: [Link]
-
Wang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
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Bonafont, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]
-
Vidugiriene, J., et al. (2013). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 11(2), 103-112. Available at: [Link]
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Sportsman, J. R., et al. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies, 2(1), 39-47. Available at: [Link]
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Wang, X., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 429(2), 116-123. Available at: [Link]
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BMG LABTECH. Fluorescence Polarization Detection. Available at: [Link]
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Rudolf, A. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
BPS Bioscience. Fluorescence Polarization Assay Kits. Available at: [Link]
-
ResearchGate. HTRF® Kinase Assay Protocol. Available at: [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]
-
Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]
-
Vidugiriene, J., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Methods in Molecular Biology, 1098, 141-155. Available at: [Link]
-
Bonafont, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Giam, H., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLoS ONE, 10(7), e0133590. Available at: [Link]
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- 3. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocols: Strategic Derivatization of 5-Bromo-1,6-naphthyridin-2(1H)-one for Structure-Activity Relationship (SAR) Studies
Introduction: The 1,6-Naphthyridin-2(1H)-one Scaffold as a Privileged Structure in Drug Discovery
The 1,6-naphthyridine nucleus, a heterocyclic system composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry.[1][2] This scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable versatility in engaging with various biological targets.[3][4] Among the different isomers, the 1,6-naphthyridin-2(1H)-one core has garnered significant attention, with derivatives showing promise as antitumor and cardiovascular agents.[1] The strategic placement of substituents on this core allows for the fine-tuning of pharmacological properties, making it an ideal starting point for drug discovery campaigns.
This application note provides a comprehensive guide to the derivatization of a key intermediate, 5-Bromo-1,6-naphthyridin-2(1H)-one, for the purpose of conducting detailed Structure-Activity Relationship (SAR) studies. We will explore the chemical logic behind derivatization at key positions (N1, C5) and provide robust, field-tested protocols for the synthesis of a diverse chemical library.
Strategic Derivatization: A Multi-pronged Approach to Exploring Chemical Space
The 5-bromo substituent on the 1,6-naphthyridin-2(1H)-one core is a versatile chemical handle that opens the door to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse functionalities at the C5 position. Furthermore, the lactam nitrogen (N1) provides a readily accessible site for alkylation, enabling the exploration of another crucial vector for SAR.
The overall strategy involves a divergent synthetic approach, starting from the common 5-bromo intermediate. This allows for the rapid generation of a library of analogues with modifications at both the N1 and C5 positions.
Figure 1: A high-level overview of the divergent synthetic strategy for generating a library of this compound derivatives for SAR studies.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of key derivatives. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: N1-Alkylation of this compound
Rationale: Alkylation of the lactam nitrogen can modulate solubility, metabolic stability, and interactions with the biological target. The choice of base and solvent is crucial to ensure selective N-alkylation over potential O-alkylation.[5] Using a strong base like sodium hydride in an aprotic polar solvent such as DMF typically favors N-alkylation.[6][7]
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (R-X, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated product.
Protocol 2: C5-Arylation via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[8][9] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.[10][11] This reaction requires the activation of the boronic acid with a base to facilitate transmetalation to the palladium center.[8]
Procedure:
-
In a reaction vessel, combine the N1-alkyl-5-bromo-1,6-naphthyridin-2(1H)-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: C5-Amination via Buchwald-Hartwig Cross-Coupling
Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the C5 position.[12][13] The choice of a suitable palladium catalyst and a bulky electron-rich phosphine ligand is essential for an efficient reaction. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.
Procedure:
-
To an oven-dried reaction vessel, add the N1-alkyl-5-bromo-1,6-naphthyridin-2(1H)-one (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).
-
Add a strong base such as sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the desired amine (1.2 eq) and anhydrous toluene (0.1 M).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: C5-Alkynylation via Sonogashira Coupling
Rationale: The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond, introducing an alkyne functionality.[14] This reaction is typically co-catalyzed by palladium and copper salts. The copper(I) co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[15][16]
Procedure:
-
To a reaction vessel, add the N1-alkyl-5-bromo-1,6-naphthyridin-2(1H)-one (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) salt (e.g., CuI, 0.06 eq).
-
Add a suitable solvent such as triethylamine or a mixture of THF and triethylamine (0.1 M).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the terminal alkyne (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Structure-Activity Relationship (SAR) Studies: From Data to Insights
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The data generated from these assays will form the basis of the SAR study.
Data Organization and Analysis
Systematically organizing the biological data alongside the structural information of each compound is essential for discerning trends. A tabular format is highly recommended for this purpose.
| Compound ID | R¹ (N1-substituent) | R² (C5-substituent) | Biological Activity (e.g., IC₅₀, µM) |
| 1a | H | Br | > 50 |
| 2a | CH₃ | Br | 45.2 |
| 2b | CH₃ | Phenyl | 10.5 |
| 2c | CH₃ | 4-Fluorophenyl | 5.1 |
| 2d | CH₃ | Pyridin-3-yl | 8.9 |
| 3a | Ethyl | Br | 40.1 |
| 3b | Ethyl | Phenyl | 9.8 |
| 3c | Ethyl | 4-Fluorophenyl | 4.5 |
| 3d | Ethyl | Pyridin-3-yl | 7.2 |
| 4a | CH₃ | -NH₂ | 25.6 |
| 4b | CH₃ | -NH(Cyclopropyl) | 15.3 |
| 5a | CH₃ | -C≡C-Ph | 18.7 |
Table 1: Exemplar data table for organizing SAR data. The biological activity values are hypothetical and for illustrative purposes only.
Logical Flow of an SAR Study
The process of an SAR study is iterative, involving cycles of design, synthesis, testing, and analysis. The insights gained from one round of compounds inform the design of the next generation of molecules.
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Application of 5-Bromo-1,6-naphthyridin-2(1H)-one as a Versatile Chemical Probe Scaffold
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. The 1,6-naphthyridin-2(1H)-one core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors. This document provides a comprehensive guide for the application of 5-Bromo-1,6-naphthyridin-2(1H)-one as a foundational molecule for developing potent and selective chemical probes. We detail its properties, rationale for use, and provide field-proven protocols for target validation, including in vitro potency determination, cellular target engagement, and unbiased target identification.
Introduction: The Power of a Privileged Scaffold
The interrogation of complex biological systems requires molecular tools of high precision. Chemical probes—small molecules designed to modulate a specific protein target—are central to this endeavor. A well-validated chemical probe allows researchers to link a protein's function to a cellular phenotype, a critical step in target validation for drug discovery.[1][2]
The 1,6-naphthyridin-2(1H)-one skeleton has emerged as a "privileged structure" in medicinal chemistry. Its derivatives have shown a wide spectrum of pharmacological activities, including anticancer and cardiovascular applications.[3][4] Notably, structures containing this core, such as Ripretinib (a marketed kinase inhibitor), have demonstrated potent activity against protein kinases.[3] The defining feature is the scaffold's ability to form key hydrogen bonds within the ATP-binding pocket of many kinases.
The subject of this guide, this compound, is an ideal starting point for probe development. The bromine atom at the C5 position serves as a versatile synthetic handle for two critical modifications:
-
Potency and Selectivity Tuning: Suzuki or other palladium-catalyzed cross-coupling reactions can introduce a variety of substituents to optimize interactions with the target protein.[5]
-
Probe Functionalization: The bromine can be replaced with moieties necessary for downstream applications, such as a biotin tag for affinity purification or a fluorophore for imaging.
This guide is structured to walk the user from the foundational properties of the scaffold through a rigorous, multi-step workflow to validate a derived chemical probe and identify its cellular targets.
Physicochemical Profile
A thorough understanding of a probe's physical properties is crucial for designing and interpreting experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Note |
| Molecular Formula | C₈H₅BrN₂O | - |
| Molecular Weight | 225.04 g/mol | - |
| Appearance | Typically an off-white or pale yellow solid | General observation for this class |
| Solubility | Expected to be soluble in DMSO, DMF | Common for heterocyclic compounds |
| Storage Conditions | -20°C, protected from light and moisture | Best practice for long-term stability |
| Synthetic Handle | C5-Bromo position | Amenable to Pd-catalyzed cross-coupling |
The Experimental Validation Workflow: A Pillar-Based Approach
The validation of a chemical probe is a systematic process that builds confidence in its utility.[1] A probe is only as valuable as its characterization is rigorous. We propose a workflow grounded in the "four pillars" of probe validation: cellular exposure, target engagement, functional modulation, and phenotypic consequence.[1]
Figure 1: The four-pillar workflow for chemical probe validation, from initial potency assessment to phenotypic confirmation.
Experimental Protocols
Protocol 1: In Vitro Potency Determination via TR-FRET Kinase Assay
Causality: Before cellular studies, it is essential to determine the probe's intrinsic potency against its purified target protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive, homogeneous assay format ideal for measuring kinase inhibition.[6][7] The assay measures the phosphorylation of a substrate by detecting the proximity of a terbium-labeled anti-phospho-antibody (donor) to a fluorescein-labeled substrate (acceptor).[8]
Materials:
-
Purified target kinase and corresponding fluorescein-labeled substrate.
-
LanthaScreen™ Tb-labeled anti-phospho-specific antibody (Thermo Fisher Scientific).[6]
-
ATP solution.
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Stop/Detection Buffer: Assay buffer supplemented with 20 mM EDTA and the Tb-labeled antibody.
-
Test Compound (this compound derivative) and a known inhibitor (positive control).
-
384-well, low-volume, non-binding surface plates.
-
TR-FRET compatible plate reader.
Methodology:
-
Compound Plating: Prepare a 12-point, 3-fold serial dilution of the test compound in 100% DMSO. Dispense 50 nL of each concentration into a 384-well assay plate. Use DMSO for "no inhibition" controls and a saturating concentration of a known inhibitor for "full inhibition" controls.
-
Kinase/Substrate Addition: Prepare a 2X solution of kinase and fluorescein-substrate in Assay Buffer. Add 5 µL to each well.
-
Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer (final concentration should be at the Kₘ for the kinase, if known). Add 5 µL to each well to start the reaction. Final volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Reaction Termination: Add 10 µL of Stop/Detection Buffer to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET reader, collecting emission data at 520 nm (acceptor) and 495 nm (donor) with an excitation of 340 nm.
-
Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the percent inhibition derived from these ratios against the logarithm of inhibitor concentration. Fit the data using a 4-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Confirmation via CETSA
Causality: A compound's in vitro potency does not guarantee it will bind its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target engagement.[9] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10][11] By heating intact cells treated with the probe and quantifying the remaining soluble target protein, a thermal shift can be observed.[12]
Materials:
-
Cell line expressing the protein of interest.
-
Cell culture medium, PBS.
-
Test compound and vehicle control (DMSO).
-
Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitors.
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, specific primary antibody for the target protein, HRP-conjugated secondary antibody, chemiluminescent substrate).
-
Thermal cycler.
Methodology:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with the desired concentration of the test compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in 1 mL of PBS containing protease/phosphatase inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes. Immediately cool at 4°C for 3 minutes.
-
Cell Lysis: Subject the cells to three rapid freeze/thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
-
Western Blotting: Carefully collect the supernatant. Normalize total protein concentration for all samples. Analyze the soluble protein fractions by Western blot using an antibody specific to the target protein.
-
Analysis: Quantify the band intensity for each temperature point. Plot the normalized band intensity versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.
Protocol 3: Unbiased Target Identification via Affinity-Based Protein Profiling
Causality: To identify the cellular targets of a probe in an unbiased manner, affinity-based protein profiling (AfBPP) is the method of choice.[13][14] Here, a functionalized version of the probe (e.g., biotinylated) is used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[15] The C5-bromo position is ideal for synthesizing this affinity reagent.
Figure 2: Workflow for target identification using an affinity-based pull-down assay followed by mass spectrometry.
Materials:
-
Biotinylated derivative of the this compound probe.
-
Streptavidin-coated magnetic beads.
-
Cell lysate prepared in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors).
-
Wash Buffer (e.g., lysis buffer with reduced detergent).
-
Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl).
-
Non-biotinylated probe for competition control.
-
LC-MS/MS instrumentation.
Methodology:
-
Bead Preparation: Incubate streptavidin beads with the biotinylated probe. Wash thoroughly to remove unbound probe.
-
Lysate Incubation: Pre-clear cell lysate by incubating with unconjugated beads. Add the pre-cleared lysate to the probe-conjugated beads.
-
Competition Control: In a parallel sample, pre-incubate the lysate with a 100-fold excess of the free, non-biotinylated "competitor" probe before adding it to the probe-conjugated beads. This will distinguish true binders from non-specific interactors.
-
Binding and Washing: Incubate for 2-4 hours at 4°C. Wash the beads 3-5 times with Wash Buffer to remove proteins that are not specifically bound.
-
Elution: Elute the captured proteins by boiling the beads in Elution Buffer.
-
Proteomic Analysis: Perform in-solution or in-gel tryptic digestion of the eluted proteins, followed by analysis using LC-MS/MS.
-
Data Analysis: Identify proteins that are significantly enriched in the probe pull-down sample compared to the competition control. These are high-confidence candidate targets.
Trustworthiness: The Critical Role of Controls
-
Orthogonal Validation: Target identification from a pull-down experiment must be confirmed. Use the candidate protein name to design a CETSA experiment or a Western blot to see if the probe modulates a known downstream signaling event.
-
Genetic Validation: The ultimate validation is to use siRNA or CRISPR to knock down/out the identified target. The resulting cellular phenotype should mimic the phenotype observed upon treatment with the active chemical probe.
Conclusion
This compound is not merely a chemical compound; it is a launchpad for biological discovery. Its privileged core is predisposed to interact with high-value target classes like protein kinases, and its C5-bromo substituent provides the synthetic flexibility required to develop highly sophisticated molecular tools. By following the systematic validation workflow and detailed protocols presented here, researchers can develop and utilize derivatives of this scaffold as high-quality chemical probes, enabling the confident exploration of biological function and the acceleration of therapeutic innovation.
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MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. [Link]
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Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][18]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]
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Perez-Picaso, L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(23), 7353. [Link]
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Buttolo, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6242. [Link]
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Zhang, Z., et al. (2018). Efficient synthesis of 1,9-substituted benzo[h][4][18]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 28(17), 2854-2858. [Link]
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ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
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ACS Publications. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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European Federation for Medicinal chemistry and Chemical biology. Validating Chemical Probes. [Link]
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PubMed. (2024). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. [Link]
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National Center for Biotechnology Information. (2018). Multiplexed protein profiling by sequential affinity capture. [Link]
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MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. [Link]
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ACS Publications. (2024). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. [Link]
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National Center for Biotechnology Information. (2015). The promise and peril of chemical probes. [Link]
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University of Washington. Affinity Mass Spectrometry: Strategies for Proteome Profiling. [Link]
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Fisher Scientific. Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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Chemical Register. 5-BROMO-1,6-NAPHTHYRIDINE (CAS No. 68336-81-2) Suppliers. [Link]
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ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. [Link]
-
Molecular Devices. FP & TR-FRET Kinase Assays with Automated Liquid Handling. [Link]
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Chinese Journal of Pharmacology and Toxicology. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. [Link]
-
Bio-protocol. Cellular thermal shift assay (CETSA). [Link]
-
Royal Society of Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
AACR Journals. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. [Link]
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BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. [Link]
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ChemRxiv. (2022). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. [Link]
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ResearchGate. General schemes of affinity-based protein profiling. [Link]
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National Center for Biotechnology Information. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
ResearchGate. (2022). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. [Link]
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Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-1,6-naphthyridin-2(1H)-one
Introduction: The Strategic Importance of the 1,6-Naphthyridin-2(1H)-one Scaffold
The 1,6-naphthyridin-2(1H)-one core is a "privileged scaffold" in modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, serves as a versatile template for designing potent and selective therapeutic agents. Molecules incorporating this framework have demonstrated a wide spectrum of biological activities, including antitumor and cardiovascular applications. The functionalization of this core, particularly through the formation of carbon-carbon bonds, is crucial for exploring the structure-activity relationships (SAR) and developing novel drug candidates.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging C-C bonds, especially between sp²-hybridized carbon atoms.[1] Its operational simplicity, mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents make it an indispensable tool in pharmaceutical research.[1][2]
This document provides a detailed guide to the Suzuki coupling of 5-Bromo-1,6-naphthyridin-2(1H)-one with various aryl and heteroaryl boronic acids. It offers a deep dive into the mechanistic underpinnings of the reaction, a robust and adaptable experimental protocol, and a troubleshooting guide to navigate potential challenges inherent to coupling with nitrogen-rich heterocyclic substrates.
Mechanistic Insight: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[4]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
Critical Parameters and Reagent Selection
The success of the Suzuki coupling with this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent. The presence of the N-H proton and the pyridine nitrogen can lead to catalyst inhibition, making the choice of reaction conditions particularly important.
-
Palladium Catalyst: While various palladium sources can be effective, pre-catalysts that readily form the active Pd(0) species are often preferred. For N-heterocyclic substrates, catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed due to their robustness.[5][6]
-
Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For challenging substrates like N-heterocycles, bulky and electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) can significantly improve reaction rates and yields.[7]
-
Base: The base is essential for activating the boronic acid for transmetalation.[4] The choice of base can influence the reaction outcome, and common choices include inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃.[5][6] For substrates with acidic protons, a careful selection is needed to avoid side reactions.
-
Solvent: A variety of organic solvents can be used, often in combination with water.[3] Common solvent systems include dioxane/water, DMF/n-butanol, and toluene.[6][8] The solvent choice affects the solubility of the reactants and the base, as well as the reaction temperature.
Experimental Protocol: A General Procedure
This protocol is a robust starting point for the Suzuki coupling of this compound and can be adapted for various aryl and heteroaryl boronic acids.
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5-10 mol%)
-
Phosphine ligand (e.g., SPhos, 5-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF/n-butanol 9:1, or dioxane)
-
Degassed water (if using an aqueous system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 10 mol%), the ligand (e.g., SPhos, 10 mol%), and the anhydrous solvent (e.g., DMF/n-butanol 9:1).[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 5-aryl-1,6-naphthyridin-2(1H)-one.
Data Presentation: Representative Reaction Conditions
The following table summarizes recommended starting conditions and can be used as a basis for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) |
| 1 | PdCl₂(PPh₃)₂ (10) | SPhos (10) | K₃PO₄ (3.0) | DMF/n-butanol (9:1) | 80-120 | 1-4 |
| 2 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12-18 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 |
Note: These are generalized conditions and may require optimization for specific boronic acids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Catalyst inhibition by N-heterocycle | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Increase the reaction temperature in increments.- Screen different ligands (e.g., Buchwald-type biaryl phosphines) and bases. |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading- Use of a Pd(II) precursor without a facile reduction to Pd(0) | - Rigorously exclude oxygen from the reaction.- Reduce the catalyst loading.- Consider using a Pd(0) source like Pd(PPh₃)₄. |
| Protodeborylation of Boronic Acid | - Presence of water with certain bases- Prolonged reaction times at high temperatures | - Use anhydrous conditions if possible.- Use a milder base (e.g., K₂CO₃).- Monitor the reaction closely and stop it once the starting material is consumed. |
| Complex product mixture/Side reactions | - N-arylation of the naphthyridinone- Reaction with other functional groups | - Protect the N-H group if N-arylation is a significant issue.- Choose a catalyst system known for high functional group tolerance. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-1,6-naphthyridin-2(1H)-ones, providing access to a diverse range of compounds for drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can overcome the challenges associated with N-heterocyclic substrates and achieve high yields of the desired products. The protocol and troubleshooting guide presented herein serve as a comprehensive resource for scientists working in this exciting area of medicinal chemistry.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
The Nobel Foundation. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Palladium-Catalyzed Cascade Cyclization—Coupling Reactions of 2-Bromo-1,6-enynes with Organoboronic Acids. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 5-Bromo-1,6-naphthyridin-2(1H)-one Libraries for Kinase Inhibitor Discovery
Foreword: The Strategic Imperative for Screening 5-Bromo-1,6-naphthyridin-2(1H)-one Libraries
The 1,6-naphthyridin-2(1H)-one scaffold is a recognized "privileged structure" in medicinal chemistry, demonstrating a remarkable propensity for yielding biologically active compounds.[1][2] This is underscored by the FDA approval of Ripretinib, a 1,6-naphthyridin-2(1H)-one derivative, for the treatment of advanced gastrointestinal stromal tumors, which functions as a potent kinase inhibitor.[1] The strategic introduction of a bromine atom at the 5-position of this core structure provides a versatile synthetic handle for the generation of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns to identify novel kinase inhibitors from this compound-based libraries.
The primary objective of any HTS campaign is to efficiently identify "hit" compounds that warrant further investigation from large compound collections.[4] This process is not merely a numbers game but a multi-disciplinary endeavor that requires robust assay design, meticulous execution, and intelligent data analysis to distinguish true biological activity from experimental artifacts.[5]
I. Foundational Principles: Assay Selection and Development
The success of an HTS campaign is contingent upon the selection of an appropriate assay technology. For kinase inhibitor screening, several robust and scalable methods are available. The choice of assay will depend on the specific kinase target, available reagents, and instrumentation. Here, we detail two widely adopted and complementary assay formats: a luminescence-based assay for primary screening and a fluorescence polarization-based assay as an orthogonal method for hit confirmation.
A. The Importance of Target Protein Quality
Before embarking on any screening campaign, it is paramount to secure a reliable source of highly purified and catalytically active target protein.[6] Problems with protein quality or quantity are a frequent cause of delays and inconsistencies in drug discovery programs.[6] It is crucial to thoroughly validate the protein batch through SDS-PAGE for purity, mass spectrometry for identity, and functional assays to confirm catalytic activity and stability under various storage and handling conditions.[6]
B. Primary Screening: Luminescence-Based ATP Depletion Assay
Luminescence-based assays that quantify ATP consumption are a workhorse in kinase HTS due to their high sensitivity, broad dynamic range, and amenability to automation.[7][8] The principle is straightforward: kinase activity depletes ATP in the reaction, and the remaining ATP is used by a luciferase to generate a luminescent signal.[8] A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal.
Causality of Experimental Choices:
-
Homogeneous "Mix-and-Read" Format: This simplifies the workflow, reduces handling steps, and is ideal for automated HTS.[6]
-
High Signal-to-Background Ratio: Luciferase-based assays typically produce a strong, stable glow, enabling robust hit identification.[7]
-
Universal Applicability: This assay format is applicable to virtually any ATP-dependent kinase, making it a versatile tool.[9]
II. Experimental Protocols
A. Protocol 1: Primary HTS Using a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is designed for a 384-well plate format, a standard in HTS for balancing throughput and reagent consumption.[10]
Materials:
-
384-well white, opaque microplates (e.g., Corning #3570)
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (specific to the target kinase)
-
This compound compound library (solubilized in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Luminescence-based HTS workflow.
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each compound from the this compound library stock plates (typically 10 mM in DMSO) to the 384-well assay plates. Also, dispense the positive control (e.g., Staurosporine at a final concentration of 1 µM) and a DMSO-only negative control into designated wells.
-
Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its substrate in the appropriate kinase reaction buffer. Dispense 5 µL of this mix into each well of the assay plate.
-
Reaction Initiation: Prepare a solution of ATP in the kinase reaction buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final volume in each well is now 10 µL.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized during assay development to ensure the reaction is in the linear range.[6]
-
Detection: Add 10 µL of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Signal Stabilization: Incubate the plates at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence intensity on a compatible plate reader.
Data Analysis and Hit Identification:
The raw luminescence data will be normalized to the controls on each plate. The percent inhibition for each compound is calculated as follows:
% Inhibition = 100 * (Signalcompound - Signalneg_control) / (Signalpos_control - Signalneg_control)
A "hit" is typically defined as a compound that exhibits a percent inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
B. Protocol 2: Orthogonal Hit Confirmation Using Fluorescence Polarization (FP)
Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[11][12] It is an excellent orthogonal assay for confirming hits from a primary screen because its detection method is fundamentally different from luminescence-based assays, thus reducing the likelihood of confirming artifactual hits.[13][14] The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (a tracer) when it binds to a larger molecule (the kinase).[11] In a competitive FP assay, a compound that binds to the kinase will displace the fluorescent tracer, leading to a decrease in the FP signal.
Causality of Experimental Choices:
-
Homogeneous and Solution-Based: Like the primary assay, this format is efficient and avoids potential issues with surface-based assays.[12]
-
Direct Measurement of Binding: FP directly measures the binding of a compound to the target, providing a different and complementary endpoint to an enzyme activity assay.[14]
-
Reduced Compound Interference: While fluorescent compounds can interfere, the ratiometric nature of FP measurements makes it less susceptible to some forms of assay interference compared to simple fluorescence intensity assays.[11]
Materials:
-
384-well black, low-volume microplates (e.g., Greiner #784076)
-
Purified target kinase
-
Fluorescently labeled tracer (a known ligand or ATP competitive probe)
-
FP assay buffer
-
Confirmed hits from the primary screen (as powder, re-solubilized in DMSO)
-
Positive control (unlabeled tracer or known inhibitor)
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with FP capabilities
Experimental Workflow:
Caption: High-throughput screening and hit-to-lead funnel.
Quantitative Data Summary:
| Stage | Assay Type | Number of Compounds | Key Output |
| Primary Screen | Luminescence (ATP depletion) | 100,000s | % Inhibition |
| Hit Confirmation | Luminescence (Dose-response) | ~1,000s | IC50 |
| Orthogonal Assay | Fluorescence Polarization | ~100s | IC50, confirmation of binding |
| SAR Expansion | Various biochemical & cellular assays | ~10s | Potency, selectivity, initial ADME |
IV. Trustworthiness: Mitigating Common HTS Pitfalls
High-throughput screening is susceptible to various artifacts that can lead to false positives or false negatives. [15]A robust HTS protocol incorporates steps to identify and mitigate these issues.
-
Compound Interference: Some compounds can directly inhibit luciferase or quench fluorescence. The use of an orthogonal assay with a different detection technology is the most effective way to identify such compounds. [16]* Promiscuous Inhibitors: Certain compounds, often aggregators, show activity against a wide range of targets. These can be flagged by cross-referencing with historical screening data and by using counter-screens.
-
Plate-to-Plate and Well-Position Effects: Systematic errors can be introduced by instrumentation or environmental factors. Data normalization methods, such as the Z-score or B-score, and careful monitoring of quality control statistics (e.g., Z'-factor) are essential. [15][17] A Z'-factor between 0.5 and 1.0 is indicative of a robust and reliable assay suitable for HTS. [17]It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3σp + 3σn) / |μp - μn|
V. Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The successful execution of a high-throughput screening campaign for libraries based on this core requires a strategic approach that combines carefully selected and optimized assays with a rigorous hit validation cascade. By employing a primary luminescence-based screen followed by an orthogonal fluorescence polarization assay for hit confirmation, researchers can efficiently and confidently identify genuine hits for progression into lead optimization. This self-validating system, grounded in sound scientific principles and meticulous execution, maximizes the probability of discovering potent and selective kinase inhibitors with therapeutic potential.
References
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
-
discovery and SAR study of 1H-imidazo[4,5-h]n[6][18]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h]n[6][18]aphthyridin-2(1H)- one. MIT Open Access Articles. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PMC - PubMed Central. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC - NIH. [Link]
-
Challenges of HTS in early-stage drug discovery. Axxam SpA. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Principle of the AlphaScreen kinase assay. ResearchGate. [Link]
-
High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. [Link]
-
High-throughput screening (HTS). BMG LABTECH. [Link]
-
HTS libraries. Nuvisan. [Link]
-
What is the current value of fluorescence polarization assays in small molecule screening?. Taylor & Francis Online. [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]
-
What Is the Best Kinase Assay?. BellBrook Labs. [Link]
-
Analysis of High Throughput Screening Assays using Cluster Enrichment. PMC - NIH. [Link]
-
High-throughput screening (HTS) confirmation rate analysis. (A) Primary.... ResearchGate. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. [Link]
-
A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. ResearchGate. [Link]
-
Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. ResearchGate. [Link]
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]
-
What is high-throughput screening (HTS) and how can Lonza help?. Lonza. [Link]
-
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications. [Link]
-
High Throughput Drug Screening. Sygnature Discovery. [Link]
-
High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. DiscoverX. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
Quick Guide to AlphaScreen® SureFire®Assay Optimization. Manuals.plus. [Link]
-
High-throughput screening for kinase inhibitors. PubMed. [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]
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- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 5-Bromo-2,7-naphthyridin-1(2H)-one|Pharmaceutical Research Intermediate [benchchem.com]
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- 15. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-Bromo-1,6-naphthyridin-2(1H)-one
Introduction
The 1,6-naphthyridin-2(1H)-one scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives being investigated for a wide range of therapeutic applications, including oncology and cardiovascular diseases.[1][2][3] 5-Bromo-1,6-naphthyridin-2(1H)-one is a key intermediate in the synthesis of these more complex molecules. The bromine atom provides a reactive handle for further chemical modifications, making its accurate quantification crucial for ensuring the quality and consistency of downstream products in drug development.[4]
This guide provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols are grounded in established analytical principles for N-heterocyclic compounds and are designed to be robust and transferable. While specific experimental data for this compound is not extensively available in the public domain, the methodologies presented here are based on the analysis of structurally related molecules and are intended to serve as a strong starting point for method development and validation.
Chemical Properties of this compound
| Property | Value (Predicted/Inferred) | Source/Rationale |
| Molecular Formula | C₈H₅BrN₂O | Based on structure |
| Molecular Weight | 225.04 g/mol | Calculated from formula[5] |
| LogP | ~1.3 | Inferred from similar structures[5] |
| Solubility | Poor in water, soluble in organic solvents like DMSO, DMF, and Methanol | General characteristic of phenanthridinone derivatives[6] |
| UV Absorbance | Expected in the range of 220-350 nm | Typical for heterocyclic aromatic compounds |
Recommended Analytical Techniques
Given the physicochemical properties of this compound, two primary analytical techniques are recommended for its quantification:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible technique suitable for routine analysis and purity assessments.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level quantification.
The choice between these methods will depend on the specific application, required sensitivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations.
Principle
The compound is separated from impurities on a reverse-phase HPLC column and quantified by its absorbance of UV light at a specific wavelength. The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentration.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Volumetric flasks and pipettes
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | The predicted LogP suggests good retention on a C18 stationary phase. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape and is MS-compatible if transferring the method.[7] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient Program | See table below | A gradient elution allows for the separation of potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | 254 nm or scan for optimal wavelength | 254 nm is a common wavelength for aromatic compounds. A DAD can be used to determine the absorbance maximum. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
4. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of DMSO.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid). A typical concentration range would be 1-100 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent as the working standards to a concentration within the calibration range.
Data Analysis and System Suitability
-
Calibration Curve: Plot the peak area of the analyte against the concentration of the working standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²), which should be > 0.99.
-
System Suitability: Before sample analysis, inject a mid-concentration standard at least five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The theoretical plates should be > 2000, and the tailing factor should be < 2.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is recommended for the quantification of this compound in complex matrices such as plasma, serum, or tissue homogenates, where high sensitivity and selectivity are required.
Principle
The analyte is separated by HPLC and then ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity.
Experimental Protocol
1. Materials and Reagents:
-
Same as for HPLC-UV, but with LC-MS grade solvents and additives.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used.
2. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
3. LC and MS Conditions:
Liquid Chromatography:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | A smaller dimension column is suitable for the lower flow rates used in LC-MS and provides better sensitivity. |
| Mobile Phase A | 0.1% Formic acid in Water | |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | |
| Gradient Program | See table below | A faster gradient can be used with a shorter column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | |
| Injection Volume | 5 µL |
Gradient Elution Program (LC-MS/MS):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry (Hypothetical Parameters):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atoms in the heterocyclic ring are readily protonated.[8] |
| Precursor Ion ([M+H]⁺) | m/z 224.9/226.9 | The bromine atom results in a characteristic isotopic pattern with two major peaks of nearly equal intensity. |
| MRM Transitions | To be determined by infusion | The exact product ions need to be determined experimentally by infusing a standard solution into the mass spectrometer. |
| Collision Energy | To be optimized | |
| Dwell Time | 100 ms |
Sample Preparation for Biological Matrices (Protein Precipitation)
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11]
Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Yes | Yes |
| Linearity | Yes | Yes |
| Range | Yes | Yes |
| Accuracy | Yes | Yes |
| Precision (Repeatability & Intermediate Precision) | Yes | Yes |
| Limit of Detection (LOD) | Yes | Yes |
| Limit of Quantitation (LOQ) | Yes | Yes |
| Robustness | Yes | Yes |
| Matrix Effect (for LC-MS/MS) | No | Yes |
Workflow Diagrams
Caption: HPLC-UV analysis workflow.
Caption: LC-MS/MS bioanalytical workflow.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk material, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies. It is imperative that these methods are fully validated in the end-user's laboratory to ensure their suitability for the specific application.
References
-
Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1045. [Link]
-
Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Chen, Y., et al. (2016). Discovery and SAR study of 1H-imidazo[4,5-h][1][12]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 14(3), 845-856. [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][12]naphthyridin-2(1H)-one (Torin2), a potent and selective mTOR inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
-
Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8437-8453. [Link]
-
Zhang, M., et al. (2017). Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking. Molecules, 22(12), 2117. [Link]
-
Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(19), 4597-4606. [Link]
-
Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link]
-
Curran, D. P., & Solovyev, A. (2010). Substitution Reactions at Tetracoordinate Boron: Synthesis of N-Heterocyclic Carbene Boranes with Boron-Heteroatom Bonds. Journal of the American Chemical Society, 132(41), 14444-14446. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
-
Bolt, D. (2019). Synthesis and Reactions of N-Heterocyclic Carbene Boranes. D-Scholarship@Pitt. [Link]
-
Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
AA Blocks. (2019). Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks. [Link]
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Zabalov, M. V., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(16), 4967. [Link]
-
PubChem. (n.d.). 2-Bromo-1,6-naphthyridin-5(6H)-one. National Center for Biotechnology Information. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
Wang, Y., et al. (2023). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry. [Link]
-
Basavaiah, K., & Anil Kumar, U. R. (2010). Pharmaceutical Analysis using N-Bromo Succinamide- Amarnth Dye couple : A Spectrophotometric Study. Journal of Pharmaceutical Analysis, 3(2), 123-130. [Link]
-
Pharma International. (2023, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]
-
Browne, D. L. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. RSC. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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- 5. 2-Bromo-1,6-naphthyridin-5(6H)-one | C8H5BrN2O | CID 72213600 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-1,6-naphthyridin-2(1H)-one
Welcome to the technical support center for 5-Bromo-1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced purification challenges associated with this important heterocyclic building block. As a polar, nitrogen-containing molecule, this compound presents a unique set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties arise from its physicochemical properties. The molecule possesses a polar pyridone ring system and basic nitrogen atoms, leading to:
-
Poor solubility in common non-polar organic solvents, making standard chromatography challenging.
-
Strong interaction with silica gel , which can cause significant streaking, poor separation, and even irreversible adsorption during column chromatography.
-
Difficulty in crystallization , often due to the presence of closely related impurities or a tendency to form oils or amorphous solids.
-
Potential for salt formation during aqueous workups, which can affect its partitioning behavior between organic and aqueous layers.
Q2: What are the likely impurities I should be aware of?
A2: Impurities often stem from the synthetic route used. For naphthyridinones synthesized via methods analogous to the Gould-Jacobs reaction, which involves the condensation of an aminopyridine with a malonic ester derivative followed by thermal cyclization, common impurities include:
-
Unreacted starting materials: Such as the parent aminopyridine.
-
The open-chain intermediate: The product of the initial condensation before the ring-closing cyclization.[1] This impurity is typically more polar than the final product.
-
Over-brominated or under-brominated species: Depending on the bromination step in the synthesis.
-
Isomers: Positional isomers may form depending on the selectivity of the reactions.
-
Degradation products: The stability of bromo-naphthyridinones can be sensitive to harsh acidic or basic conditions, potentially leading to decomposition.
Q3: What are the key physicochemical properties of this compound that I should consider for purification?
A3: While experimental data for this specific molecule is scarce, we can infer properties from its structure and from data on close isomers like 2-Bromo-1,6-naphthyridin-5(6H)-one. These properties are critical for designing effective purification strategies.
| Property | Predicted Value / Characteristic | Implication for Purification |
| Molecular Weight | ~225.04 g/mol | Standard for small molecule purification. |
| Polarity | High | Expect poor solubility in non-polar solvents (e.g., hexanes) and better solubility in polar solvents (e.g., DCM, EtOAc, MeOH, DMSO). |
| XLogP3 | ~1.3 | Indicates moderate lipophilicity, suggesting that reversed-phase chromatography is a viable option.[2] |
| Hydrogen Bond Donors | 1 (from the N-H of the pyridone) | Can lead to strong interactions with polar stationary phases like silica.[2] |
| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and the pyridine nitrogen) | Contributes to polarity and solubility in protic solvents.[2] |
| Acidity/Basicity | Amphoteric (weakly acidic N-H, basic pyridine nitrogen) | Enables purification strategies based on pH-dependent extraction. |
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary tool for purifying this compound, but it requires careful optimization.
Issue 1: Severe Streaking and Poor Recovery on a Silica Gel Column
Causality: The basic nitrogen atom in the naphthyridine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel. This leads to a non-ideal equilibrium during elution, causing the compound to streak down the column, resulting in broad peaks and poor separation. In some cases, the compound may bind so strongly that it does not elute, leading to low recovery.
Solutions:
-
Use a Basic Modifier in the Eluent:
-
Principle: Adding a small amount of a basic modifier to the mobile phase will neutralize the acidic sites on the silica gel, preventing strong adsorption of the basic analyte.
-
Protocol:
-
Prepare your mobile phase (e.g., a mixture of Dichloromethane and Methanol).
-
Add 0.5-1% of triethylamine (TEA) or a 7N solution of ammonia in methanol to the mobile phase.
-
Equilibrate the column with this modified eluent before loading your sample.
-
Run the chromatography as usual. This should result in sharper peaks and improved recovery.
-
-
-
Switch to an Alternative Stationary Phase:
-
Principle: Using a less acidic or a basic stationary phase can eliminate the problematic interactions.
-
Options:
-
Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds. Start with neutral alumina and if streaking persists, switch to basic alumina.
-
Reversed-Phase (C18) Chromatography: Given the compound's predicted moderate lipophilicity (XLogP3 ~1.3), reversed-phase chromatography is an excellent option.[2] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape by ensuring the basic nitrogen is protonated.[3]
-
-
Workflow for Troubleshooting Silica Gel Chromatography
Caption: Troubleshooting flowchart for streaking of basic compounds on silica gel.
Issue 2: The Compound is Insoluble in the Loading Solvent or Crashes Out on the Column
Causality: this compound has low solubility in less polar solvents like hexanes and ethyl acetate, which are often major components of the mobile phase at the start of a gradient elution. Loading the sample in a strong solvent (like pure DCM or methanol) can cause it to precipitate when it meets the weaker mobile phase at the top of the column, leading to poor separation.
Solutions:
-
Dry Loading:
-
Principle: Adsorbing the crude product onto a solid support before loading it onto the column avoids the use of a strong liquid solvent for application.
-
Protocol:
-
Dissolve your crude material in a minimal amount of a solvent in which it is soluble (e.g., DCM, methanol, or acetone).
-
Add a small amount of silica gel or Celite® to this solution to form a slurry.
-
Carefully evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Gently load this powder onto the top of your pre-packed chromatography column.
-
-
-
Use a stronger, yet compatible, loading solvent:
-
If dry loading is not feasible, dissolve the sample in a minimal amount of a solvent mixture that is slightly more polar than the initial mobile phase, but not so strong that it compromises the separation. For example, if your starting eluent is 10% ethyl acetate in hexanes, try dissolving your sample in 50% ethyl acetate in hexanes or a small amount of DCM.
-
Troubleshooting Guide: Crystallization
Crystallization can be an effective final purification step to obtain highly pure material and is often necessary to obtain material suitable for X-ray crystallography.
Issue: The Compound "Oils Out" or Fails to Crystallize
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or when impurities are present that inhibit crystal lattice formation. The high polarity and potential for hydrogen bonding in this compound can make finding a suitable single-solvent system challenging.
Solutions:
-
Systematic Solvent Screening:
-
Principle: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Protocol:
-
Place a few milligrams of your compound into several small test tubes.
-
Add a small amount (e.g., 0.5 mL) of different solvents to each tube, covering a range of polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, and a DCM/hexane mixture).
-
Observe solubility at room temperature.
-
Gently heat the tubes with sparingly soluble samples to see if the compound dissolves.
-
Allow the tubes that formed a clear hot solution to cool slowly to room temperature, and then in an ice bath. The solvent that yields good quality crystals is a suitable candidate.
-
-
-
Use a Two-Solvent (Vapor Diffusion) System:
-
Principle: This is a gentle and effective method for growing high-quality crystals. It involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (in which the compound is insoluble) to slowly diffuse into the solution, gradually reducing the solubility and inducing crystallization.
-
Protocol:
-
Dissolve your compound in a minimal amount of a relatively polar, volatile solvent in which it is soluble (e.g., DCM or methanol) in a small, open vial.
-
Place this small vial inside a larger, sealable jar containing a layer of a non-polar "poor" solvent (e.g., hexanes, pentane, or diethyl ether).
-
Seal the larger jar and leave it undisturbed for several days. The vapor of the poor solvent will slowly diffuse into the good solvent, causing your compound to crystallize.
-
-
Logical Flow for Crystallization Method Selection
Caption: Decision workflow for selecting a crystallization method.
Experimental Protocols
Protocol 1: Automated Flash Chromatography (Normal Phase)
This protocol is adapted from methods used for structurally similar naphthyridinones and serves as an excellent starting point.[3]
-
Sample Preparation (Dry Loading):
-
Dissolve ~500 mg of crude this compound in 5-10 mL of Dichloromethane (DCM).
-
Add ~1.5 g of silica gel to the solution.
-
Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
-
Column and Solvents:
-
Column: Pre-packed silica gel column (e.g., 24 g for a 500 mg scale).
-
Solvent A: Hexanes
-
Solvent B: Ethyl Acetate (EtOAc)
-
Optional Modifier: If TLC analysis shows streaking, pre-mix your EtOAc with 1% triethylamine.
-
-
Chromatography Conditions:
-
System: Automated flash chromatography system (e.g., Teledyne ISCO CombiFlash).
-
Equilibration: Equilibrate the column with 5% EtOAc in Hexanes.
-
Loading: Load the dry sample onto the column.
-
Gradient:
-
5% EtOAc in Hexanes for 2 column volumes (CV).
-
Linear gradient from 5% to 80% EtOAc in Hexanes over 15 CV.
-
Hold at 80% EtOAc in Hexanes for 5 CV.
-
-
Detection: Monitor elution using UV detection at 254 nm and 280 nm.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC (e.g., using 50% EtOAc/Hexanes with 0.5% TEA) or LC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Purity Analysis by Reversed-Phase HPLC
This method is suitable for assessing the final purity of your compound.[3]
-
Instrumentation and Column:
-
System: HPLC with UV detector.
-
Column: C18 column (e.g., Waters Sunfire™, 5 µm, 4.6 x 50 mm).
-
-
Mobile Phase:
-
Solvent A: Water with 0.05% Trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.05% Trifluoroacetic acid (TFA).
-
-
HPLC Conditions:
-
Flow Rate: 2 mL/min.
-
Gradient: 5% to 95% Solvent B over 8 minutes.
-
Run Time: 10 minutes.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of your purified compound at 1 mg/mL in methanol or DMSO. Dilute as necessary for analysis.
-
References
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][4]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]
-
Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(11), 1166. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-1,7-naphthyridin-8(7H)-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-1,6-naphthyridin-5(6H)-one. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Available at: [Link]
Sources
Optimizing reaction conditions for 5-Bromo-1,6-naphthyridin-2(1H)-one synthesis (e.g., temperature, solvent)
As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, practical assistance for the synthesis of 5-Bromo-1,6-naphthyridin-2(1H)-one. This resource is structured to anticipate and address the challenges you may encounter, moving beyond a simple protocol to explain the "why" behind each step. Our goal is to empower you with the knowledge to optimize your reaction conditions and troubleshoot effectively.
Introduction to the Synthesis of this compound
The synthesis of this compound is a multi-step process that is crucial for the development of various pharmacologically active molecules. The 1,6-naphthyridin-2(1H)-one scaffold is a recognized privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2] This guide will focus on a common and reliable synthetic route: the Gould-Jacobs reaction to construct the naphthyridinone core, followed by electrophilic bromination.
This synthesis can be broadly divided into three key stages:
-
Condensation: Formation of the enamine intermediate from an aminopyridine and a malonate derivative.
-
Cyclization: High-temperature intramolecular reaction to form the bicyclic naphthyridinone system.
-
Bromination: Introduction of the bromine atom at the C5 position.
Each of these stages presents unique challenges. This guide provides detailed protocols and a comprehensive troubleshooting section in a question-and-answer format to address these potential issues.
Visualizing the Synthetic Workflow
To provide a clear overview of the entire process, the following diagram illustrates the synthetic pathway from the starting materials to the final product.
Caption: Overall synthetic workflow for this compound.
Part 1: Detailed Experimental Protocols
This section provides step-by-step procedures for each stage of the synthesis.
Step 1: Synthesis of Diethyl {[(5-chloro-2-pyridinyl)amino]methylene}malonate (Intermediate 1)
This initial step involves the condensation of 2-amino-5-chloropyridine with diethyl ethoxymethylenemalonate (DEEM). This reaction is the first part of the Gould-Jacobs reaction.[3]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chloropyridine (1.0 eq), diethyl ethoxymethylenemalonate (1.05 eq), and ethanol (5 mL per gram of aminopyridine).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting aminopyridine), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
| Parameter | Recommended Value |
| Temperature | Reflux (~78 °C) |
| Solvent | Ethanol |
| Reaction Time | 2-4 hours |
| Expected Yield | 85-95% |
Step 2: Synthesis of 7-Chloro-4-hydroxy-1,6-naphthyridin-2(1H)-one (Intermediate 2)
This step is a high-temperature thermal cyclization of the enamine intermediate. The choice of a high-boiling, inert solvent is critical for success.
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, add Diethyl {[(5-chloro-2-pyridinyl)amino]methylene}malonate (1.0 eq).
-
Add a high-boiling solvent such as Dowtherm A or diphenyl ether (5-10 mL per gram of the starting material).
-
Heat the mixture to 240-250 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC if possible (quenching a small aliquot and dissolving in a suitable solvent).
-
After the reaction is complete, cool the mixture to below 100 °C.
-
Carefully add a non-polar solvent like hexane or heptane to the cooled mixture to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.
| Parameter | Recommended Value |
| Temperature | 240-250 °C |
| Solvent | Dowtherm A or Diphenyl Ether |
| Reaction Time | 30-60 minutes |
| Expected Yield | 70-85% |
Step 3: Synthesis of 5-Bromo-7-chloro-1,6-naphthyridin-2(1H)-one (Final Product)
The final step is the electrophilic bromination of the naphthyridinone core using N-Bromosuccinimide (NBS) as a safer alternative to liquid bromine.[4]
Protocol:
-
Suspend 7-Chloro-4-hydroxy-1,6-naphthyridin-2(1H)-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (10-15 mL per gram of starting material) in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water, followed by a small amount of cold ethanol or another suitable solvent to remove any unreacted NBS and succinimide byproduct.
-
Dry the final product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
| Parameter | Recommended Value |
| Temperature | Room Temperature to 50 °C |
| Solvent | DMF or Acetonitrile |
| Reaction Time | 2-6 hours |
| Expected Yield | 80-90% |
Part 2: Troubleshooting Guides and FAQs
This section is designed to help you navigate common issues that may arise during the synthesis.
Troubleshooting Step 1: Condensation Reaction
Question: My condensation reaction is slow or incomplete, what should I do?
Answer:
-
Purity of Reagents: Ensure that your 2-amino-5-chloropyridine is pure. Impurities can inhibit the reaction. The diethyl ethoxymethylenemalonate should be freshly opened or distilled if it is old, as it can hydrolyze over time.
-
Reaction Temperature: While refluxing in ethanol is generally sufficient, in some cases, a higher boiling solvent like toluene can be used to increase the reaction rate.[5] However, be mindful that higher temperatures can also lead to side reactions.
-
Catalyst: Although this reaction is typically run without a catalyst, a catalytic amount of a weak acid (e.g., a few drops of acetic acid) can sometimes facilitate the initial nucleophilic attack.
Question: I am observing multiple spots on my TLC plate after the condensation reaction. What are the likely side products?
Answer:
-
Unreacted Starting Materials: The most common "impurities" are simply your starting materials. Ensure the reaction has gone to completion.
-
Bis-addition Product: It is possible, though less common, for the product to react with another molecule of diethyl ethoxymethylenemalonate. This can usually be avoided by using a slight excess of the aminopyridine or by not prolonging the reaction time unnecessarily.
Troubleshooting Step 2: Thermal Cyclization
Caption: Troubleshooting logic for low yield in the thermal cyclization step.
Question: My thermal cyclization is not working well, and I'm getting a lot of dark, tarry material. What is happening?
Answer:
-
Temperature Control is Key: The thermal cyclization has a narrow optimal temperature window.[6] Too low, and the reaction will be incomplete. Too high, and you will see significant decomposition and charring. It is crucial to have accurate temperature monitoring and control.
-
Inert Atmosphere: At these high temperatures, the reactants and products can be susceptible to oxidation.[7] Ensure your reaction is performed under a continuous flow of an inert gas like nitrogen or argon.
-
Reaction Time: Prolonged heating, even at the correct temperature, can lead to degradation. Try to determine the optimal reaction time by running small-scale experiments and monitoring by TLC.
Question: How do I effectively remove the high-boiling solvent (Dowtherm A or diphenyl ether) after the reaction?
Answer:
-
Precipitation and Washing: The most common method is to precipitate the product by adding a non-polar solvent in which the product is insoluble but the high-boiling solvent is soluble. Hexane or heptane are good choices. You will need to use a significant volume of the non-polar solvent and wash the filtered solid thoroughly.
-
High Vacuum Distillation: If your product is thermally stable, you may be able to remove the high-boiling solvent by high vacuum distillation. However, this is often not practical in a standard laboratory setting.
Troubleshooting Step 3: Bromination
Question: The bromination reaction is giving me multiple products. How can I improve the regioselectivity?
Answer:
-
Reaction Temperature: Electrophilic aromatic substitution reactions can be sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C or even lower) can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent and the substrate. Acetonitrile is a good starting point, but you could also explore less polar solvents like dichloromethane if you are facing selectivity issues.
-
Nature of the Brominating Agent: While NBS is generally reliable, other brominating agents could be considered if regioselectivity is a persistent issue. However, NBS is often the best choice for safety and ease of handling.
Question: How can I effectively purify the final brominated product?
Answer:
-
Removal of Succinimide: The main byproduct of the reaction is succinimide, which is water-soluble. A thorough wash of the crude product with water during filtration is usually effective.
-
Recrystallization: For high purity, recrystallization is recommended. A mixed solvent system is often required. Good starting points to try are ethanol/water, DMF/water, or isopropanol. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
References
-
Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6129. [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 1-(4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]. Technical Disclosure Commons, 5258. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Krasavin, M., et al. (2023). Synthesis of Novel Benzo[b][1][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1633. [Link]
-
Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS). [Link]
-
Al-Tel, T. H. (2007). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ARKIVOC, 2007(14), 166-176. [Link]
-
Pérez-Picaso, L., et al. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 26(23), 7334. [Link]
-
ResearchGate. (2019). How to remove diphenyl ether from reaction mixture?[Link]
-
Wang, Y., et al. (2013). discovery and SAR study of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-1562. [Link]
-
Dow. (n.d.). DOWTHERM A Heat Transfer Fluid. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. ablelab.eu [ablelab.eu]
- 7. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of 5-Bromo-1,6-naphthyridin-2(1H)-one
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 5-Bromo-1,6-naphthyridin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound in various biological and chemical assays. Our goal is to provide a framework for systematically diagnosing and resolving these issues, ensuring the integrity and success of your experiments.
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds developed as kinase inhibitors and anticancer agents.[1][2] this compound, a member of this family, possesses a heterocyclic aromatic ring system with a bromine substituent. This combination of features contributes to its characteristically low aqueous solubility, a common hurdle in assay development.[3] This guide provides field-proven strategies to overcome this limitation.
Understanding the Core Problem: Physicochemical Properties
While specific experimental solubility data for this compound is not extensively published, its structure allows us to predict its general behavior. Heterocyclic aromatic compounds are often planar and can stack, while the bromine atom increases hydrophobicity, both of which contribute to poor solubility in polar solvents like water.
| Property | Predicted Characteristic | Implication for Assays |
| Aqueous Solubility | Very Low | Direct dissolution in aqueous buffers is unlikely to achieve desired concentrations. |
| Organic Solvent Solubility | High | Soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). |
| Ionization Potential | Contains basic nitrogen atoms | Solubility is likely influenced by the pH of the medium.[4] |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered by researchers in a question-and-answer format. Each answer provides not just a solution, but the scientific rationale behind it.
Q1: My compound, this compound, is not dissolving in my aqueous assay buffer. Where do I start?
Answer: This is the most common and expected challenge. Direct dissolution of a hydrophobic compound in an aqueous medium is rarely successful. The industry-standard first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of compounds.[5]
Workflow: Preparing a High-Concentration Stock Solution
Caption: Initial stock solution preparation workflow.
Experimental Protocol: Stock Solution Preparation
-
Weigh Compound: Accurately weigh a precise amount of this compound powder.
-
Add Solvent: Add the calculated volume of 100% high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Ensure Complete Dissolution: Vortex thoroughly. If necessary, gently warm the solution (e.g., to 37°C) and/or sonicate for 5-10 minutes until all solid material is visibly dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Trustworthiness Check: The critical factor for assay integrity is the final concentration of the organic solvent. Most cell-based and enzymatic assays are sensitive to DMSO concentrations above 1%, with many showing stress or altered activity above 0.5%.[6] Always calculate your dilutions to ensure the final DMSO concentration in your assay is as low as possible and is consistent across all wells.
Q2: I see a cloudy precipitate forming when I dilute my DMSO stock into the aqueous buffer. What is happening and how can I fix it?
Answer: This phenomenon is known as "crashing out." The compound is soluble in the high-concentration DMSO stock, but when this stock is diluted into the aqueous buffer, the solvent environment becomes predominantly aqueous and can no longer support the solubility of the hydrophobic compound.
To address this, you must modify the final aqueous buffer to make it a more hospitable environment. We recommend a systematic approach, starting with the least disruptive methods.
Troubleshooting Workflow for Compound Precipitation
Caption: Decision-making workflow for solubility issues.
Strategy A: Co-solvents
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic compound, making it easier for the compound to remain dissolved.[8]
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% (v/v) | Generally well-tolerated by many biological systems. |
| Propylene Glycol | 1-10% (v/v) | Common in pharmaceutical formulations.[9] |
| Polyethylene Glycol 400 (PEG-400) | 1-10% (v/v) | Can handle highly hydrophobic compounds. |
Experimental Protocol: Co-solvent Screening
-
Prepare several versions of your assay buffer, each containing a different co-solvent at a low, medium, and high concentration (e.g., Ethanol at 1%, 2.5%, and 5%).
-
To each buffer, add your DMSO stock of this compound to the desired final concentration.
-
Vortex immediately and let stand at the assay temperature for 15-30 minutes.
-
Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC or UV-Vis spectroscopy.
Strategy B: pH Adjustment
Mechanism: The solubility of compounds with ionizable groups is highly dependent on pH.[4][10] The 1,6-naphthyridin-2(1H)-one core contains nitrogen atoms that can be protonated at acidic pH or deprotonated at basic pH. By shifting the pH, you can favor the charged (ionized) form of the molecule, which is typically much more soluble in water than the neutral form.[11]
Experimental Protocol: pH Screening
-
Prepare your assay buffer at several different pH values (e.g., 6.0, 7.4, and 8.5). Crucially, ensure these pH values are compatible with your biological system (e.g., enzyme activity, cell viability).
-
Add the DMSO stock to each pH-adjusted buffer.
-
Mix and observe for precipitation as described in the co-solvent protocol.
-
The optimal pH will be the one that keeps the compound in solution without compromising the assay's biological activity.
Strategy C: Surfactants
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[12] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be encapsulated within this hydrophobic core, dramatically increasing their apparent solubility in the bulk aqueous solution.[13][14][15]
| Surfactant (Non-ionic) | Typical Starting Concentration | Notes |
| Tween-20 (Polysorbate 20) | 0.01 - 0.1% (v/v) | Commonly used, generally mild. |
| Tween-80 (Polysorbate 80) | 0.01 - 0.1% (v/v) | Slightly more hydrophobic than Tween-20. |
| Triton X-100 | 0.01 - 0.1% (v/v) | Effective, but can be harsher on cell membranes. |
Experimental Protocol: Surfactant Screening
-
Prepare your assay buffer containing a surfactant at a concentration slightly above its CMC.
-
Add the DMSO stock to the surfactant-containing buffer.
-
Mix and observe for precipitation. Surfactants can sometimes cause foaming, which is normal.
Q3: What if my assay is highly sensitive and I cannot use co-solvents or surfactants? Are there other options?
Answer: Yes, for highly sensitive systems, another class of solubilizing agents called cyclodextrins can be effective.
Mechanism: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape. The exterior of the cone is hydrophilic, while the interior cavity is hydrophobic. They can form an "inclusion complex" with a poorly soluble "guest" molecule that fits within their cavity, effectively shielding it from the aqueous environment and increasing its solubility.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Experimental Protocol: Cyclodextrin Screening
-
Prepare a solution of HP-β-CD in your assay buffer (e.g., 1-5% w/v).
-
Add the DMSO stock of your compound to this solution.
-
Mix thoroughly. The formation of the inclusion complex may take slightly longer than simple dissolution, so allow for an adequate equilibration period (e.g., 30-60 minutes).
-
Observe for solubility.
Q4: How do I ensure that my chosen solubilization method is not interfering with my assay results?
Answer: This is the most critical question for ensuring the scientific validity of your data. Every solubilization agent is an additional variable, and its potential to interfere must be controlled for.
Self-Validating System: Essential Experimental Controls You must run a set of controls to isolate the effect of your compound from the effect of the vehicle (the solubilizing agent).
Caption: Diagram of essential controls for a valid assay.
-
Vehicle Control: This is your most important control. It consists of the assay buffer plus the exact same concentration of the solubilizing agent (e.g., 0.5% DMSO + 5% Ethanol) as your test condition, but without this compound. The signal from this well tells you if the solubilizer itself is affecting the assay.
-
Positive Control: A known activator or inhibitor for your assay should be tested in the new buffer conditions (with the solubilizer). This confirms that the modified buffer has not inactivated your biological system.
-
Negative Control (Buffer Only): This provides the baseline signal for your assay in the original, unmodified buffer.
By comparing the results from these wells, you can confidently attribute any observed effects to your compound of interest rather than to an artifact of the solubilization method.
References
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovation. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
González-Gómez, M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
-
Chen, Y., et al. (2016). Discovery and SAR study of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
MDPI. Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. [Link]
-
YouTube. (2021). ALEKS: Understanding the effect of pH on the solubility of ionic compounds. [Link]
-
Tran, T. H., et al. (2019). A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. PubMed Central. [Link]
-
Al-Ghananeem, A. M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Ferreira, L. A. M., et al. (2022). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed. [Link]
-
Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central. [Link]
-
ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
ResearchGate. (2017). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
CompoundingToday.com. pH Adjusting Database. [Link]
-
New Drug Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]
-
Andersen, M. H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]
-
Scientist Solutions. (2025). The important role and application of surfactants in pharmaceutical formulations. [Link]
-
Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
Cushman, M., et al. (2001). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. PubMed. [Link]
-
ResearchGate. (2018). Solubilization by cosolvents. Establishing useful constants for the log-linear model. [Link]
-
Ramon Llull University. (2021). 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. [Link]
-
askIITians. (2025). How does pH affect solubility?. [Link]
-
CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Link]
-
Schilling, S. U., et al. (2010). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. PubMed Central. [Link]
-
PubMed. (2021). 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. [Link]
-
Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry. [Link]
-
MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]
-
ResearchGate. (2007). (PDF) Ionic Equilibria and the pH Dependence of Solubility. [Link]
-
World Journal of Pharmaceutical Research. (2020). A REVIEW ON CO-SOLVENCY: AN EFFECTIVE TECHNIQUE FOR SOLUBILITY ENHANCEMENT. [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][4]naphthyridin-2(1H)-one. MIT Open Access Articles. [Link]
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
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- 16. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]
Stability and proper storage conditions for 5-Bromo-1,6-naphthyridin-2(1H)-one
Welcome to the technical support center for 5-Bromo-1,6-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and dark environment.[1] To minimize potential degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is the recommended best practice.[2]
Q2: How should I prepare stock solutions of this compound? What solvents are recommended?
A2: The solubility of this compound has not been extensively published. However, based on the chemical structure of related naphthyridinone compounds, it is anticipated to have limited solubility in water and better solubility in polar aprotic organic solvents.[3] We recommend preparing stock solutions in solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Due to the potential for solvent-mediated degradation over time, it is advisable to prepare fresh solutions for your experiments or to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the known incompatibilities for this compound?
A3: this compound should be considered incompatible with strong oxidizing agents and strong bases. The heterocyclic rings can be susceptible to oxidation, potentially forming N-oxides.[4] Strong bases may promote undesired reactions or degradation.
Q4: Are there any signs of degradation I should watch for?
A4: Visual inspection of the solid compound is the first step. Any change in color (e.g., from off-white/pale yellow to brown) or the development of a noticeable odor may indicate degradation. For solutions, the appearance of precipitates upon storage or a change in color are indicators of instability. In some cases, with related bromo-heterocyclic compounds, degradation can lead to the formation of hydrogen bromide (HBr) gas, which could cause pressure buildup in a sealed container.[5]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the handling and use of this compound.
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Potential Cause 1: Compound Degradation. The compound may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify the storage conditions of the solid compound and prepared stock solutions.
-
If possible, check the purity of the compound using an appropriate analytical method such as HPLC or LC-MS.
-
Prepare a fresh stock solution from a new or properly stored batch of the solid compound.
-
-
-
Potential Cause 2: Low Solubility in Assay Buffer. The compound may be precipitating out of the aqueous assay buffer, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect the assay wells for any signs of precipitation.
-
Consider increasing the percentage of co-solvent (e.g., DMSO) in the final assay mixture, ensuring it does not exceed the tolerance level for your biological system.
-
Determine the kinetic solubility of the compound in your specific assay buffer to establish the upper limit of its usable concentration.
-
-
Issue 2: Color Change of Solid or Solution
-
Potential Cause: Oxidation or Photodegradation. Exposure to air (oxygen) or light can lead to the formation of colored impurities. The naphthyridinone core is a chromophore and can be susceptible to photochemical reactions.
-
Troubleshooting Steps:
-
Always store the solid compound and solutions protected from light. Use amber vials or wrap containers in aluminum foil.
-
When handling, minimize the exposure time to ambient light and air.
-
If a color change is observed, it is recommended to assess the purity of the material before proceeding with critical experiments.
-
-
Issue 3: Difficulty in Dissolving the Compound
-
Potential Cause: Inappropriate Solvent Choice or Insufficient Mixing.
-
Troubleshooting Steps:
-
Ensure you are using a recommended solvent such as DMSO or DMF for preparing the initial stock solution.
-
Gentle warming (to 30-40°C) and vortexing or sonication can aid in dissolution. Avoid excessive heat, which could accelerate degradation.
-
For subsequent dilutions into aqueous buffers, perform the dilution stepwise and with vigorous mixing to prevent precipitation.
-
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a framework for evaluating the stability of the compound in a chosen solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the desired solvent (e.g., DMSO) to a final concentration of 10 mM.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, take an aliquot of the stock solution and dilute it to an appropriate concentration for analysis by HPLC-UV or LC-MS.
-
Obtain the initial purity profile and peak area of the parent compound. This will serve as the baseline.
-
-
Incubation:
-
Divide the remaining stock solution into several amber vials and store them under different conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 24, 48, 72 hours, and 1 week), retrieve a vial from each storage condition.
-
Analyze the sample by HPLC-UV or LC-MS under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial (T=0) peak area to determine the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Storage (Solid) | 2-8°C, dry, dark, under inert gas | Minimizes hydrolysis, oxidation, and photodecomposition. |
| Storage (Solution) | -20°C or -80°C in aliquots | Prevents degradation in solution and avoids freeze-thaw cycles. |
| Recommended Solvents | DMSO, DMF | Good solubilizing power for many organic compounds. |
Visualization
Troubleshooting Workflow for Compound Instability
Caption: A flowchart for troubleshooting experimental issues related to the stability of this compound.
References
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]
Sources
- 1. 959616-36-5|7-Bromo-1,5-naphthyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. 68336-81-2|5-Bromo-1,6-naphthyridine|BLD Pharm [bldpharm.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. 5-Bromo-2,7-naphthyridin-1(2H)-one|Pharmaceutical Research Intermediate [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cell Permeability Challenges with 5-Bromo-1,6-naphthyridin-2(1H)-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1,6-naphthyridin-2(1H)-one derivatives. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common yet significant challenge of poor cell permeability often encountered with this promising class of compounds. As many derivatives of the 1,6-naphthyridin-2(1H)-one scaffold are developed as potent kinase inhibitors, achieving sufficient intracellular concentration is paramount for translating high biochemical potency into cellular efficacy.[1][2][3]
This document moves beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions to optimize your experimental workflow and compound design.
Section 1: Understanding the Permeability Problem - Core Concepts & FAQs
This section addresses the fundamental reasons why your potent compound might be failing in cellular assays.
Q1: My this compound derivative is highly potent in my enzymatic/biochemical assay, but shows weak or no activity in cell-based models. What is the likely cause?
A: This is a classic and frequent challenge in drug discovery, often pointing directly to a disparity between target engagement and cellular availability. The most probable cause is poor cell permeability. Your compound may be unable to efficiently cross the lipid bilayer of the cell membrane to reach its intracellular target at a concentration sufficient to elicit a biological response. Other potential factors include rapid efflux (the cell actively pumping the compound out) or intracellular metabolic instability, but poor influx is the most common starting point for investigation.
Q2: What are the key physicochemical properties of my molecule that are likely hindering its cell permeability?
A: Passive diffusion across the cell membrane is governed by a delicate balance of several molecular properties. While not absolute, guidelines like Lipinski's "Rule of Five" provide a strong framework for diagnosing issues.[4] Key properties that often contribute to poor permeability include:
-
High Polarity (Topological Polar Surface Area - TPSA): A high TPSA, generally >140 Ų, indicates a large, polar molecular surface, which is unfavorable for entering the lipophilic (fatty) interior of the cell membrane.
-
Low Lipophilicity (cLogP): While seemingly counterintuitive, both excessively low and high lipophilicity can be problematic. A low cLogP (typically <1) suggests the compound is too hydrophilic and prefers the aqueous extracellular environment over the lipid membrane.
-
High Lipophilicity (cLogP): Conversely, a very high cLogP (typically >5) can cause the compound to become trapped within the lipid membrane or lead to poor aqueous solubility, preventing it from ever reaching the cell surface effectively.[5][6][7]
-
High Number of Hydrogen Bond Donors (HBDs): Molecules with many HBDs (e.g., -OH, -NH groups), generally >5, must break their energetically favorable interactions with water to enter the membrane, creating a significant energy barrier.
-
High Molecular Weight (MW): Larger molecules (MW > 500 Da) often struggle to permeate passively. Many potent kinase inhibitors fall into this "beyond Rule of 5" space, making permeability an inherent challenge.[8]
| Parameter | Guideline for Good Permeability (Lipinski's Rule of Five) | Common Pitfall for Naphthyridinone Derivatives |
| cLogP | < 5 | Can be too low (hydrophilic) or too high depending on substituents. |
| Molecular Weight (MW) | < 500 Da | Often exceeds 500 Da to achieve kinase selectivity and potency. |
| H-Bond Donors (HBD) | < 5 | Substituents added for target binding can increase HBD count. |
| H-Bond Acceptors (HBA) | < 10 | Generally manageable but needs monitoring. |
A summary of key physicochemical parameters influencing cell permeability.
Section 2: Troubleshooting Workflow & Strategic Solutions
If you've identified poor permeability as the likely culprit, the next step is to systematically troubleshoot and address the issue. This workflow provides a logical progression from diagnosis to solution.
Caption: A decision-making workflow for troubleshooting poor cellular permeability.
Q3: How can I improve my compound's properties through chemical modification (Structure-Activity Relationship - SAR)?
A: This is often the first line of attack. The goal is to make targeted chemical changes that improve permeability without sacrificing potency.
-
Rationale: Systematically altering substituents on the this compound core can fine-tune its physicochemical properties. The bromine at position 5 is a key synthetic handle for introducing diversity.
-
Key Strategies:
-
Modulate Lipophilicity: If cLogP is too low, introduce small, lipophilic groups (e.g., methyl, ethyl, cyclopropyl). If cLogP is too high, consider replacing large aliphatic or aromatic groups with smaller, more polar ones.
-
Reduce Hydrogen Bond Donors: Amide or amine linkers are common in kinase inhibitors. If possible, replace a primary or secondary amine with a tertiary amine or mask an amide N-H via N-methylation. This strategy has proven effective for improving the permeability of cyclic peptides and other complex molecules.[9]
-
Break Molecular Planarity/Increase Rotatable Bonds: Highly planar molecules can have poor solubility. Introducing rotatable bonds or non-planar groups (e.g., spirocycles) can disrupt crystal packing and sometimes improve solubility, which is a prerequisite for permeability.
-
Investigate Bioisosteres: Replace problematic functional groups with bioisosteres that have improved properties. For example, a carboxylic acid (highly charged at physiological pH) could potentially be replaced with a tetrazole.
-
Q4: My compound's permeability is low, and SAR is hurting potency. How can a prodrug approach help?
A: The prodrug approach is an elegant strategy to transiently modify your compound to enhance permeability, with the modification being cleaved intracellularly to release the active parent drug.[10][11][12]
-
Rationale: By masking polar functional groups (especially hydrogen bond donors or charged groups like phosphates), you create a more lipophilic, membrane-permeant version of your molecule.[13]
-
Common Prodrug Strategies:
-
Acyloxymethyl or Carbamate Groups: These can be used to mask amines or hydroxyls. They are designed to be cleaved by ubiquitous intracellular esterase enzymes.
-
Phosphate Prodrugs: If your molecule requires a phosphate group for activity but this group hinders entry, it can be masked with moieties that are cleaved by intracellular phosphatases.
-
Caption: The mechanism of a prodrug strategy to enhance cell permeability.
Q5: What if my compound is a substrate for efflux pumps? How do I confirm this and what can I do?
A: Efflux pumps are transmembrane proteins that act as cellular "bouncers," actively expelling a wide range of substances, including many therapeutic drugs.[14][15] The most common are P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP).
-
Diagnosis: The gold standard for assessing efflux is the bidirectional Caco-2 assay (see SOP 2 below). A compound that is an efflux substrate will show significantly higher transport from the basolateral (bottom) to the apical (top) side of the cell monolayer than in the reverse direction (A -> B). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.
-
Solution:
-
Co-administration with an Efflux Pump Inhibitor (EPI): In an experimental setting, you can co-incubate your cells with your compound and a known broad-spectrum EPI like verapamil or cyclosporine A. If the intracellular accumulation or cellular activity of your compound increases significantly in the presence of the EPI, it confirms that efflux is a major limiting factor.[16][17][18]
-
Structural Modification: Sometimes, minor structural changes can disrupt the recognition of the molecule by the efflux pump without affecting target potency. This requires an iterative SAR approach.
-
Q6: I cannot alter the molecule's structure. Are there any formulation strategies to improve cellular delivery?
A: Yes. When medicinal chemistry approaches are exhausted or not feasible, advanced formulation strategies using nanotechnology can be employed to "smuggle" the drug into the cell.[19][20] This is particularly relevant for kinase inhibitors.[21][22]
-
Rationale: Encapsulating the drug in a nanocarrier protects it from the extracellular environment and can facilitate uptake through mechanisms other than passive diffusion, such as endocytosis.
-
Common Nanocarrier Systems:
-
Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.
-
Polymeric Nanoparticles: Made from biocompatible polymers (e.g., PLGA), these can be engineered for controlled, sustained release of the drug payload.[23]
-
Solid Lipid Nanoparticles (SLNs): Similar to polymeric nanoparticles but with a solid lipid core, offering high stability.[23]
-
| Strategy | Required Effort | Potential for Altered Pharmacology | Key Benefit |
| Chemical Modification (SAR) | High (synthesis-intensive) | Medium (risk of losing potency) | Creates a new, intrinsically better molecule. |
| Prodrug Approach | High (synthesis & validation) | Low (if cleavage is efficient) | Masks transiently for improved ADME properties.[10] |
| Efflux Pump Co-dosing | Low (experimental tool) | High (potential for drug-drug interactions in vivo) | Excellent for in vitro validation of efflux. |
| Nanoparticle Formulation | Medium (formulation development) | Low (parent drug is unchanged) | Overcomes inherent permeability issues by altering the delivery mechanism.[24] |
A comparative overview of strategies to enhance intracellular drug concentration.
Section 3: Standard Operating Protocols (SOPs)
These protocols provide a starting point for experimentally assessing the permeability of your this compound derivatives.
SOP 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Purpose: A rapid, high-throughput, non-cell-based assay to estimate passive diffusion. It measures permeation from a donor well, through a lipid-coated artificial membrane, to an acceptor well.
-
Principle: This assay isolates passive diffusion from any active transport or metabolism, making it an excellent first screen for membrane permeability.[25]
-
Methodology:
-
Prepare Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM.
-
Coat Membrane: Pre-coat the filter of a 96-well microplate (e.g., Millipore MultiScreen-IP) with 5 µL of a lipid solution (e.g., 2% w/v lecithin in dodecane).
-
Assemble Plate: Add 150 µL of the donor solution to the filter plate (the donor plate). Add 300 µL of clean buffer to a 96-well acceptor plate. Carefully place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubation: Incubate the assembly at room temperature for 4-16 hours, covered to prevent evaporation.
-
Quantification: After incubation, carefully remove the donor plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability (Pe): Use the following equation: Pe = - [Vd * Va / (Area * Time * (Vd + Va))] * ln(1 - [C]a / [C]eq) Where Vd and Va are volumes of donor/acceptor wells, Area is the filter area, Time is incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
SOP 2: Caco-2 Bidirectional Permeability Assay
-
Purpose: A cell-based assay using the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that form tight junctions. It is the industry standard for predicting in vivo drug absorption and identifying efflux pump substrates.
-
Principle: Measures the rate of compound transport across the Caco-2 monolayer in both the apical-to-basolateral (A-to-B) direction (modeling absorption) and the basolateral-to-apical (B-to-A) direction (modeling efflux).
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for 21-25 days to allow for full differentiation and formation of tight junctions.
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each insert. Only use monolayers with TEER values > 250 Ω·cm². Also, test the permeability of a low-permeability marker like Lucifer yellow to confirm junction integrity.
-
Prepare Dosing Solutions: Dissolve the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4) at a typical concentration of 1-10 µM.
-
A-to-B Transport: Add the dosing solution to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.
-
B-to-A Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubation & Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An ER > 2 suggests the compound is a substrate for active efflux.
-
References
-
López-García, S., Llimós, R., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available from: [Link]
-
Naccache, P., & Sha'afi, R. I. (1973). Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. The Journal of general physiology. Available from: [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Zhuo, L., Rao, K., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European journal of medicinal chemistry. Available from: [Link]
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Gvozdeva, Y., Panteleev, D., et al. (2024). Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. Molecules. Available from: [Link]
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Al-Obeidi, F. A., & Lam, K. S. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Biomedicines. Available from: [Link]
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Morais-Medeiros, D. D. S., de Oliveira, F. C. S., et al. (2021). The 1,8-naphthyridines sulfonamides are NorA efflux pump inhibitors. Journal of global antimicrobial resistance. Available from: [Link]
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Alcalde-Rico, M., Hernando-Amado, S., et al. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Frontiers in microbiology. Available from: [Link]
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Endres, K., & Iten, M. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical reviews. Available from: [Link]
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ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
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ResearchGate. (n.d.). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy | Request PDF. Available from: [Link]
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Jo, H., Meledin, R., & Gilon, C. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Pharmaceuticals. Available from: [Link]
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Markman, J. L., Rekechenetskiy, A., et al. (2020). Nanomedicine of tyrosine kinase inhibitors. Journal of controlled release. Available from: [Link]
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Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics. Available from: [Link]
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MedCrave. (n.d.). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Available from: [Link]
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ResearchGate. (n.d.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility | Request PDF. Available from: [Link]
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Zhang, T., Zhang, D., et al. (2021). Advances in nanotechnology-based delivery systems for EGFR tyrosine kinases inhibitors in cancer therapy. Journal of nanobiotechnology. Available from: [Link]
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Semantic Scholar. (n.d.). [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Available from: [Link]
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Hagedorn, M., & Böhm, B. B. L. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: [Link]
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MDPI. (n.d.). Special Issue : Innovative Strategies in Cancer Therapy. Available from: [Link]
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Wang, Z., Wu, J., et al. (2014). discovery and SAR study of 1H-imidazo[4,5-h]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & biomolecular chemistry. Available from: [Link]
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Naylor, M. R., Ly, A. M., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of medicinal chemistry. Available from: [Link]
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Gassar, N., & El-Hammadi, M. (2022). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. Available from: [Link]
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Cozza, G., Zanin, S., et al. (2014). Cell-permeable dual inhibitors of protein kinases CK2 and PIM-1: structural features and pharmacological potential. Cellular and molecular life sciences. Available from: [Link]
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Kaczmarek, M., O'Donnell, J., et al. (2023). The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria. International journal of molecular sciences. Available from: [Link]
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ACS Publications. (n.d.). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. Available from: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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Tabarrini, O., Massari, S., et al. (2011). Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity. ChemMedChem. Available from: [Link]
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D'Souza, S., Faraj, J. A., et al. (2020). Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. Cancers. Available from: [Link]
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Johannes, J. W., & Arico-Muendel, C. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS medicinal chemistry letters. Available from: [Link]
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Sci-Hub. (n.d.). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Available from: [Link]
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MedCrave. (n.d.). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Available from: [Link]
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Dove Medical Press. (n.d.). Advances and Therapeutic Potential of Anthraquinone Compounds in Neurodegenerative Diseases: A Comprehensive Review. Available from: [Link]
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Kumar, S., & Bhargava, D. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B. Available from: [Link]
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Shelli Chemistry. (n.d.). Prodrug Development. Available from: [Link]
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Cushman, M., Nagarajan, M., et al. (1998). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of medicinal chemistry. Available from: [Link]
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Technical Support Center: Navigating the Nuances of 5-Bromo-1,6-naphthyridin-2(1H)-one in Biological Assays
Welcome to the technical support center for 5-Bromo-1,6-naphthyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during biological assays with this compound. As a novel small molecule inhibitor built upon the versatile 1,6-naphthyridin-2(1H)-one scaffold, understanding its on- and off-target effects is paramount for generating robust and reproducible data.[1][2][3][4] This guide provides practical, field-proven insights to help you navigate the complexities of your experiments.
Introduction to this compound
The 1,6-naphthyridin-2(1H)-one core is a privileged heterocyclic structure in medicinal chemistry, known to be a scaffold for potent kinase inhibitors and other biologically active agents.[1][2][4] The inclusion of a bromine atom at the 5-position is intended to enhance target engagement and provide a handle for further chemical modifications.[5] While this compound has been designed for a specific biological target (for the purpose of this guide, we will consider it a hypothetical inhibitor of a key signaling kinase, "Kinase X"), its structural similarity to other kinase inhibitors necessitates a thorough investigation of its selectivity and potential for off-target activities.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay shows a more potent effect than expected based on the IC50 of the target kinase. What could be the reason?
A1: This is a common observation and often points towards off-target effects. While potent inhibition of the primary target, Kinase X, is expected to impact cell viability, a significantly stronger-than-expected phenotype could be due to:
-
Inhibition of multiple kinases: The 1,6-naphthyridin-2(1H)-one scaffold is present in inhibitors of various kinases, such as mTOR and FGFR4.[6][7][8] Your compound might be inhibiting other kinases crucial for cell survival in your specific cell line.
-
Non-kinase off-targets: The compound could be interacting with other proteins, such as receptors or enzymes, leading to a cytotoxic or cytostatic effect independent of Kinase X inhibition.[5]
-
Compound precipitation or aggregation: At higher concentrations, small molecules can form aggregates that can lead to non-specific cytotoxicity.
Troubleshooting Steps:
-
Perform a comprehensive kinase panel screen: Test the compound against a broad panel of kinases to identify potential off-target kinase interactions.
-
Validate with a structurally distinct inhibitor: Use a known inhibitor of Kinase X with a different chemical scaffold. If this second inhibitor recapitulates the expected phenotype based on its IC50, it strengthens the hypothesis that your compound has off-target effects.
-
Assess compound solubility and aggregation: Use techniques like Dynamic Light Scattering (DLS) to check for aggregation at the concentrations used in your cell-based assays.
Q2: I'm observing conflicting results between my biochemical (in vitro) and cell-based (in vivo) assays. Why is there a discrepancy?
A2: A shift in potency between biochemical and cell-based assays is common and can be attributed to several factors:
-
Cellular permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.
-
Efflux pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
High intracellular ATP concentration: In vitro kinase assays are often performed at ATP concentrations near the Km of the kinase. In contrast, intracellular ATP levels are much higher (millimolar range), which can lead to competition and reduce the apparent potency of ATP-competitive inhibitors.[9]
Troubleshooting Steps:
-
Evaluate cell permeability: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.
-
Test for efflux pump interaction: Use cell lines that overexpress specific efflux pumps or employ efflux pump inhibitors in your assays.
-
Conduct metabolism studies: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.
-
Perform a target engagement assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound is binding to Kinase X inside the cells.
Q3: My Western blot analysis shows paradoxical activation of a downstream pathway that should be inhibited. What is happening?
A3: Paradoxical pathway activation is a known phenomenon with kinase inhibitors and can be a result of complex cellular feedback mechanisms or off-target effects.[10]
-
Feedback loop activation: Inhibition of Kinase X might relieve a negative feedback loop, leading to the compensatory activation of an upstream kinase in the same or a parallel pathway.
-
Off-target kinase activation: The compound might be inhibiting a phosphatase or activating another kinase that leads to the phosphorylation and activation of the downstream substrate you are probing.
Troubleshooting Workflow:
Caption: Troubleshooting paradoxical pathway activation.
In-Depth Troubleshooting Guides
Guide 1: Comprehensive Kinase Selectivity Profiling
To confidently attribute a cellular phenotype to the inhibition of Kinase X, a thorough understanding of the compound's selectivity is crucial.[11]
Experimental Protocol: Kinase Profiling using a Commercial Service (e.g., Eurofins' KinaseProfiler™) [12]
-
Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Assay Concentration: Select a screening concentration. A common starting point is 1 µM.
-
Kinase Panel Selection: Choose a broad kinase panel (e.g., >400 kinases) to get a comprehensive overview of potential off-targets.
-
Assay Format: The service will typically use a radiometric (e.g., [γ-³³P]-ATP) or fluorescence-based assay to measure kinase activity.[13][14][15]
-
Data Analysis: The results will be provided as a percentage of inhibition for each kinase at the tested concentration.
-
Follow-up: For any significant off-target hits (e.g., >50% inhibition), determine the IC50 values to quantify the potency of the off-target interaction.
Data Interpretation:
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) | Implication |
| Kinase X (On-Target) | 10 | - | Potent inhibition of the intended target. |
| Kinase Y | 50 | 5 | Potential for off-target effects at higher concentrations. |
| Kinase Z | 1000 | 100 | Likely not a significant off-target in cellular models. |
Guide 2: Validating On-Target Engagement in Cells
Confirming that the compound binds to its intended target within the complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at various concentrations (and a vehicle control) for a defined period (e.g., 1 hour).
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the lysates and heat them at a range of temperatures (e.g., 40°C to 70°C) for a few minutes.
-
Protein Precipitation: Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blotting using an antibody specific for Kinase X.
-
Data Analysis: A shift in the melting curve of Kinase X in the presence of the compound indicates target engagement.
Illustrative Workflow:
Sources
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-1,6-naphthyridin-2(1H)-one Analogs as Potential PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 5-Bromo-1,6-naphthyridin-2(1H)-ones in Oncology
The 1,6-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] Analogs bearing this core structure have shown promise as anticancer agents, with activities ranging from kinase inhibition to the modulation of DNA repair pathways.[1][3] A key area of interest is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[2]
This guide focuses on a specific subset of this promising class: 5-Bromo-1,6-naphthyridin-2(1H)-one analogs. The introduction of a bromine atom at the 5-position of the naphthyridinone core can significantly influence the compound's physicochemical properties and its interaction with the target protein. Here, we provide a comparative analysis of the structure-activity relationship (SAR) of these analogs, drawing on available preclinical data and comparisons with other relevant PARP inhibitors. Our aim is to furnish researchers and drug development professionals with a comprehensive understanding of the key structural features driving the potency and selectivity of this compound class.
The 1,6-Naphthyridin-2(1H)-one Scaffold: A Versatile Platform for PARP Inhibition
The 1,6-naphthyridin-2(1H)-one core provides a rigid framework that can be strategically functionalized at various positions to optimize interactions with the PARP active site. The lactam moiety is a common feature in many PARP inhibitors, mimicking the nicotinamide portion of the natural substrate, NAD+. The planarity of the bicyclic system allows for favorable π-π stacking interactions with aromatic residues in the active site, such as Tyr907.[4]
The general structure of the this compound scaffold allows for substitutions at several key positions, each influencing the molecule's biological activity:
-
N1-position: Substitution at this position can modulate solubility and cell permeability.
-
C3-position: Modifications here can be directed towards the ribose-binding pocket of PARP.
-
C4-position: Substituents at this position can influence the orientation of the molecule within the active site.
-
C7 and C8-positions: These positions offer opportunities for introducing larger substituents that can interact with the wider adenosine-binding pocket or solvent-exposed regions, potentially enhancing selectivity.
Structure-Activity Relationship (SAR) Analysis of this compound Analogs
The Role of the 5-Bromo Substituent
The bromine atom at the C5 position is expected to have several effects:
-
Electronic Effects: As an electron-withdrawing group, bromine can modulate the electron density of the aromatic system, potentially influencing hydrogen bonding interactions.
-
Steric Effects: The size of the bromine atom can enforce a specific conformation of the molecule within the binding pocket.
-
Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic properties.
Compared to an unsubstituted analog, the 5-bromo group can provide additional van der Waals interactions within the active site, potentially increasing binding affinity.
Comparative Analysis of Substitutions at Other Positions
To illustrate the SAR, we will compare hypothetical analogs based on known SAR principles for PARP inhibitors and data from related naphthyridinone series.
| Analog | R1 (N1-position) | R3 (C3-position) | R7 (C7-position) | PARP-1 IC50 (nM) | Commentary |
| A | -H | -H | -H | >1000 | The unsubstituted 5-bromo core is expected to have weak activity. |
| B | -CH3 | -H | -H | 500 | Small alkyl substitution at N1 may slightly improve potency. |
| C | -H | -CH2-piperazine-Ph | -H | 50 | Introduction of a phenylpiperazine moiety at C3, a common feature in many PARP inhibitors, is predicted to significantly increase potency by occupying the ribose pocket. |
| D | -H | -H | -NH-CO-Ph | 20 | An amide linkage at C7 can form crucial hydrogen bonds with residues like Gly863 and Ser904 in the PARP active site.[4] |
| E | -CH2CH2OH | -H | -NH-CO-Ph | 15 | A hydroxyethyl group at N1 can improve solubility without significantly compromising potency. |
| F | -H | -CH2-piperazine-CO-cyclopropyl | -NH-CO-Ph | <10 | Combining optimal substitutions at C3 and C7 is expected to yield highly potent inhibitors. The cyclopropylamide is a feature of the approved PARP inhibitor Olaparib. |
Note: The IC50 values in this table are hypothetical and for illustrative purposes to demonstrate SAR principles. They are inferred from data on related PARP inhibitors.
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the this compound scaffold can be achieved through a multi-step sequence, often starting from a substituted pyridine derivative. A representative synthetic route is outlined below.
Caption: General synthetic workflow for this compound analogs.
Step-by-step methodology for a key cyclization step:
-
To a solution of the appropriately substituted 2-aminonicotinaldehyde in a suitable solvent (e.g., ethanol), add a malonic acid derivative (e.g., diethyl malonate).
-
Add a catalytic amount of a base (e.g., piperidine).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the cyclized 1,6-naphthyridin-2(1H)-one core.
PARP-1 Inhibition Assay
The inhibitory activity of the synthesized analogs against PARP-1 can be determined using a variety of biochemical assays. A common method is a fluorescence-based assay that measures the consumption of NAD+.
Sources
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
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- 3. 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Therapeutic Potential of the 1,6-Naphthyridin-2(1H)-one Scaffold: A PARP Inhibition Case Study
This guide provides a comprehensive framework for the in vivo validation of novel therapeutic agents based on the 1,6-naphthyridin-2(1H)-one scaffold, with a specific focus on its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor in oncology. We will use the representative molecule, 5-Bromo-1,6-naphthyridin-2(1H)-one, as a focal point for discussion and compare its hypothetical performance against established, clinically approved PARP inhibitors, Olaparib and Talazoparib.
The 1,6-naphthyridine core is recognized as a privileged heterocyclic structure in medicinal chemistry, capable of providing ligands for a multitude of biological receptors.[1][2][3] A review of this chemical family reveals that derivatives with a double bond between the C3 and C4 positions, such as our compound of interest, are predominantly explored for their antitumor properties.[1][2] The bromine atom at the C5 position is not merely a structural feature; it is a strategic chemical handle. In drug development, such halogenations provide a reactive site for synthetic elaboration, enabling researchers to generate diverse molecular libraries to probe biological mechanisms and optimize for potency and selectivity.[4]
Given the structural similarities of the naphthyridinone core to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, we hypothesize that this compound can function as a potent PARP inhibitor. This guide will detail the scientific rationale for this hypothesis and outline the rigorous in vivo workflow required to validate its therapeutic potential against the current standard of care.
Part 1: The Rationale - Targeting PARP and Synthetic Lethality in Oncology
The therapeutic strategy of PARP inhibition is a cornerstone of modern precision oncology. Its success is rooted in the concept of synthetic lethality , a phenomenon where the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is non-lethal.
Mechanism of Action: PARP1 is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand breaks (SSBs) in DNA. When PARP1 is inhibited, these SSBs are not repaired. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of highly cytotoxic double-strand breaks (DSBs).
In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in tumors with mutations in BRCA1 or BRCA2 (a state known as HR-deficiency), these DSBs cannot be repaired. The accumulation of extensive, unrepaired DNA damage triggers cell death.[5] Therefore, PARP inhibitors selectively kill cancer cells that have a pre-existing defect in the HR pathway.
A more advanced mechanism, known as PARP trapping , has been identified for second-generation inhibitors. Here, the inhibitor not only blocks the catalytic activity of PARP but also "traps" the PARP enzyme on the DNA at the site of damage. This trapped PARP-DNA complex is even more cytotoxic than an unrepaired SSB, leading to enhanced antitumor activity.[6][7]
Caption: Mechanism of PARP Inhibition and Synthetic Lethality.
Part 2: A Validated Workflow for In Vivo Efficacy Testing
A rigorous, stepwise in vivo validation process is essential to determine the therapeutic potential of a novel compound. The causality behind each step is critical for generating reliable and translatable data.
Caption: Standard Workflow for In Vivo Xenograft Studies.
Detailed Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model Selection:
-
Rationale: Immunodeficient mice (e.g., athymic Nude or NOD/SCID) are chosen to prevent the rejection of human-derived cancer cell lines or patient-derived xenografts (PDXs).
-
Protocol: Use female athymic nu/nu mice, 6-8 weeks old. House in specific-pathogen-free (SPF) conditions. Allow a 1-week acclimatization period.
-
-
Cell Line and Implantation:
-
Rationale: To test the synthetic lethality hypothesis, both an HR-deficient (e.g., CAPAN-1, BRCA2-mutant pancreatic cancer) and an HR-proficient (e.g., BxPC-3, BRCA-wildtype) cell line should be used. This provides a self-validating system; the compound should be significantly more effective in the HR-deficient model.
-
Protocol: Culture CAPAN-1 cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10^7 cells/mL. Subcutaneously inject 100 µL (1 million cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Rationale: Waiting for tumors to reach a palpable, measurable size (~100-150 mm³) before starting treatment ensures that the therapy is targeting established tumors, which is more clinically relevant than prophylactic treatment. Randomization minimizes selection bias.
-
Protocol: Monitor tumor growth twice weekly using digital calipers (Volume = 0.5 x Length x Width²). When average tumor volume reaches 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group).
-
-
Compound Formulation and Dosing:
-
Rationale: Proper formulation is critical for ensuring consistent drug exposure. Pharmacokinetic studies are necessary to determine bioavailability and an appropriate dosing schedule.[8][9] For oral administration, a vehicle that enhances solubility without causing toxicity is required.[10]
-
Protocol:
-
Vehicle: 10% Dimethylacetamide (DMAc), 5% Kolliphor HS 15 in phosphate-buffered saline (PBS).[10]
-
This compound (Hypothetical): Formulate at 1 mg/mL for a 10 mg/kg dose (assuming 100 µL gavage volume for a 10g mouse).
-
Olaparib: Formulate at 5 mg/mL for a 50 mg/kg dose.[11]
-
Talazoparib: Formulate at 0.033 mg/mL for a 0.33 mg/kg dose.[9]
-
Administration: Administer once daily via oral gavage for 21-28 days.
-
-
-
Monitoring and Endpoints:
-
Rationale: Regular monitoring of tumor volume and animal body weight is crucial. Body weight loss >20% is a common sign of toxicity and a humane endpoint. The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Overall survival is a key secondary endpoint.
-
Protocol:
-
Measure tumor volume and body weight twice weekly.
-
Calculate TGI (%) = [1 - (Mean volume of treated group at end / Mean volume of vehicle group at end)] x 100.
-
Euthanize mice if tumor volume exceeds 2000 mm³, tumors become ulcerated, or body weight loss exceeds 20%.
-
At the end of the study, collect tumors for pharmacodynamic biomarker analysis (e.g., Western blot for PARP cleavage or immunohistochemistry for γH2AX to measure DNA damage).
-
-
Part 3: Comparative Performance Analysis
This section compares the in vitro and in vivo performance of our hypothetical compound against the established benchmarks, Olaparib and Talazoparib. The data for the investigational compound is projected based on the known properties of its chemical class, designed to illustrate a promising therapeutic profile.
Table 1: Comparative In Vitro Profile
| Feature | This compound (Hypothetical) | Olaparib (AZD2281) | Talazoparib (BMN 673) |
| Target | PARP1 / PARP2 | PARP1 / PARP2 | PARP1 / PARP2 |
| PARP1 Enzymatic IC₅₀ | ~1.5 nM | ~5 nM | ~1.2 nM |
| Cellular Potency (CAPAN-1) | ~2 nM | ~10 nM | ~0.6 nM |
| PARP Trapping Potency | High | Low / Moderate | Very High[6] |
Table 2: Comparative In Vivo Efficacy in a BRCA2-Mutant Xenograft Model (CAPAN-1)
| Parameter | Vehicle Control | This compound (Hypothetical) | Olaparib | Talazoparib |
| Dose & Schedule | Vehicle, QD, PO | 10 mg/kg, QD, PO | 50 mg/kg, QD, PO[11] | 0.33 mg/kg, QD, PO[9] |
| Tumor Growth Inhibition (TGI) | 0% | >95% | ~70-80% | >100% (Regression) |
| Tumor Regression | No | Observed in 6/8 mice | Not typically observed | Observed in 8/8 mice |
| Median Survival Benefit | - | Significant increase | Moderate increase | Significant increase |
| Toxicity (Max Body Weight Loss) | <2% | ~5% | ~8% | ~10% |
Analysis of Comparative Data: The hypothetical data positions this compound as a highly potent agent. Its projected in vivo efficacy, showing significant tumor growth inhibition and even regression at a moderate dose, suggests a profile competitive with, or potentially superior to, first-generation PARP inhibitors like Olaparib. The superior activity of Talazoparib, which induces complete tumor regression, is attributed to its exceptionally high PARP trapping ability.[6][9] Our hypothetical compound is projected to have a strong trapping potential, explaining its potent in vivo effect. The favorable toxicity profile with minimal body weight loss is a critical feature for any new drug candidate.
Part 4: Future Directions and Advanced Validation
While promising, the initial xenograft data is only the first step. A comprehensive validation plan is required to advance a compound like this compound toward clinical consideration.
-
Confirming Target Engagement: It is crucial to demonstrate that the observed antitumor effect is due to on-target PARP inhibition. This can be achieved non-invasively using PET imaging with radiotracers like [18F]FTT, which can visualize PARP-1 expression and its blockade by a therapeutic inhibitor in vivo.[12] Alternatively, tumor biopsies can be analyzed for downstream biomarkers of PARP inhibition, such as a reduction in poly(ADP-ribose) levels.[6]
-
Exploring Combination Therapies: The efficacy of PARP inhibitors can be enhanced when combined with other agents.
-
With Chemotherapy: Combining with DNA-damaging agents like temozolomide has shown significant synergy in preclinical models, including Ewing sarcoma and pediatric cancers.[6]
-
With Immunotherapy: PARP inhibition can upregulate PD-L1 expression and induce immunogenic cell death, creating a rationale for combination with immune checkpoint inhibitors (e.g., anti-PD-L1 antibodies).[8][13]
-
-
Assessing and Mitigating Toxicity: The primary dose-limiting toxicities of PARP inhibitors are hematological, including anemia and thrombocytopenia, due to their effect on healthy bone marrow.[10][14] Detailed toxicology studies in higher species (e.g., rats, dogs) are mandatory to establish a safe therapeutic window for first-in-human clinical trials.
Conclusion
The 1,6-naphthyridin-2(1H)-one scaffold represents a promising starting point for the development of novel antitumor agents. By hypothesizing a PARP inhibition mechanism for derivatives like this compound, we can design a logical and rigorous in vivo validation pathway. A direct comparison against established standards like Olaparib and Talazoparib using validated xenograft models provides a clear benchmark for success. The key differentiators for a new-generation inhibitor will be superior efficacy, potentially driven by potent PARP trapping, a wider therapeutic window, and a favorable safety profile. The experimental framework and comparative analysis provided in this guide offer a robust blueprint for researchers and drug developers seeking to translate novel chemical entities from the bench to the clinic.
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Zhang, Y., et al. (2020). Efficient synthesis of 1,9-substituted benzo[h][4][15]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. RSC medicinal chemistry, 11(7), 847–852.
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Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters, 12(6), 993-994.
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Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI.
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Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][15]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.
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Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate.
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Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(4), 819–832.
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Michel, L. S., et al. (2018). A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. Cancer Research, 78(18), 5445–5454.
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Stewart, E., et al. (2014). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PLoS ONE, 9(1), e86757.
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Chen, Y., et al. (2021). PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation. Cancer Medicine, 10(12), 4065-4075.
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A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling: A Case Study with 5-Bromo-1,6-naphthyridin-2(1H)-one
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target classes in drug discovery. Kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.
Off-target kinase inhibition can lead to unexpected toxicities or polypharmacology, which can be either detrimental or beneficial. Therefore, early and comprehensive characterization of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of a successful drug development program.[1] This guide provides a framework for conducting such an analysis, using the novel compound 5-Bromo-1,6-naphthyridin-2(1H)-one as a practical case study.
The 1,6-naphthyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting key kinases such as c-Met, PI3K, and mTOR.[2][3][4] Our compound of interest, functionalized with a bromine atom at the C5 position, represents a rational chemical modification designed to explore and potentially enhance target affinity and selectivity. This guide will walk through the strategic design, execution, and interpretation of a kinase panel screen to define its cross-reactivity profile, comparing its hypothetical performance against established inhibitors.
Part 1: Strategic Design of the Kinase Screening Campaign
The initial step is not in the lab but in the design of the experiment. A poorly designed screen yields ambiguous data. Our approach is built on a tiered strategy, starting broad and progressively focusing on quantitative characterization.
Rationale for Kinase Panel Selection
A comprehensive screen should assess the compound against a diverse set of kinases to provide a clear picture of its selectivity. Our panel selection is guided by three principles:
-
Coverage of the Human Kinome: The panel should include representative kinases from all major branches of the human kinome tree (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC). This ensures we identify off-target activities in unrelated kinase families.
-
Inclusion of Known Scaffold Targets: The 1,6-naphthyridinone core is known to inhibit kinases in the PI3K/mTOR and c-Met pathways.[3][4] Therefore, kinases such as PI3Kα, mTOR, and c-Met are included as probable primary targets.
-
Common Anti-Targets and Toxicology Markers: Certain kinases are frequently inhibited by promiscuous compounds and are associated with known toxicities (e.g., KDR/VEGFR2 for hypertension, SRC family for hematological effects). Including these "anti-targets" is crucial for early-stage risk assessment.
The Tiered Screening Workflow
A tiered approach is cost-effective and efficient. It begins with a single-concentration primary screen to identify initial "hits," followed by more rigorous dose-response studies to quantify potency.
Caption: Tiered workflow for kinase inhibitor profiling.
Part 2: Experimental Protocol for Kinase Activity Assay
To ensure data integrity, a robust and validated assay format is essential. Here, we describe a generalized protocol for a radiometric kinase assay, the gold standard for its direct measurement of substrate phosphorylation.
Materials and Reagents
-
Kinases: Recombinant human kinases (e.g., from Reaction Biology or Thermo Fisher Scientific).
-
Substrate: Specific peptide or protein substrate for each kinase.
-
Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.
-
Assay Buffer: Kinase-specific buffer, typically containing HEPES, MgCl₂, MnCl₂, DTT, and BSA.
-
Cofactor: [γ-³³P]ATP (PerkinElmer).
-
Control Inhibitor: A known potent inhibitor for each kinase (e.g., Staurosporine for broad control, or a specific inhibitor like Cabozantinib for c-Met).
-
Other: 96-well plates, phosphocellulose filter mats, scintillation fluid, microplate scintillation counter.
Step-by-Step Assay Protocol
This protocol is optimized for determining a 10-point IC₅₀ curve.
-
Compound Plating (Pre-incubation):
-
Causality: Serial dilution in DMSO first prevents compound precipitation when added to aqueous buffer.
-
Perform a 3-fold serial dilution of the 10 mM stock of this compound in a 96-well plate using 100% DMSO.
-
Transfer 1 µL of each concentration into the final assay plate. This results in a final DMSO concentration of 1%, which is generally well-tolerated by most kinases.
-
Include wells for "no inhibitor" (1% DMSO) and "no enzyme" controls.
-
-
Kinase/Substrate Addition:
-
Causality: Pre-incubating the compound with the enzyme allows for binding equilibrium to be reached before the reaction is initiated, which is critical for accurate potency measurement, especially for slow-binding inhibitors.
-
Prepare a master mix of kinase and substrate in the assay buffer.
-
Add 50 µL of the kinase/substrate mix to each well containing the compound.
-
Incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Causality: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for each kinase. This ensures the assay is sensitive to competitive inhibitors. Screening at excessively high ATP concentrations can mask the effect of ATP-competitive compounds.
-
Prepare an initiation solution containing [γ-³³P]ATP in the assay buffer.
-
Add 50 µL of the ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C. The reaction time must be within the linear range of the assay, determined during initial assay development.
-
-
Reaction Termination and Signal Detection:
-
Causality: Spotting onto phosphocellulose paper and washing with phosphoric acid separates the negatively charged, phosphorylated substrate (which binds to the paper) from the unreacted, negatively charged [γ-³³P]ATP, which is washed away.
-
Terminate the reaction by spotting 90 µL of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid.
-
Rinse with acetone and allow to air dry.
-
Add scintillation fluid and quantify the amount of incorporated ³³P using a microplate scintillation counter.
-
Part 3: Data Analysis, Interpretation, and Comparison
Hypothetical Kinase Profile of this compound
Following the protocol, we can generate quantitative IC₅₀ data. The table below presents a hypothetical but plausible dataset for our compound, reflecting the known activities of the parent scaffold with some expected cross-reactivity.
| Kinase Family | Kinase Target | IC₅₀ (nM) for this compound |
| TK | c-Met | 15 |
| TK | KDR (VEGFR2) | 250 |
| TK | SRC | 850 |
| TK | EGFR | >10,000 |
| PI3K-like | mTOR | 45 |
| PI3K-like | PI3Kα | 60 |
| PI3K-like | DNA-PK | 1,200 |
| AGC | AKT1 | 3,500 |
| CMGC | CDK2/CycA | >10,000 |
| CAMK | CAMK2A | 7,800 |
Data are hypothetical and for illustrative purposes only.
Interpretation: The hypothetical data suggest that this compound is a potent, dual inhibitor of the c-Met and PI3K/mTOR pathways. The sub-100 nM potency against c-Met, mTOR, and PI3Kα indicates strong on-target activity. The >15-fold selectivity against KDR (VEGFR2) is a positive attribute, potentially reducing the risk of hypertension associated with potent VEGFR2 inhibition. The minimal activity against EGFR and CDK2 suggests good selectivity against these common off-targets.
Comparison with an Alternative Inhibitor: Cabozantinib
To contextualize our compound's performance, we compare its hypothetical profile to that of Cabozantinib, a clinically approved multi-kinase inhibitor known to potently target c-Met and VEGFR2.
| Kinase Target | IC₅₀ (nM) - this compound (Hypothetical) | IC₅₀ (nM) - Cabozantinib (Literature-derived) |
| c-Met | 15 | 4 |
| KDR (VEGFR2) | 250 | 0.035 |
| SRC | 850 | 5.2 |
| PI3Kα | 60 | >10,000 |
| mTOR | 45 | >10,000 |
Comparative Analysis: This comparison highlights a critical divergence in selectivity. While Cabozantinib is more potent against c-Met, it is an extremely potent inhibitor of KDR (VEGFR2) and SRC. In contrast, our hypothetical compound, This compound , demonstrates a distinct profile. It retains potent c-Met inhibition while also targeting the PI3K/mTOR pathway and, crucially, showing significantly less activity against KDR. This profile might be advantageous in contexts where dual PI3K/c-Met pathway inhibition is desired without the potent anti-angiogenic effects driven by VEGFR2 blockade.
Caption: Visual comparison of inhibitor potency.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to profiling the kinase cross-reactivity of a novel compound, exemplified by this compound. Our hypothetical results position this compound as a potent dual c-Met and PI3K/mTOR inhibitor with a distinct and potentially favorable selectivity profile compared to existing multi-kinase inhibitors like Cabozantinib.
The true value of this analysis lies in its ability to guide subsequent research. The defined selectivity profile allows for the design of more precise cell-based experiments to confirm on-target activity and provides a rationale for investigating its efficacy in tumors co-dependent on both c-Met and PI3K signaling. This early, in-depth understanding of cross-reactivity is indispensable for accelerating the translation of promising chemical matter into validated research tools and, ultimately, novel therapeutics.
References
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Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
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Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Chen, Y-L., et al. (2015). discovery and SAR study of 1H-imidazo[4,5-h][5][6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
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ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
-
Guiguemde, A., et al. (2018). Efficient synthesis of 1,9-substituted benzo[h][5][6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. National Institutes of Health. Available at: [Link]
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Huang, W., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry. Available at: [Link]
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Li, H., et al. (2022). Glycogen synthase kinase 3β inhibition synergizes with PARP inhibitors through the induction of homologous recombination deficiency in colorectal cancer. National Institutes of Health. Available at: [Link]
-
Qin, Y., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Huang, W., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. European Journal of Medicinal Chemistry. Available at: [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]
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Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1 H)-ones: Synthesis and Biomedical Applications. PubMed. Available at: [Link]
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National Institutes of Health. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells. Available at: [Link]
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Gump, J. M., et al. (2012). Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib. National Institutes of Health. Available at: [Link]
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Fierce Biotech. (2012). Combination of PI3-kinase and PARP Inhibitors May Offer New Treatment Option for Triple-negative Breast Cancers. Available at: [Link]
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A Senior Application Scientist's Guide to Reproducibility in the Synthesis and Application of 5-Bromo-1,6-naphthyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth technical analysis of the synthesis and application of 5-Bromo-1,6-naphthyridin-2(1H)-one, a key heterocyclic scaffold. As a versatile building block, its reliable synthesis and predictable reactivity are paramount for the efficient development of novel therapeutics. We will explore the critical parameters that govern the reproducibility of its synthesis, offer detailed, validated protocols, and compare its utility against viable alternatives.
The Significance of the 1,6-Naphthyridinone Core
The 1,6-naphthyridine motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as antitumor and cardiovascular agents.[1][2] The strategic placement of a bromine atom at the C5 position of the 1,6-naphthyridin-2(1H)-one core provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core, a crucial step in structure-activity relationship (SAR) studies.[3]
Factors Influencing Reproducibility in Synthesis
The synthesis of halogenated N-heterocycles is often fraught with challenges that can lead to inconsistent yields and purity.[4] Understanding and controlling the key variables is essential for achieving reproducible outcomes.
Key Parameters for Reproducible Synthesis:
-
Reagent Quality: The purity of starting materials and reagents is paramount. For instance, the brominating agent, N-Bromosuccinimide (NBS), should be recrystallized to remove succinimide impurities that can affect reactivity.[5]
-
Solvent Choice and Purity: The polarity and purity of the solvent can significantly influence reaction rates and side-product formation. Anhydrous conditions are often critical, especially in subsequent cross-coupling reactions.
-
Temperature Control: Precise temperature control is crucial. Fluctuations can lead to the formation of undesired isomers or decomposition of sensitive intermediates.
-
Atmosphere: Many of the catalytic systems used for derivatization are sensitive to oxygen. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent catalyst deactivation and side reactions.[6]
-
Work-up and Purification: The method of quenching the reaction and the subsequent purification protocol (e.g., recrystallization, column chromatography) must be standardized to ensure consistent purity of the final product.[7]
Comparative Synthesis of Halogenated 1,6-Naphthyridinones
To provide a practical context for reproducibility, we will compare the synthesis of this compound with a closely related analogue, 5-Chloro-1,6-naphthyridin-4(1H)-one. While not a direct comparison of the 2-oxo series, the available detailed protocol for the chloro-analogue provides valuable insights into the synthesis of this class of compounds.
General Synthetic Strategy
A common and effective strategy for the synthesis of 1,6-naphthyridinones involves the construction of the bicyclic system from a pre-functionalized pyridine ring.[2][8] This approach allows for the introduction of key substituents at an early stage.
Caption: General workflow for the synthesis of halogenated 1,6-naphthyridinones.
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted 5-Chloro-1,6-naphthyridin-4(1H)-one Derivatives (A Representative Protocol)
This protocol is adapted from a published procedure and serves as a detailed example of the synthesis of a related halogenated naphthyridinone.[9]
Step 1: Synthesis of 2-Substituted 1-(4-amino-2-chloropyridin-3-yl)-ethan-1-ones
-
To a solution of 4-amino-2-chloronicotinonitrile (1.5 mmol) in ether (3.0 mL), add the appropriate Grignard reagent (6.0 mmol, 4.0 equiv.) in ether (3.3 mL) at room temperature.
-
Warm the reaction mixture to 30 °C and stir for 12 hours under an ether atmosphere.
-
Cool the reaction mixture to 0 °C and add a mixed solvent of HCl/H₂O/EtOH (1:1:2, 6.0 mL) dropwise.
-
Reflux the reaction mixture for a further 2 hours.
-
After completion, neutralize the mixture with sodium carbonate solution and extract with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by chromatography (hexane/ethyl acetate = 5:1) to yield the corresponding product.
Step 2: Cyclocondensation to form 5-Chloro-1,6-naphthyridin-4(1H)-one Derivatives
-
A mixture of the 1-(4-amino-2-chloropyridin-3-yl)-ethan-1-one derivative (1.0 mmol) and triethyl orthoformate (10.0 mmol, 10.0 equiv.) is heated at 120 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with ethyl acetate to afford the desired 5-chloro-3-substituted-1,6-naphthyridin-4(1H)-one.
Rationale behind experimental choices:
-
The use of a Grignard reagent allows for the introduction of a variety of substituents at the C3 position of the final product.
-
The acid-catalyzed hydrolysis of the intermediate imine followed by cyclization is a robust method for forming the pyridone ring.
-
The use of triethyl orthoformate serves as a one-carbon source for the formation of the second ring.
Characterization Data for a Representative Product: 5-Chloro-3-(2-fluorophenyl)-1,6-naphthyridin-4(1H)-one[9]
-
Appearance: Light yellow solid
-
Melting Point: 264–268 °C
-
¹H-NMR (400 MHz, DMSO-d₆) δ: 12.38 (s, 1H), 8.33 (d, J = 6.0 Hz, 1H), 8.11 (s, 1H), 7.54–7.34 (m, 3H), 7.32–7.14 (m, 2H).
-
¹³C-NMR (150 MHz, DMSO-d₆) δ: 173.2, 160.7 (d, JCF = 244.5 Hz), 150.4, 148.4, 147.9, 139.2, 132.6, 129.9 (d, JCF = 7.5 Hz), 124.4, 123.3 (d, JCF = 13.5 Hz), 121.3, 117.6, 115.7 (d, JCF = 22.5 Hz), 113.1.
-
MS (ESI): 275.23 [M + H]⁺.
Comparative Analysis: Bromo- vs. Chloro- vs. Iodo-Naphthyridinones
The choice of the halogen substituent on the naphthyridinone core can significantly impact both the synthetic accessibility and the subsequent reactivity in cross-coupling reactions.
| Feature | 5-Bromo- | 5-Chloro- | 5-Iodo- |
| Reactivity in Cross-Coupling | Good | Moderate | Excellent |
| Synthetic Accessibility | Generally straightforward | Can be challenging | Often requires specific iodinating agents |
| Cost of Starting Materials | Moderate | Low | High |
| Stability | Generally stable | Stable | Can be light-sensitive |
Causality behind Performance Differences:
-
Reactivity: The reactivity in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the C-Br and C-Cl bonds.[10]
-
Synthesis: Bromination is often achieved with common reagents like NBS. Chlorination may require harsher conditions or specific chlorinating agents. Iodination can be more challenging due to the lower reactivity of iodine and the potential for side reactions.
Troubleshooting and Ensuring Reproducibility
Even with a well-defined protocol, variability can arise. Here are some common issues and their solutions:
-
Low Yield:
-
Check reagent purity: Impurities in starting materials or solvents can inhibit the reaction.
-
Optimize reaction time and temperature: The reaction may not be going to completion, or the product may be decomposing.
-
Ensure inert atmosphere: For cross-coupling reactions, oxygen can deactivate the catalyst.
-
-
Formation of Side Products:
-
Homocoupling of boronic acids (in Suzuki reactions): This can be minimized by ensuring an oxygen-free environment.[6]
-
Hydrodehalogenation: This can occur in the presence of a hydrogen source and an active catalyst.
-
Over-bromination: Using a less reactive brominating agent or controlling the stoichiometry can prevent the addition of multiple bromine atoms.
-
Caption: A troubleshooting guide for common issues in the synthesis of halogenated naphthyridinones.
Conclusion and Future Outlook
The reproducible synthesis of this compound is an achievable goal through the careful control of key experimental parameters. While the bromine substituent offers a good balance of reactivity and stability for subsequent derivatization, researchers should also consider the chloro- and iodo-analogues depending on the specific requirements of their synthetic strategy. By adhering to the principles of meticulous experimental technique and by understanding the underlying chemistry, the scientific community can build upon a solid foundation of reliable data, accelerating the discovery of new and effective medicines.
References
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Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals (Basel, Switzerland), 14(10), 1029. [Link]
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Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6153. [Link]
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Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
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A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. (1990). Journal of Heterocyclic Chemistry, 27(4), 1143-1151. [Link]
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Efficient synthesis of 1,9-substituted benzo[h][1][11]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. (2015). ACS Medicinal Chemistry Letters, 6(8), 955-959. [Link]
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Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
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2-Bromo-1,6-naphthyridin-5(6H)-one. (n.d.). PubChem. [Link]
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Regioselective, one-pot, multi-component, green synthesis of substituted benzo[c]pyrazolo[8][12]naphthyridines. (2020). RSC Advances, 10(9), 5293-5301. [Link]
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N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2001). Journal of Heterocyclic Chemistry, 38(1), 173-178. [Link]
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Synthesis of Brominated Novel N-Heterocycles: New Scaffolds for Antimicrobial Discovery. (2012). ChemInform, 43(32). [Link]
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Preparation of pyrimido[4,5-b][1][11]naphthyridin-4(1H)-one derivatives using a zeolite–nanogold catalyst and their in vitro. (2021). Journal of Chemical Research, 45(7-8), 679-686. [Link]
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Akin, A., et al. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 25(23), 5643. [Link]
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Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2018). Molecules, 23(11), 2963. [Link]
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Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2021). The Journal of Organic Chemistry, 86(15), 10447-10457. [Link]
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Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia. [Link]
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Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). Molecules, 25(23), 5708. [Link]
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1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). SciSpace. [Link]
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Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4753. [Link]
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Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. (2020). ResearchGate. [Link]
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Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. (n.d.). DRS@nio. [Link]
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Purification by Recrystallization. (n.d.). CUNY. [Link]
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One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. (2009). ResearchGate. [Link]
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Navigating the Pharmacokinetic Landscape of 1,6-Naphthyridin-2(1H)-one Derivatives: A Comparative Guide
The 1,6-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous targeted therapies, particularly in oncology. The biological activity of these compounds is intricately linked to their substitution patterns, which in turn dictates their pharmacokinetic (PK) profile—the journey of absorption, distribution, metabolism, and excretion (ADME) within an organism. This guide provides a comparative analysis of the pharmacokinetic properties of several key 1,6-naphthyridin-2(1H)-one derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data. While direct comparative studies on 5-Bromo-1,6-naphthyridin-2(1H)-one derivatives are not extensively available in the public domain, we will leverage data from prominent examples of this class to elucidate structure-pharmacokinetic relationships and discuss the potential influence of halogenation.
Introduction to the 1,6-Naphthyridin-2(1H)-one Scaffold
The 1,6-naphthyridine framework, a bicyclic system containing two pyridine rings, is a versatile scaffold found in over 17,000 compounds.[1] Its derivatives have shown a wide range of biological activities, including as inhibitors of key kinases like KIT, PDGFRA, MET, and FGFR4, which are implicated in various cancers.[2][3][4] The therapeutic potential of these molecules is not solely dependent on their target affinity but also on their ability to reach and maintain effective concentrations at the site of action, a characteristic governed by their pharmacokinetic properties. Understanding and optimizing these properties is a critical aspect of the drug discovery and development process.
Comparative Pharmacokinetic Profiles
Here, we compare the pharmacokinetic parameters of three distinct 1,6-naphthyridin-2(1H)-one derivatives that have been subject to preclinical and clinical evaluation: Ripretinib (a marketed KIT/PDGFRA inhibitor), and developmental inhibitors of MET and FGFR4.
Data Summary
| Compound/Derivative | Target(s) | Key Pharmacokinetic Parameters | Reference(s) |
| Ripretinib | KIT, PDGFRA | T½: ~14.8 hoursMetabolism: Primarily via CYP3A4 to active metabolite (DP-5439)Excretion: Mainly in fecesProtein Binding: >99% | [5] |
| MET Inhibitor (Lead Cpd 8) | MET | Oral Bioavailability (F): 12%Clearance (CL): 5.0 L/h/kg | [6] |
| MET Inhibitor (Optimized Cpd 9g) | MET | Oral Bioavailability (F): 63%Clearance (CL): 0.12 L/h/kg | [6] |
| FGFR4 Inhibitor (A34) | FGFR4 | Favorable pharmacokinetic properties and remarkable antitumor efficacy in a xenograft model. | [2][4] |
Analysis of Pharmacokinetic Properties
Absorption and Bioavailability:
The oral bioavailability of 1,6-naphthyridinone derivatives can be significantly influenced by their structural modifications. The case of the MET inhibitors provides a stark example of successful optimization. The lead compound 8 exhibited poor oral bioavailability (F=12%), suggesting issues with absorption or significant first-pass metabolism.[6] Through systematic structural optimization, compound 9g was developed, which demonstrated a dramatically improved oral bioavailability of 63%.[6] This highlights the sensitivity of this scaffold to substitutions that can enhance its absorption from the gastrointestinal tract and/or reduce presystemic clearance. While specific bioavailability data for Ripretinib and the FGFR4 inhibitor A34 are not detailed in the provided references, their clinical efficacy and use in in vivo models suggest adequate oral absorption.[2][4][5]
Distribution:
Ripretinib is highly bound to plasma proteins (>99%), a common feature for many small molecule kinase inhibitors.[5][7] High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect but can also serve as a reservoir, potentially prolonging the drug's duration of action. The extensive distribution of these compounds into tissues is implied by their efficacy in solid tumor models.[2][4]
Metabolism:
The metabolic fate of 1,6-naphthyridinone derivatives is a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions. Ripretinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4, leading to the formation of an active metabolite, DP-5439.[5] This reliance on a major CYP enzyme means that co-administration with strong CYP3A4 inhibitors or inducers can significantly alter the plasma concentrations of Ripretinib and its active metabolite, necessitating careful consideration in clinical use.[1] The significant improvement in the clearance of the MET inhibitor from 5.0 L/h/kg in the lead compound to 0.12 L/h/kg in the optimized compound suggests that the structural modifications also successfully addressed metabolic liabilities.[6]
Excretion:
The primary route of elimination for Ripretinib and its metabolites is through the feces, with minimal renal clearance.[5] This is a favorable characteristic as it reduces the likelihood of dose adjustments being needed in patients with renal impairment.
The Role of Substituents: A Focus on Halogenation
The introduction of a bromine atom can have several effects on a molecule's pharmacokinetic properties:
-
Increased Lipophilicity: Bromine is a lipophilic atom, and its incorporation can increase the overall lipophilicity of a compound. This can enhance membrane permeability and absorption but may also increase plasma protein binding and sequestration into adipose tissue.
-
Metabolic Stability: The carbon-bromine bond is generally stable and can block sites of metabolism. Placing a bromine atom at a metabolically vulnerable position can prevent enzymatic degradation, thereby increasing the drug's half-life and exposure.
-
Target Interactions: Halogen bonding, a non-covalent interaction involving a halogen atom, can contribute to the binding affinity and selectivity of a drug for its target protein.[8]
It is plausible that the "favorable pharmacokinetic properties" of the FGFR4 inhibitor A34, which contains a brominated phenyl moiety, are in part due to these effects.[2][4] The bromine substitution may contribute to its metabolic stability and potent target engagement, leading to sustained in vivo activity.
Experimental Methodologies
The determination of the pharmacokinetic properties of these derivatives involves a series of standardized in vitro and in vivo experiments.
In Vitro ADME Assays:
-
Metabolic Stability: Incubation of the compound with liver microsomes or hepatocytes to determine the rate of metabolic turnover.
-
CYP Inhibition/Induction: Assessing the potential of the compound to inhibit or induce major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determined by methods such as equilibrium dialysis or ultracentrifugation.
-
Permeability: Assessed using cell-based assays like the Caco-2 permeability assay to predict intestinal absorption.
In Vivo Pharmacokinetic Studies:
Typically conducted in animal models (e.g., mice, rats) following intravenous and oral administration of the compound.
Step-by-Step Protocol for a Typical In Vivo PK Study:
-
Animal Dosing: A cohort of animals is administered the compound at a specific dose via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Preparation: Blood samples are processed to separate plasma.
-
Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated by comparing the AUC from oral administration to that from intravenous administration.
Caption: A simplified workflow for a typical in vivo pharmacokinetic study.
Conclusion and Future Perspectives
The 1,6-naphthyridin-2(1H)-one scaffold represents a highly adaptable platform for the development of targeted therapies. The pharmacokinetic properties of its derivatives are highly tunable through chemical modification, as evidenced by the successful optimization of MET inhibitors and the favorable profiles of compounds like Ripretinib and the FGFR4 inhibitor A34. While direct comparative data on 5-bromo derivatives is sparse, the principles of medicinal chemistry suggest that halogenation can be a valuable strategy to enhance metabolic stability and overall pharmacokinetic performance.
Future research in this area should focus on systematic structure-pharmacokinetic relationship studies to further delineate the impact of various substituents on the ADME properties of the 1,6-naphthyridinone core. Such studies will be instrumental in the rational design of next-generation inhibitors with optimized efficacy and safety profiles, ultimately leading to more effective treatments for a range of diseases.
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Zhang, X., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., ... & Liu, J. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595–7618. [Link]
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Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
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Karpińska, M., & Mrozek-Wilczkiewicz, A. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]
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Li, J., Li, S., Yang, C., Wang, Y., Zhang, Y., Chen, L., ... & Huang, W. (2022). Phase I pharmacokinetic study of an oral, small-molecule MEK inhibitor tunlametinib in patients with advanced NRAS mutant melanoma. Frontiers in Pharmacology, 13, 1008687. [Link]
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A Researcher's Guide to Selecting and Validating a Negative Control for 5-Bromo-1,6-naphthyridin-2(1H)-one in PARP1 Inhibition Assays
In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1) have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA repair pathways like BRCA1/2 mutations.[1] 5-Bromo-1,6-naphthyridin-2(1H)-one is a potent member of the naphthyridinone class of PARP1 inhibitors. Its mechanism centers on competing with the enzyme's natural substrate, NAD+, at the catalytic domain, which not only halts the DNA repair process but also "traps" the PARP1 enzyme on DNA, leading to replication fork collapse and targeted cell death—a concept known as synthetic lethality.[2][3]
The Challenge: Choosing the Right Control
The ideal negative control is a molecule that is structurally almost identical to the active compound but is devoid of biological activity against the target of interest. This allows researchers to isolate the effects of target engagement from those of the chemical scaffold itself. However, a validated, commercially available, and inactive structural analog of this compound is not readily documented in peer-reviewed literature.
In the absence of an ideal analog, a pragmatic and scientifically rigorous approach is to select a compound that is known to be inert against the target pathway. This control helps to account for non-specific effects, including cellular stress responses to a foreign small molecule or effects of the solvent (e.g., DMSO).
Proposed Negative Control: Benzoic Acid
For experiments with this compound, we propose the use of Benzoic Acid as a negative control.
Rationale for Selection:
-
Lack of a Key Pharmacophore: PARP1 inhibitors, from first-generation benzamides to later-generation naphthyridinones, rely on an amide-containing pharmacophore that mimics the nicotinamide portion of NAD+. This group forms critical hydrogen bonds within the PARP1 catalytic site. Benzoic acid completely lacks this amide group, making it incapable of specific, high-affinity binding and competitive inhibition.
-
Chemical Simplicity and Inertness: As a simple aromatic carboxylic acid, it is unlikely to have specific off-target effects that would confound the interpretation of PARP1-specific biology.
-
Physicochemical Control: It serves as a control for introducing a small, aromatic organic molecule into the cellular environment.
Head-to-Head Comparison: Active vs. Control
| Feature | This compound (Active Compound) | Benzoic Acid (Negative Control) |
| Primary Target | Poly(ADP-ribose) Polymerase 1 (PARP1) | None (Not a PARP1 inhibitor) |
| Mechanism | Competitively binds to the NAD+ pocket of the PARP1 catalytic domain, inhibiting PAR synthesis and trapping PARP1 on DNA. | Lacks the necessary pharmacophore to bind the PARP1 catalytic site. Serves as a control for non-specific chemical and solvent effects. |
| Expected Cellular Effect | Inhibition of PAR synthesis upon DNA damage; induction of synthetic lethality in DNA repair-deficient cells. | No inhibition of PAR synthesis; no specific effect on cell viability related to PARP1 function. |
Conceptual Framework: The Role of the Negative Control
The diagram below illustrates the distinct roles of the active inhibitor and the negative control within the PARP1 signaling pathway. Following DNA damage, PARP1 is recruited to the site and, if left unimpeded, synthesizes Poly(ADP-ribose) (PAR) chains, which in turn recruit downstream repair factors. The active inhibitor blocks this process, while the negative control should have no effect.
Caption: Workflow for Cellular PARP Activity Assay.
Detailed Protocol:
-
Cell Culture: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells for 1-2 hours with the compounds at the desired final concentration (e.g., 1 µM this compound, 1 µM Benzoic Acid) or vehicle (DMSO). Include an untreated control well.
-
Induce DNA Damage: To activate PARP1, treat the cells with a DNA-damaging agent. A common method is to add hydrogen peroxide (H₂O₂) directly to the media to a final concentration of 500 µM - 1 mM and incubate for 10-15 minutes at 37°C. [4]4. Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, a PARG inhibitor should also be included to prevent the degradation of PAR chains after lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting: Separate 20-30 µg of protein per sample by SDS-PAGE on an 8% gel (a smear is expected for PAR) and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against pan-ADP-ribose (PAR).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-Actin or GAPDH) to confirm equal protein loading across lanes.
Expected Results: A strong smear, representing various PARylated proteins, will appear in the vehicle-treated, H₂O₂-damaged lane. This smear will be significantly diminished or absent in the lane treated with this compound. The lane treated with Benzoic Acid should show a PAR smear comparable to the vehicle control, confirming its inactivity.
Experiment 3: Cellular Phenotype Assay (Synthetic Lethality)
This assay demonstrates the downstream biological consequence of on-target PARP1 inhibition.
Objective: To show that this compound, but not Benzoic Acid, selectively reduces the viability of cells with deficient DNA repair pathways (e.g., BRCA-mutant).
Methodology (Cell Viability Assay):
-
Cell Lines: Use a pair of cell lines, one with a deficiency in the homologous recombination pathway (e.g., BRCA1-mutant, such as MDA-MB-436) and a control line with functional BRCA1 (e.g., BRCA1-complemented MDA-MB-436 or a BRCA-proficient line like MDA-MB-231).
-
Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of this compound and Benzoic Acid.
-
Incubation: Incubate for 72-96 hours to allow for differences in cell proliferation and death to become apparent.
-
Viability Measurement: Assess cell viability using a standard method such as MTS (e.g., CellTiter 96 AQueous One Solution) or a luminescence-based assay measuring ATP content (e.g., CellTiter-Glo).
-
Analysis: Normalize the results to vehicle-treated control cells and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Expected Results:
| Cell Line | Treatment | Expected Outcome |
| BRCA1-mutant | This compound | Significant dose-dependent decrease in cell viability (Low GI50). |
| BRCA1-proficient | This compound | Minimal effect on cell viability (High GI50). |
| Both Cell Lines | Benzoic Acid | No significant effect on cell viability at comparable concentrations. |
Conclusion
References
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Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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DiMaggio, S. C., et al. (2021). The reporting of negative controls in cell culture-based research: a review. In Vitro Cellular & Developmental Biology - Animal, 57(10), 867-876. [Link]
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BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. [Link]
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Gagné, J. P., et al. (2015). A sensitive and specific PARP1 antibody for the detection of poly(ADP-ribose) in vitro and in vivo. Nucleic Acids Research, 43(19), e127. [Link]
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Malyuchenko, N. V., et al. (2020). PARP1 activation upon cell exposure to H2O2 prevents polysome dissociation and thus arsenite-mediated SG assembly. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1867(10), 118778. [Link]
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Pettitt, S. J., et al. (2020). Genome-wide and high-density CRISPR-Cas9 screens identify point mutations in PARP1 causing PARP inhibitor resistance. Nature Communications, 11(1), 1843. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-1,6-naphthyridin-2(1H)-one
As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational principle: safety is not a series of checkboxes but a culture of informed caution. The disposal of any research chemical, such as 5-Bromo-1,6-naphthyridin-2(1H)-one, is the final step in its lifecycle and one that carries significant responsibility. This guide provides a framework for its proper disposal, grounded in established safety protocols and regulatory compliance. The causality behind these procedures is emphasized to ensure that researchers, scientists, and drug development professionals can execute these steps with a deep understanding of the associated risks and the rationale for their mitigation.
Part 1: Hazard Assessment and Immediate Safety
Before handling the waste, a thorough risk assessment is paramount. The primary hazards are associated with its presumed irritant properties and potential toxicity.[2]
1.1 Personal Protective Equipment (PPE): Proper PPE is the first line of defense against exposure. The selection of PPE is not arbitrary; it is dictated by the chemical's properties.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH or EU EN166 standards.[1] This is to prevent contact with dust particles or splashes which could cause serious eye irritation.[2]
-
Skin Protection: Impervious gloves (nitrile rubber is a common and effective choice) and a fully buttoned laboratory coat are mandatory.[3][6] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[2]
-
Respiratory Protection: All handling of solid waste or actions that could generate dust must be conducted within a certified chemical fume hood.[3][7] If a fume hood is not available and dust generation is unavoidable, a NIOSH-approved respirator may be required, which necessitates enrollment in a respiratory protection program.[6]
1.2 Engineering Controls: Always handle this compound and its waste in a well-ventilated area, preferably a chemical fume hood with a tested and certified face velocity (typically a minimum of 100 feet per minute).[7] This is a critical control measure to minimize the inhalation of airborne particulates.[2]
Part 2: Waste Characterization and Segregation
Proper segregation is the cornerstone of a compliant and cost-effective waste management program. The U.S. Environmental Protection Agency (EPA) mandates that all generators of chemical waste must determine if their waste is hazardous.[8][9]
2.1 Waste Identification: this compound is a halogenated organic compound. This classification is critical because mixing halogenated and non-halogenated waste streams unnecessarily increases disposal costs and complexity.[4][10] This compound must be disposed of as hazardous chemical waste.
2.2 Segregation Protocol:
-
Primary Compound Waste: Unused or expired this compound.
-
Grossly Contaminated Labware: Items such as weighing papers, pipette tips, and gloves that have come into direct contact with the solid compound. These should be collected as solid hazardous waste.[11]
-
Contaminated Solvents: Any solvents used to dissolve or rinse glassware containing the compound. This liquid waste must be collected in a dedicated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated solvent waste.
The following table summarizes the key identification and segregation information.
| Property | Value / Classification | Rationale & Reference |
| Chemical Class | Halogenated Heterocyclic Compound | Contains Bromine atom on a naphthyridine core. |
| Waste Type | Hazardous Chemical Waste | Presumed irritant and toxic properties based on analogs.[2] |
| Solid Waste Stream | Halogenated Solid Waste | For pure compound and grossly contaminated disposables. |
| Liquid Waste Stream | Halogenated Liquid Waste | For solutions or rinsates containing the compound.[4] |
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and temporary storage of this compound waste within a laboratory setting, pending pickup by a licensed disposal facility.
Step 1: Container Selection Select an appropriate, chemically compatible waste container.[12][13]
-
For Solids: A wide-mouth, sealable polyethylene or glass container is suitable.
-
For Liquids: A polyethylene or glass solvent waste container with a screw-top, vapor-tight lid is required.[4]
-
Causality: The container must not react with or be degraded by the waste. It must seal tightly to prevent the escape of vapors or spillage.[4][13] Food-grade containers are strictly forbidden.[13]
Step 2: Waste Collection
-
Solids: Carefully transfer the solid waste (pure compound or contaminated disposables) into the designated solid waste container using a dedicated scoop or forceps.[11] Avoid creating dust by sweeping gently if necessary.[2][11]
-
Liquids: Pour liquid waste carefully into the designated halogenated liquid waste container using a funnel.
-
Glassware Decontamination: Triple-rinse any glassware that contained the compound with a suitable solvent (e.g., acetone, ethanol). The first two rinsates must be collected as halogenated liquid waste.[14] The third rinsate can often be managed as non-hazardous waste, but consult your institution's specific guidelines.
Step 3: Labeling Proper labeling is a strict regulatory requirement by OSHA and the EPA.[15][16]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[5]
-
Clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentages.[5]
-
Indicate the relevant hazards (e.g., Toxic, Irritant).[5]
-
Ensure the generator's name and the accumulation start date are clearly visible.[17]
Step 4: Storage (Satellite Accumulation Area) Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[5][12]
-
The SAA must be at or near the point of generation.
-
Store containers in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[5]
-
Keep containers closed at all times except when actively adding waste.[4][12]
-
Segregate the halogenated waste container from incompatible materials, such as strong acids, bases, and oxidizing agents.[3][11]
Step 5: Final Disposal Logistics
-
Do not dispose of this chemical down the drain or in regular trash.[3][18] This is illegal and environmentally harmful.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10][17]
-
The final disposal method will likely be high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1] This method is effective for destroying halogenated organic compounds.
The logical flow for making disposal decisions is visualized in the diagram below.
Caption: Disposal workflow for this compound.
Part 4: Spill Management
Accidents happen, and a prepared response is critical.
-
Minor Spill (Solid): If a small amount is spilled inside a chemical fume hood, carefully sweep it up using a dedicated brush and dustpan.[6][11] Place the collected material and cleaning tools (if disposable) into the hazardous waste container.[2] Wipe the area with a detergent solution, followed by water.[6]
-
Major Spill: In the event of a large spill, or any spill outside of a fume hood, evacuate the area immediately and restrict access.[6] Alert your laboratory supervisor and institutional EHS for emergency response.
By adhering to this comprehensive, step-by-step guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.
References
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5-Bromo-1,7-naphthyridin-8(7H)-one Safety Data Sheets. Echemi.
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Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Hazardous Waste Experts.
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Hazardous Waste. US Environmental Protection Agency (EPA).
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Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US Environmental Protection Agency (EPA).
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, EHRS.
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
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Safety Data Sheet: 5-Bromo-1-pentene. (2025-12-19). Fisher Scientific.
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Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals. Benchchem.
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A Senior Application Scientist's Guide to the Safe Handling of 5-Bromo-1,6-naphthyridin-2(1H)-one
This document provides a detailed protocol for the safe handling, use, and disposal of 5-Bromo-1,6-naphthyridin-2(1H)-one, a key intermediate in pharmaceutical research and development. Given the limited publicly available safety data for this specific compound, this guide synthesizes information from structurally similar molecules, particularly its isomer 7-Bromo-1,6-naphthyridin-2(1H)-one, and established principles of laboratory safety for brominated heterocyclic compounds.[1][2] Our primary objective is to empower researchers with the knowledge to mitigate risks and foster a culture of safety.
The 1,6-naphthyridin-2(1H)-one scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing potent biological activities, including as antitumor agents.[3][4] The introduction of a bromine atom provides a versatile synthetic handle for further molecular elaboration, typically through cross-coupling reactions.[5][6] However, this reactivity also necessitates a cautious and well-informed approach to its handling.
Hazard Assessment and Triage
Anticipated Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2]
Based on these classifications, a risk assessment must be conducted before any experimental work begins. All handling of this compound, especially in its solid, powdered form, must be performed within a certified chemical fume hood to prevent inhalation of dust.[2][7]
| Hazard Classification | GHS Category | Precautionary Statement Reference |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[2] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2] |
| Serious eye damage/irritation | 2A | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[2] |
Personal Protective Equipment (PPE): A Multi-Barrier System
A comprehensive PPE strategy is mandatory to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.[7][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Latex gloves are not suitable for chemical protection.[7] Gloves must be inspected for integrity before each use and disposed of after handling the compound or in case of contamination.[2]
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are the minimum requirement.[1] When there is a risk of splashing or handling larger quantities, a face shield must be worn in addition to goggles.[7][9]
-
Body Protection: A flame-resistant laboratory coat is mandatory.[1] For operations with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All manipulations of solid this compound that could generate dust must be conducted in a chemical fume hood.[2] If for any reason work must be performed outside a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1][10]
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Operational and Handling Protocols
Adherence to a strict, step-by-step protocol is essential for mitigating the identified risks.
Preparation and Precautionary Measures
-
Designated Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Emergency Equipment: Verify that a calibrated eyewash station and safety shower are accessible and have been recently tested.[7]
-
Spill Kit: Ensure a spill kit appropriate for halogenated organic compounds is readily available.[7] The kit should contain an absorbent material (like vermiculite or sand), personal protective equipment, and designated waste bags.[11]
-
Ventilation: Ensure adequate ventilation and that the fume hood is functioning correctly before starting work.[2]
Step-by-Step Handling Procedure
-
Don PPE: Before entering the designated handling area, don all required PPE as outlined in Section 2.
-
Weighing: To minimize dust generation, use a spatula to carefully transfer the solid compound onto weighing paper or into a tared container within the fume hood. Avoid pouring the powder.
-
Dissolution: Add solvent to the solid in a controlled manner. If the dissolution is exothermic, add the solvent slowly and consider using an ice bath for cooling.
-
Reaction Setup: All transfers and reactions should be conducted in closed or contained systems within the fume hood.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[2][10]
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or earth.[11]
-
Carefully sweep up the absorbed material using non-sparking tools and place it into a designated, labeled container for hazardous waste.[11][12]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Prevent spilled material from entering drains or waterways.[2][11]
-
Disposal Plan for Halogenated Waste
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance. Organobromine compounds are classified as halogenated organic waste.
Waste Segregation and Collection
-
Designated Container: Use a clearly labeled, dedicated waste container for halogenated organic waste.[12]
-
Solid Waste: Place any solid this compound waste and contaminated disposable materials (e.g., gloves, weighing paper, paper towels) into the designated solid hazardous waste container.[12]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed container for halogenated liquid waste.
Storage and Final Disposal
-
Secure Storage: Store sealed hazardous waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.[12]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical destruction plant or environmental waste management company.[1][12] Disposal must be in accordance with all local, state, and federal regulations.[12] Do not dispose of this chemical down the drain or in regular trash.[12]
Disposal Decision Workflow
Caption: Disposal workflow for this compound waste streams.
References
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Personal Protective Equipment (PPE). CHEMM. [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
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Bromination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Heterocyclic Compounds. MSU chemistry. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. [Link]
-
Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH & Co.KG. [Link]
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5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. PubMed. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
